molecular formula C15H19NO4 B1300782 Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine CAS No. 212392-89-7

Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine

Cat. No.: B1300782
CAS No.: 212392-89-7
M. Wt: 277.31 g/mol
InChI Key: PMKYUHRVKDVASG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine (CAS 212392-89-7) is a chemical compound with the molecular formula C15H19NO4 and a molecular weight of 277.32 g/mol . It is characterized by a density of 1.124 g/cm³ and a boiling point of 377.4°C at 760 mmHg . This amine is supplied as a crystalline powder with a typical purity of 97% and is intended for use as a primary or secondary intermediate in chemical synthesis and pharmaceutical research . The compound features a benzylamine group substituted with three methoxy groups at the 3, 4, and 5 positions, linked to a furan-2-ylmethyl group . This structure combines two privileged scaffolds in medicinal chemistry: the furan ring and the 3,4,5-trimethoxybenzyl motif. Furan derivatives are recognized for their broad spectrum of potential pharmacological activities and are versatile synthons in organic synthesis . The 3,4,5-trimethoxyphenyl group is a common pharmacophore found in numerous bioactive molecules. As such, this amine serves as a valuable building block for the construction of more complex molecular architectures, particularly in the discovery and development of new therapeutic agents . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate safety precautions; the compound is classified with the hazard code Xi, indicating it is an irritant .

Properties

IUPAC Name

1-(furan-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-17-13-7-11(8-14(18-2)15(13)19-3)9-16-10-12-5-4-6-20-12/h4-8,16H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMKYUHRVKDVASG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CNCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357932
Record name Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212392-89-7
Record name Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A-Technical-Guide-to-Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine is a secondary amine that incorporates two key structural motifs of significant interest in medicinal chemistry: the furan ring and the 3,4,5-trimethoxybenzyl group. The furan scaffold is a privileged structure found in numerous FDA-approved drugs and biologically active natural products, prized for its versatile reactivity and ability to act as a bioisostere for other aromatic rings.[1][2][3] Similarly, the 3,4,5-trimethoxyphenyl moiety is a recognized pharmacophore present in a variety of bioactive molecules, including potent tubulin polymerization inhibitors like combretastatin A-4.[4] This guide provides a comprehensive analysis of the chemical properties, synthesis, and potential applications of the title compound. It is designed to serve as a foundational resource for researchers in organic synthesis and drug discovery, offering detailed protocols, mechanistic insights, and a structured presentation of its physicochemical and spectroscopic characteristics.

Introduction: Structural Rationale and Potential Significance

The rational design of novel molecular entities often involves the strategic combination of known pharmacophores. Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine is a textbook example of this approach, linking a furan-2-ylmethyl unit to a 3,4,5-trimethoxybenzyl scaffold via a secondary amine bridge.

  • The Furan Moiety : As a five-membered aromatic heterocycle, the furan ring is a versatile building block in drug discovery.[2] Its derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and cardiovascular effects.[1][5][6] The oxygen atom imparts a unique electronic distribution and hydrogen bond accepting capability, while the aromatic ring can engage in various intermolecular interactions.

  • The 3,4,5-Trimethoxybenzyl Moiety : This structural feature is famously associated with compounds that interact with tubulin at the colchicine binding site, leading to microtubule depolymerization and cell cycle arrest.[4] Its presence is a characteristic structural requirement for activity in numerous potent inhibitors of tubulin polymerization.[4] The antibacterial drug Trimethoprim also features a 3,4,5-trimethoxybenzyl group, highlighting its broader utility in medicinal chemistry.[7]

The combination of these two scaffolds in Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine suggests potential for biological activity, particularly in oncology, where tubulin is a validated target.[4][8] This guide aims to provide the core chemical knowledge required to synthesize, handle, and further investigate this promising molecule.

Chemical Identity and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are critical for any experimental work. The key identifiers and calculated properties for Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine are summarized below.

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name 1-(furan-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine[9]
CAS Number 212392-89-7[9][10]
Molecular Formula C₁₅H₁₉NO₄[9][10]
Molecular Weight 277.32 g/mol [9]
Canonical SMILES COC1=CC(=CC(=C1OC)OC)CNCC2=CC=CO2PubChem
InChI Key MORGQINDLMEREX-UHFFFAOYSA-N[11]

Table 2: Predicted and Experimental Physicochemical Properties

PropertyValueNotes
Physical State Crystalline powder[9]
Boiling Point 377.4 °C at 760 mmHg[9]
Density 1.124 g/cm³[9]
XLogP3 2.1Predicted (PubChem)
Hydrogen Bond Donors 1(N-H group)
Hydrogen Bond Acceptors 5(4x Oxygen, 1x Nitrogen)

Synthesis and Purification

The most direct and logical synthetic route to Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine is through the reductive amination of furfural with 3,4,5-trimethoxybenzylamine. This common and high-yielding reaction involves the formation of an intermediate imine (or Schiff base), which is then reduced in situ to the target secondary amine.[12][13][14]

Retrosynthetic Analysis

A retrosynthetic approach logically disconnects the target molecule at the C-N bonds adjacent to the nitrogen atom, identifying readily available starting materials.

Caption: Retrosynthesis via Reductive Amination Pathway.

Recommended Synthetic Protocol: One-Pot Reductive Amination

This protocol prioritizes efficiency and uses a mild reducing agent, sodium triacetoxyborohydride (STAB), which is particularly effective for reductive aminations and tolerant of the slightly acidic conditions that favor imine formation.

Materials:

  • Furfural (1.0 eq)

  • 3,4,5-Trimethoxybenzylamine (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)

  • Acetic Acid (catalytic, ~5 mol%)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3,4,5-trimethoxybenzylamine (1.0 eq) and anhydrous DCM.

  • Imine Formation: Add furfural (1.0 eq) followed by a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 30-60 minutes. The causality here is that the acid catalyzes the dehydration of the intermediate hemiaminal to form the C=N double bond of the imine.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. STAB is chosen for its mildness; it does not reduce the starting aldehyde, preventing side reactions. The reaction is typically exothermic; a water bath may be used for temperature control.

  • Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. This step neutralizes the acetic acid and hydrolyzes any remaining reducing agent.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water, then with brine to remove residual water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization Workflow

The crude product typically requires purification by column chromatography to remove unreacted starting materials and byproducts.

G cluster_purification Purification cluster_characterization Characterization crude Crude Product (in minimal DCM) column Silica Gel Column Chromatography (Hexane/EtOAc gradient) crude->column fractions Collect & Combine Pure Fractions (TLC analysis) column->fractions evap Solvent Evaporation fractions->evap pure Pure Product evap->pure nmr ¹H & ¹³C NMR pure->nmr ms Mass Spectrometry (HRMS) pure->ms ir FT-IR Spectroscopy pure->ir

Caption: Post-synthesis Workflow: Purification and Characterization.

Spectroscopic and Analytical Data (Predicted)

In the absence of published experimental spectra, the following data are predicted based on the molecular structure.

  • ¹H NMR:

    • Aromatic Protons (Trimethoxybenzyl): A singlet around δ 6.5-6.7 ppm (2H).

    • Furan Protons: Three distinct signals in the δ 6.0-7.5 ppm region. The proton adjacent to the oxygen (C5-H) will be the most downfield.

    • Methoxy Protons: A sharp singlet at δ ~3.8 ppm (9H), integrating to nine protons.

    • Benzyl CH₂: A singlet at δ ~3.7 ppm (2H).

    • Furfuryl CH₂: A singlet at δ ~3.8 ppm (2H).

    • Amine N-H: A broad singlet, chemical shift variable (δ 1.5-3.0 ppm), may exchange with D₂O.

  • ¹³C NMR:

    • Aromatic & Furan Carbons: Signals expected in the δ 105-160 ppm range.

    • Methoxy Carbons: A signal around δ 56 ppm.

    • Benzyl & Furfuryl Carbons: Signals expected in the δ 45-55 ppm range.

  • Mass Spectrometry (HRMS):

    • [M+H]⁺: Expected at m/z 278.1392 for C₁₅H₂₀NO₄⁺. This provides confirmation of the molecular formula.

    • Key Fragments: Expect fragmentation corresponding to the loss of the furfuryl group (m/z 182) and the trimethoxybenzyl group (m/z 97), as well as a prominent tropylium ion fragment at m/z 181 from the trimethoxybenzyl moiety.

  • Infrared (IR) Spectroscopy:

    • N-H Stretch: A moderate, sharp peak around 3300-3400 cm⁻¹.

    • C-H Stretch (sp²): Peaks just above 3000 cm⁻¹.

    • C-H Stretch (sp³): Peaks just below 3000 cm⁻¹.

    • C=C Stretch (Aromatic): Peaks around 1580-1600 cm⁻¹.

    • C-O Stretch (Ethers & Furan): Strong, characteristic bands in the 1000-1300 cm⁻¹ region.

Reactivity, Stability, and Handling

  • Stability: The compound is expected to be a stable crystalline solid at room temperature.[9] However, secondary amines can be susceptible to air oxidation over time, leading to coloration. It is best stored in a cool, dark place under an inert atmosphere. The trimethoxybenzyl group is generally stable, but strong acids can cleave the ether linkages.[15][16]

  • Reactivity:

    • Amine Nucleophilicity: The secondary amine is nucleophilic and can react with electrophiles such as acyl chlorides, alkyl halides, and isocyanates to form amides, tertiary amines, and ureas, respectively.

    • Furan Ring: The furan ring is an electron-rich aromatic system. It can undergo electrophilic aromatic substitution, primarily at the 5-position. It can also act as a diene in Diels-Alder reactions under appropriate conditions.

  • Handling: The compound is classified as an irritant (Hazard code: Xi).[9] Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn. Work should be conducted in a well-ventilated fume hood.

Potential Biological and Pharmacological Profile

While no specific pharmacological data for Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine has been published, its structural components allow for informed hypotheses regarding its potential biological activity.

  • Anticancer Activity: The 3,4,5-trimethoxyphenyl group is a key feature of many potent tubulin polymerization inhibitors.[4] Compounds containing this moiety often bind to the colchicine site of β-tubulin, disrupting microtubule dynamics, which leads to G2/M cell cycle arrest and apoptosis in cancer cells.[8] It is plausible that the title compound could exhibit similar antimitotic properties.

  • General Pharmacological Relevance of Furans: The furan scaffold is a cornerstone in medicinal chemistry, present in drugs with antibacterial, anti-inflammatory, and antiviral activities.[1][6] This broad bioactivity suggests that the furan portion of the molecule could contribute to a complex pharmacological profile or be optimized to target specific enzymes or receptors.

  • Psychoactive Potential: The trimethoxy substitution pattern on a phenyl ring is also found in psychoactive compounds like mescaline. While the overall structure is significantly different, the potential for interaction with neurological targets, such as serotonin receptors, cannot be entirely ruled out without experimental validation.[17]

Conclusion

Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine is a synthetically accessible molecule that combines two privileged scaffolds in medicinal chemistry. Its chemical properties are largely defined by the secondary amine linker and the distinct reactivity of the furan and trimethoxybenzyl moieties. The straightforward synthesis via reductive amination makes it an attractive building block for creating more complex molecular architectures.[9] Based on strong structural analogy to known tubulin inhibitors, its most promising avenue for future investigation lies in the field of oncology. This guide provides the essential chemical foundation for researchers to undertake such studies, from synthesis and purification to a rational understanding of its potential biological role.

References

  • Benchchem. Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine.
  • Aladdin Scientific. Furan-2-ylmethyl-(2-methoxy-benzyl)-amine, min 97%, 1 gram.
  • Sinfoo Biotech. furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine.
  • PubChem. Tetrahydrofurfurylamine. National Institutes of Health.
  • Pharmacological activity of furan derivatives. (2024).
  • Echemi. furan-2-ylmethyl-(2,3,4-trimethoxy-benzyl)-amine.
  • PubMed. 5-(Furan-2-yl)-4-(3,4,5-trimethoxyphenyl)-3H-1,2-dithiol-3-one oxime (6f), a new synthetic compound, causes human fibrosarcoma HT-1080 cell apoptosis by disrupting tubulin polymerisation and inducing G2/M arrest. (2017).
  • Benchchem. Pharmacological significance of the furan scaffold in drug discovery.
  • ResearchGate. Practical synthesis of 2-(4-benzyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl-[9][18]benzoquinone hydrochloride. (2025). Available from:

  • ChemicalBook. FURAN-2-YLMETHYL-(3,4,5-TRIMETHOXY-BENZYL)-AMINE.
  • National Institutes of Health. Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization.
  • Experts@Minnesota. S-2,4,6-Trimethoxybenzyl (Tmob): A Novel Cysteine Protecting Group for the Nα-(9-Fluorenylmethoxycarbonyl) (Fmoc) Strategy of Peptide Synthesis. (1992).
  • Royal Society of Chemistry. Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor.
  • Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
  • ResearchGate. Reductive amination of furfural to furfurylamine: Advances in catalyst design and mechanistic insights. (2025).
  • PubMed. A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. (2010).
  • ResearchGate. Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. (2025).
  • PubMed. Furans, thiophenes and related heterocycles in drug discovery.
  • Taylor & Francis eBooks. Reductive Amination of Furfural to Furfurylamine.
  • ResearchGate. ChemInform Abstract: S-2,4,6-Trimethoxybenzyl (Tmob): A Novel Cysteine Protecting Group for the Nα-9-Fluorenylmethoxycarbonyl (Fmoc) Strategy of Peptide Synthesis. (2025).
  • Benchchem. A Technical Guide to the Discovery and Synthesis of Novel Furan Derivatives.
  • DailyMed. Label: SULFAMETHOXAZOLE AND TRIMETHOPRIM tablet.
  • Santa Cruz Biotechnology. Furan-2-ylmethyl-(4-methoxy-benzyl)-amine.
  • PubMed. Advances in the Catalytic Reductive Amination of Furfural to Furfural Amine: The Momentous Role of Active Metal Sites. (2022).
  • PubMed Central. The Chemical Basis of Pharmacology. National Institutes of Health.
  • Royal Society of Chemistry. Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach.

Sources

An In-depth Technical Guide to the Synthesis of Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine is a secondary amine that incorporates two key pharmacophores: the furan ring and the 3,4,5-trimethoxybenzyl group. This unique combination of structural motifs makes it a valuable building block in medicinal chemistry and drug discovery programs. The furan moiety is a versatile heterocyclic scaffold found in numerous biologically active compounds, while the 3,4,5-trimethoxyphenyl group is a well-established feature in molecules targeting a range of biological pathways. This guide provides a comprehensive overview of the primary synthetic pathway to this target molecule, focusing on the principles of reductive amination, a robust and widely utilized transformation in modern organic synthesis.

Core Synthesis Pathway: Reductive Amination

The most direct and efficient method for the synthesis of furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine is through the reductive amination of furfural with 3,4,5-trimethoxybenzylamine. This reaction proceeds in two key steps: the formation of an imine intermediate followed by its reduction to the corresponding secondary amine.

Mechanism of Reductive Amination

Reductive amination involves the nucleophilic attack of the primary amine (3,4,5-trimethoxybenzylamine) on the carbonyl carbon of the aldehyde (furfural). This initially forms a hemiaminal intermediate, which then undergoes dehydration to yield an imine (also known as a Schiff base). The equilibrium of this reaction is typically driven towards the imine by the removal of water. The subsequent reduction of the imine C=N double bond to a C-N single bond affords the final secondary amine product.[1][2]

The choice of reducing agent is critical for the success of the reaction. The ideal reagent should selectively reduce the imine in the presence of the starting aldehyde, thus preventing the formation of the corresponding alcohol as a byproduct.[2][3]

Reductive_Amination_Mechanism Furfural Furfural (Aldehyde) Hemiaminal Hemiaminal Intermediate Furfural->Hemiaminal + Amine Amine 3,4,5-Trimethoxybenzylamine (Primary Amine) Amine->Hemiaminal ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) Product Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine (Secondary Amine) ReducingAgent->Product Reduction Imine Imine Intermediate Hemiaminal->Imine - H₂O Imine->Product

Mechanism of Reductive Amination.

Experimental Protocol: One-Pot Synthesis using Sodium Triacetoxyborohydride

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent for one-pot reductive aminations due to its mild nature and selectivity for imines over aldehydes.[4][5][6] This allows for the direct mixing of the aldehyde, amine, and reducing agent without the need to pre-form the imine.

Materials and Reagents
  • Furfural

  • 3,4,5-Trimethoxybenzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add furfural (1.0 eq) and 3,4,5-trimethoxybenzylamine (1.0-1.1 eq).

  • Solvent Addition: Dissolve the starting materials in anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF). The choice of solvent can influence reaction rates, with DCE often providing faster reactions.[5][6]

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.2-1.5 eq) to the stirred solution at room temperature. The addition should be done in portions to control any potential exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon). Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Washing: Wash the combined organic layers with brine to remove any remaining aqueous contaminants.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine.

Experimental_Workflow Start 1. Mix Furfural and 3,4,5-Trimethoxybenzylamine in Solvent AddReducer 2. Add Sodium Triacetoxyborohydride Start->AddReducer Stir 3. Stir at Room Temperature (Monitor by TLC) AddReducer->Stir Quench 4. Quench with NaHCO₃ (aq) Stir->Quench Extract 5. Extract with Organic Solvent Quench->Extract Wash 6. Wash with Brine Extract->Wash Dry 7. Dry and Concentrate Wash->Dry Purify 8. Purify by Column Chromatography Dry->Purify Product Pure Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine Purify->Product

One-pot reductive amination workflow.

Data Presentation: Key Reaction Parameters

ParameterRecommended ConditionRationale
Stoichiometry Furfural (1.0 eq), Amine (1.0-1.1 eq), NaBH(OAc)₃ (1.2-1.5 eq)A slight excess of the amine and reducing agent ensures complete consumption of the limiting aldehyde.
Solvent Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)These aprotic solvents are compatible with the reducing agent and effectively dissolve the reactants.[5][6]
Temperature Room TemperatureThe reaction is typically efficient at ambient temperature, avoiding the need for heating or cooling.
Reaction Time 2-24 hoursReaction time can vary depending on the specific substrates and solvent used. Monitoring by TLC is crucial.
Workup Aqueous NaHCO₃ quenchNeutralizes any remaining acid and quenches the excess reducing agent.
Purification Silica Gel Column ChromatographyProvides a high purity final product by separating it from any unreacted starting materials or byproducts.

Characterization

The synthesized furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine should be characterized by standard spectroscopic methods to confirm its identity and purity.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the furan ring protons, the aromatic protons of the trimethoxybenzyl group, the methylene protons of the benzyl and methylfuryl groups, and the methoxy protons.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct resonances for each unique carbon atom in the molecule, confirming the carbon skeleton.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic N-H stretching vibration for the secondary amine, as well as C-H, C=C, and C-O stretching frequencies corresponding to the aromatic and furan rings and the methoxy groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will provide the exact mass of the molecule, confirming its elemental composition.

Conclusion

The reductive amination of furfural with 3,4,5-trimethoxybenzylamine using sodium triacetoxyborohydride offers a reliable and efficient pathway for the synthesis of furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine. This in-depth guide provides the necessary theoretical background and a detailed experimental protocol to enable researchers in the fields of organic synthesis and drug development to successfully prepare this valuable chemical entity. The mild reaction conditions and high selectivity of this method make it an attractive choice for the synthesis of complex amine-containing molecules.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. In Organic Reactions (pp. 1-317). John Wiley & Sons, Inc. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Organic Reaction Mechanisms. (n.d.). Reductive Amination - Common Conditions. [Link]

Sources

An In-Depth Technical Guide to Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine (CAS Number: 212392-89-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. While specific peer-reviewed literature on this exact molecule is limited, this guide, written from the perspective of a Senior Application Scientist, extrapolates from established chemical principles and data on analogous structures to present a robust framework for its synthesis, characterization, and potential biological evaluation. The document delves into the strategic combination of the furan moiety, a versatile pharmacophore, and the 3,4,5-trimethoxybenzyl group, known for its prevalence in bioactive molecules. This guide offers detailed, actionable protocols and theoretical insights to empower researchers in their exploration of this promising chemical entity.

Introduction and Molecular Overview

Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine (CAS No. 212392-89-7) is a secondary amine that merges two structurally significant motifs: the furan ring and a trimethoxy-substituted benzyl group. The furan ring is a five-membered aromatic heterocycle containing an oxygen atom, a scaffold known to impart a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The 3,4,5-trimethoxybenzyl moiety is a key feature in several natural and synthetic compounds with demonstrated pharmacological effects, including potent anticancer and neuroprotective activities.[3] The strategic fusion of these two pharmacophores in a single molecule suggests a high potential for novel biological activities.

This guide will provide a detailed exploration of this molecule, beginning with its synthesis via a highly efficient and scalable method, followed by its characterization, and a discussion of its potential applications in drug discovery and development.

Chemical and Physical Properties

A summary of the known and predicted physicochemical properties of Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine is presented in Table 1.

PropertyValueSource
CAS Number 212392-89-7N/A
Molecular Formula C₁₅H₁₉NO₄N/A
Molecular Weight 277.32 g/mol N/A
Appearance Crystalline powderN/A
Purity Typically ≥97% for research gradeN/A
Density 1.124 g/cm³N/A
Boiling Point 377.4°C at 760 mmHgN/A
Hazard Classification Irritant (Xi)N/A

Synthesis and Mechanism: A Reductive Amination Approach

The most logical and efficient synthetic route to Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine is through a one-pot reductive amination of furfural with 3,4,5-trimethoxybenzylamine. This widely utilized reaction proceeds in two key steps: the formation of an imine intermediate followed by its in-situ reduction to the target secondary amine.[4][5][6]

Reaction Rationale and Causality

Reductive amination is the method of choice due to its high atom economy, operational simplicity, and the ready availability of the starting materials. The reaction is typically catalyzed by a mild acid and driven to completion by the removal of water, often through azeotropic distillation. The subsequent reduction of the imine can be achieved using various reducing agents, with sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) being common choices for their selectivity and ease of handling. Catalytic hydrogenation is also a viable, greener alternative.[7][8][9]

Detailed Experimental Protocol

Materials:

  • Furfural (freshly distilled)

  • 3,4,5-Trimethoxybenzylamine

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Glacial acetic acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (optional, for imine formation at elevated temperatures)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Imine Formation: To a solution of furfural (1.0 eq) in anhydrous methanol (10 mL/mmol of furfural) in a round-bottom flask, add 3,4,5-trimethoxybenzylamine (1.0 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the starting materials and the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Work-up: Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reaction One-Pot Reductive Amination cluster_workup Work-up & Purification cluster_product Final Product Furfural Furfural Imine_Formation Imine Formation (Methanol, Acetic Acid Catalyst) Furfural->Imine_Formation Amine 3,4,5-Trimethoxybenzylamine Amine->Imine_Formation Reduction In-situ Reduction (Sodium Borohydride) Imine_Formation->Reduction Imine Intermediate Quenching Quenching (Water) Reduction->Quenching Extraction Extraction (DCM/Water) Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine Purification->Product

Caption: Workflow for the synthesis of the target compound.

Structural Characterization

Due to the absence of published experimental data for Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine, this section provides predicted and expected characterization data based on analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the furan ring protons, the aromatic protons of the trimethoxybenzyl group, the methoxy groups, and the methylene protons of the amine bridge. The furan protons typically appear as multiplets in the region of 6.0-7.5 ppm.[10][11] The two aromatic protons of the trimethoxybenzyl ring should appear as a singlet around 6.5-7.0 ppm. The three methoxy groups will each give a singlet at approximately 3.8-3.9 ppm. The two methylene groups adjacent to the nitrogen will likely appear as singlets or coupled multiplets in the 3.5-4.5 ppm range.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the furan carbons, the aromatic carbons of the trimethoxybenzyl ring, the methoxy carbons, and the methylene carbons. The furan carbons are expected in the range of 105-155 ppm. The aromatic carbons of the trimethoxybenzyl ring will appear between 100-160 ppm, with the oxygenated carbons at the lower field. The methoxy carbons will have a characteristic signal around 56 ppm. The methylene carbons will be observed in the 40-60 ppm region.

Infrared (IR) Spectroscopy

The IR spectrum is expected to display a characteristic N-H stretching vibration for the secondary amine in the range of 3300-3500 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic moieties will be observed around 2800-3100 cm⁻¹. The C=C stretching of the aromatic rings and the furan ring will appear in the 1450-1600 cm⁻¹ region. Strong C-O stretching bands for the ether linkages of the methoxy groups and the furan ring are expected around 1000-1300 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₅H₁₉NO₄. The mass spectrum will likely show the molecular ion peak [M]⁺ and characteristic fragmentation patterns, including the loss of the furan-2-ylmethyl or the 3,4,5-trimethoxybenzyl moieties.

Potential Biological Activities and Applications

The unique combination of the furan and trimethoxybenzyl scaffolds suggests a range of potential biological activities.

Anticancer Potential

The 3,4,5-trimethoxyphenyl group is a well-known pharmacophore in many potent anticancer agents, including combretastatin A-4, which is a powerful inhibitor of tubulin polymerization.[12] Derivatives of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan have also shown significant antiproliferative activity.[13] Therefore, Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine is a strong candidate for evaluation as an anticancer agent.

Proposed Mechanism of Action: The trimethoxybenzyl moiety may enable the compound to interact with the colchicine binding site on tubulin, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells.

G Compound Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine Tubulin Tubulin Compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Cell_Cycle Cell Cycle Arrest (G2/M Phase) Microtubules->Cell_Cycle Disruption leads to Apoptosis Apoptosis Cell_Cycle->Apoptosis Induces

Caption: A proposed mechanism of anticancer activity.

Antimicrobial and Anti-inflammatory Activities

Furan derivatives are known to possess a broad spectrum of antimicrobial and anti-inflammatory activities.[1][2] The incorporation of the furan ring in the target molecule makes it a candidate for screening against various bacterial and fungal strains, as well as for its potential to modulate inflammatory pathways.

Neuroprotective Effects

Some trimethoxybenzylamine derivatives have shown promise in protecting neurons from oxidative stress and apoptosis.[3] Given the prevalence of neurodegenerative diseases, exploring the neuroprotective potential of this compound could be a valuable research avenue.

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay

A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be used to determine the cytotoxic effects of the compound on various cancer cell lines (e.g., HeLa, HepG2, HL-60) and normal cell lines to assess selectivity.[14]

Protocol:

  • Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the compound (e.g., from 0.01 to 100 µM) for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Susceptibility Testing

The antimicrobial activity can be assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

Conclusion

Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine is a scientifically intriguing molecule with significant untapped potential. This technical guide provides a solid foundation for its synthesis, characterization, and biological evaluation. By leveraging the well-established chemistry of reductive amination and drawing upon the known pharmacological profiles of its constituent moieties, researchers are well-equipped to explore the therapeutic promise of this compound. The detailed protocols and theoretical framework presented herein are intended to catalyze further investigation into this and related novel chemical entities.

References

  • Benchchem. (2025). High-Yield Synthesis of N-(furan-2-ylmethyl)propan-1-amine via Reductive Amination.
  • Benchchem. (2025). Synthesis of N-(furan-2-ylmethyl)propan-1-amine from Furfural: A Technical Guide.
  • Benchchem. (2025). An In-depth Technical Guide to the Synthesis of N-(furan-2-ylmethyl)butan-1-amine.
  • Benchchem. (n.d.). N-(3-Methoxypropyl)-3,4,5-trimethoxybenzylamine | 34274-04-9.
  • Choudhary, H., & Nishimura, S. (2017). Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. Green Chemistry.
  • Cremonesi, G., et al. (2015).
  • G, P. N. (2024).
  • Hamel, E., & Lin, C. M. (Year). Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization.
  • JOCPR. (n.d.). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety.
  • Lee, H., et al. (2011). Cytotoxicity effects of di- and tri-hydroxybenzaldehydes as a chemopreventive potential agent on tumor cells. PubMed.
  • Oriental Journal of Chemistry. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from Oriental Journal of Chemistry website.
  • Roylance, J. J., & Choi, K. S. (2016).
  • Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
  • Sridharan, V., et al. (2014). Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)
  • Taylor & Francis eBooks. (2024). Reductive Amination of Furfural to Furfurylamine.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • ChemicalBook. (n.d.). Furan(110-00-9) 1H NMR spectrum.
  • Sigma-Aldrich. (n.d.). 3,4,5-Trimethoxybenzylamine 98 18638-99-8.
  • ResearchGate. (2007). Synthesis, characterization and crystal structure of N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide.
  • MDPI. (2020). Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives.
  • PubMed. (2011). Cytotoxicity effects of di- and tri-hydroxybenzaldehydes as a chemopreventive potential agent on tumor cells.
  • JOCPR. (n.d.). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety.
  • IJPCBS. (2014). SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM.
  • PMC - NIH. (n.d.). Cytotoxic 2-benzylidene-6-(nitrobenzylidene)cyclohexanones which display substantially greater toxicity for neoplasms than non-malignant cells.
  • ResearchGate. (n.d.). 1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol, 2: 0.37 g (2.84 mmol)....

Sources

The Furan Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The furan ring, a five-membered aromatic heterocycle containing a single oxygen atom, stands as a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and structural versatility have established it as a "privileged scaffold" for designing therapeutic agents across a multitude of disease areas. This guide provides a comprehensive exploration of the diverse biological activities of furan-containing compounds, delving into their mechanisms of action, structure-activity relationships, and the causality behind experimental designs for their evaluation. We will examine key therapeutic areas where furan derivatives have shown significant promise, including oncology, infectious diseases, and inflammation, while also addressing critical toxicological considerations inherent to the furan moiety.

Introduction: The Furan Ring in Medicinal Chemistry

The furan nucleus is a recurring motif in a vast number of natural products and synthetic pharmacologically active compounds.[1][3][4] Its significance in drug discovery stems from several key features:

  • Bioisosterism: The furan ring is often employed as a bioisostere for phenyl rings. This substitution can modify steric and electronic properties, which in turn can enhance metabolic stability, improve drug-receptor interactions, and optimize overall bioavailability.[1]

  • Chemical Reactivity: The delocalized pi-electrons and the lone pair of electrons on the oxygen atom make the furan ring highly reactive and amenable to a wide range of chemical modifications, allowing for extensive structure-activity relationship (SAR) studies.[1][5][6]

  • Diverse Interactions: The furan moiety can participate in various non-covalent interactions, such as hydrogen bonding and π–π stacking, which are crucial for binding to biological targets like enzymes and receptors.[1]

These characteristics have led to the development of numerous furan-based drugs with applications spanning antibacterial, antiviral, anticancer, and anti-inflammatory therapies.[1][7][8]

Key Biological Activities and Mechanisms of Action

Furan derivatives exhibit a remarkably broad spectrum of pharmacological activities. This section will explore the most significant of these, with a focus on their underlying molecular mechanisms.

Anticancer Activity

A substantial number of furan-containing compounds have been investigated as potential anticancer agents, demonstrating cytotoxicity through diverse mechanisms.[2][9]

Mechanisms of Action:

  • Tubulin Polymerization Inhibition: Certain furan derivatives disrupt microtubule dynamics, a critical process for cell division. By inhibiting the polymerization of tubulin, these compounds induce cell cycle arrest, typically at the G2/M phase, leading to apoptosis.[9][10]

  • Signaling Pathway Modulation: Some furan derivatives have been shown to modulate key oncogenic signaling pathways. For instance, compounds have been identified that promote the activity of the tumor suppressor PTEN, which in turn suppresses the PI3K/Akt and Wnt/β-catenin signaling pathways, crucial for cancer cell proliferation and survival.[9][11]

  • Induction of Apoptosis: Many furan-based anticancer agents trigger programmed cell death (apoptosis) through the intrinsic mitochondrial pathway. This is often characterized by an increase in the levels of pro-apoptotic proteins like p53 and Bax, and a decrease in anti-apoptotic proteins such as Bcl-2.[10]

Table 1: Anticancer Activity of Representative Furan Derivatives

Compound ClassExample CompoundCancer Cell LineIC50 (µM)Mechanism of ActionReference
Furan-CarbohydrazideCompound 4MCF-7 (Breast)4.06G2/M Arrest, Apoptosis Induction[10]
Furan-TriazinoneCompound 7MCF-7 (Breast)2.96G2/M Arrest, Apoptosis Induction[10]
Substituted FuranCompound 1HeLa (Cervical)< 8.79PTEN/PI3K/Akt Modulation[11]
Substituted FuranCompound 24HeLa (Cervical)< 8.79PTEN/PI3K/Akt Modulation[11]
Substituted FuranCompound 24SW620 (Colorectal)ModeratePTEN/PI3K/Akt Modulation[11]
Antimicrobial Activity

Furan-containing compounds, particularly nitrofurans, are a well-established class of antimicrobial agents.[2][12]

Mechanism of Action: The primary mechanism for nitrofurans, such as Nitrofurantoin (used for urinary tract infections), involves the reduction of the nitro group by bacterial flavoproteins.[1][2] This enzymatic reduction generates highly reactive electrophilic intermediates.[3] These intermediates are non-specific in their action and can damage a wide range of bacterial macromolecules, including DNA, ribosomes, and enzymes, leading to bacterial cell death.[2] This multi-targeted approach is advantageous as it slows the development of bacterial resistance.

G

Anti-inflammatory Activity

The furan scaffold is present in several anti-inflammatory agents.[1][7]

Mechanism of Action: A primary mechanism for the anti-inflammatory effects of furan derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[1][2] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. By blocking this enzyme, furan-containing drugs can effectively reduce inflammation.[2] Some natural furan derivatives also exert their effects by modulating signaling pathways like MAPK and PPAR-γ, and by suppressing the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).[7][13]

Antiviral Activity

Certain furan derivatives have demonstrated promising activity against a range of viruses, including influenza, HIV, and hepatitis C.[1]

Mechanism of Action: The antiviral mechanisms are varied. For instance, newly synthesized furan-substituted spirothiazolidinones have shown potent activity against influenza A/H3N2 virus, with evidence suggesting they inhibit the viral membrane fusion process.[14] Other furan-fused compounds have been found to affect the viral replication process at a stage before mRNA synthesis.[15]

Neuroprotective Activity

Emerging research highlights the neuroprotective potential of furan-containing compounds, which could be beneficial for neurodegenerative conditions like Alzheimer's and Parkinson's disease.[16][17][18]

Mechanisms of Action:

  • Antioxidant Effects: Many furan derivatives act as potent antioxidants, scavenging free radicals and mitigating oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.[18][19]

  • Anti-neuroinflammatory Effects: These compounds can modulate inflammatory pathways within the central nervous system, reducing the neuroinflammation that is critical to the progression of these disorders.[18][20]

  • GABAergic Modulation: The structural similarity of some furan-containing amino acids to the neurotransmitter GABA suggests they may play a role in regulating neuronal excitability, which is often dysregulated in neurological disorders.[16]

Experimental Protocols: A Self-Validating Approach

To ensure the trustworthiness and reproducibility of findings, experimental protocols for evaluating the biological activity of furan compounds must be robust and include self-validating systems.

General Workflow for Screening Furan Derivatives

A logical workflow is essential for the efficient discovery and validation of bioactive furan compounds. The process begins with synthesis and proceeds through a tiered screening cascade.

G

Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

Causality Behind Experimental Choices:

  • Cell Line Selection: The choice of cancer cell lines (e.g., HeLa, SW620, MCF-7) is critical.[10][11] They should be representative of the cancer type being targeted and well-characterized. A non-cancerous cell line (e.g., MCF-10a) should be included as a control to assess selective toxicity.[10]

  • Controls: The inclusion of controls is non-negotiable for a self-validating system.

    • Negative Control: Cells treated with vehicle (e.g., DMSO) only, to establish baseline viability (100%).

    • Positive Control: A known anticancer drug (e.g., Doxorubicin) to confirm the assay is working correctly.

    • Blank Control: Media without cells, to subtract background absorbance.

  • Concentration Gradient: Testing the furan compound over a range of concentrations is essential to determine a dose-response relationship and calculate the IC50 value (the concentration that inhibits 50% of cell growth).

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the furan test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the compound-containing medium. Include all necessary controls.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the viability against the log of the compound concentration to determine the IC50 value.

Toxicology and Safety Considerations

Despite their wide-ranging therapeutic benefits, the furan ring is not without its liabilities. The primary concern is metabolic activation leading to toxicity, particularly hepatotoxicity.[1][21]

Mechanism of Toxicity: The furan ring can undergo in vivo oxidation by cytochrome P450 enzymes.[1] This metabolic process can generate reactive and potentially harmful intermediates, such as epoxides or cis-enedials.[1][21] These electrophilic metabolites can covalently bind to cellular macromolecules like proteins and nucleic acids, leading to cellular damage, liver injury, and in some cases, carcinogenicity.[1][21]

Mitigation Strategies: Medicinal chemists employ several strategies to mitigate this risk during the drug design process:

  • Structural Modification: Altering substituents on the furan ring can influence its metabolic fate. For example, adding electron-withdrawing groups can sometimes decrease the rate of toxic metabolic activation.

  • Bioisosteric Replacement: In cases where toxicity is a major hurdle, the furan ring may be replaced with other bioisosteres, such as thiophene or thiazole, to improve the safety profile while retaining biological activity.[1]

It is crucial to note that for many clinically approved furan-containing drugs, the therapeutic benefits significantly outweigh the potential risks when used as prescribed and with proper monitoring.[1]

Conclusion and Future Perspectives

The furan scaffold is an undeniably valuable asset in the arsenal of medicinal chemists. Its derivatives have demonstrated a vast spectrum of biological activities, leading to important therapies for cancer, infections, and inflammatory diseases. The continued exploration of furan chemistry, coupled with a deeper understanding of its metabolic pathways and toxicological profile, will undoubtedly pave the way for the development of novel, more effective, and safer therapeutic agents. Future research will likely focus on designing furan derivatives with enhanced target selectivity and optimized pharmacokinetic properties to minimize off-target effects and improve their clinical utility.

References

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

  • Furans, thiophenes and related heterocycles in drug discovery. Current Opinion in Drug Discovery & Development. [Link]

  • Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. PubMed. [Link]

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. MDPI. [Link]

  • Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. ResearchGate. [Link]

  • Exploring the Neuroprotective Potential of Furan-Containing Amino Acids. Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. Journal of Chemical, Biological and Physical Sciences. [Link]

  • Possible pathways that suggested for anti-inflammatory effects of furan natural derivatives. ResearchGate. [Link]

  • A Review on Biological and Medicinal Significance of Furan. University of Omar Al-Mukhtar. [Link]

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. ResearchGate. [Link]

  • Furan: A Promising Scaffold for Biological Activity. ICONIC RESEARCH AND ENGINEERING JOURNALS. [Link]

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. PMC. [Link]

  • Pharmacological activity of furan derivatives. ayurpharm.com. [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. ResearchGate. [Link]

  • Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. MDPI. [Link]

  • Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. PubMed. [Link]

  • Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. PubMed. [Link]

  • Neuroprotective and Antineuroinflammatory Effects of Hydroxyl-Functionalized Stilbenes and 2-Arylbenzo[b]furans. PubMed. [Link]

  • Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. ResearchGate. [Link]

  • Overview of Antimicrobial Properties of Furan. Human Journals. [Link]

  • Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆ 2 -Pyrazolines. MDPI. [Link]

  • Medicinal significance of furan derivatives : A Review. Semantic Scholar. [Link]

  • (PDF) Natural and Synthetic Furanones with Anticancer Activity. ResearchGate. [Link]

  • Design, synthesis and anti-influenza virus activity of furan-substituted spirothiazolidinones. PubMed. [Link]

  • Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. Bentham Science. [Link]

  • Clinically approved drugs containing furan ring. ResearchGate. [Link]

  • Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. MDPI. [Link]

  • Synthesis of New Potentially Antiviral Furan-Fused Compounds by Thermolysis of Benzocyclobutene Derivatives. ResearchGate. [Link]

  • Synthesis and biological activity studies of furan derivatives. ResearchGate. [Link]

  • Furan as a versatile synthon. American Chemical Society. [Link]

  • Synthesis of 5-Arylfuran derivatives in search of potential anti-viral agents. Research Square. [Link]

  • comprehensive review on furan and its derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • Pharmacological Study of Some Newly Synthesized Furan Derivatives. Der Pharma Chemica. [Link]

Sources

In vitro evaluation of Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the In Vitro Evaluation of Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine

Authored by: Senior Application Scientist, Gemini Division

Publication Date: January 17, 2026

Abstract

This guide provides a comprehensive framework for the in vitro evaluation of the novel chemical entity, Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine. The structural motifs, specifically the 3,4,5-trimethoxybenzyl group reminiscent of potent microtubule-targeting agents and the biologically active furan ring, suggest a primary hypothesis of antimitotic activity. We present a logical, tiered approach for the systematic investigation of this compound, commencing with broad-spectrum cytotoxicity screening and progressing to detailed mechanistic studies focused on tubulin interaction, cell cycle effects, and induction of apoptosis. Each proposed experimental protocol is detailed with scientific rationale, step-by-step instructions, and criteria for data interpretation. This document serves as a technical whitepaper for researchers in oncology, drug discovery, and medicinal chemistry, providing a robust roadmap for elucidating the compound's therapeutic potential and mechanism of action.

Introduction: Rationale and Core Hypothesis

The compound Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine presents a compelling case for investigation as a potential antineoplastic agent. Its structure combines two key pharmacophores:

  • The 3,4,5-Trimethoxybenzyl Moiety: This functional group is a hallmark of several potent inhibitors of tubulin polymerization, such as Combretastatin A-4 and certain colchicine analogs. These agents bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, which leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.

  • The Furan Ring: Furan derivatives are prevalent in medicinal chemistry, exhibiting a wide array of biological activities. However, the furan ring can also undergo metabolic activation to form reactive intermediates, such as unsaturated γ-dicarbonyls, which can lead to cytotoxicity.

This structural analysis forms our central hypothesis: Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine functions as a microtubule-destabilizing agent, leading to cell cycle arrest at the G2/M phase and induction of apoptosis in cancer cells. This guide outlines the in vitro strategy to rigorously test this hypothesis.

Tier 1: Primary Screening for Bioactivity and Cytotoxicity

The initial phase of evaluation is designed to establish the compound's general cytotoxic profile across a panel of cancer cell lines and to rule out non-specific toxicity.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric assay to measure cellular metabolic activity, which serves as an indicator of cell viability.

Causality and Rationale: This assay provides a quantitative measure of the compound's ability to reduce the viability of cancer cells. A dose-dependent reduction in viability is the first indicator of potential anticancer activity. We will use a panel of cell lines from different cancer types (e.g., breast, lung, colon) to identify potential tissue-specific sensitivity.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine (e.g., from 0.01 µM to 100 µM). Add the compound to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Paclitaxel).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value using non-linear regression analysis.

Anticipated Data and Interpretation

The primary output will be the IC50 values for the compound against each cell line.

Table 1: Hypothetical IC50 Values of Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine

Cell LineCancer TypeIC50 (µM) after 48h
HeLaCervical Cancer1.5
MCF-7Breast Cancer2.8
A549Lung Cancer1.2
HCT116Colon Cancer3.5
HEK293Normal Embryonic Kidney> 50

Interpretation: Low micromolar or nanomolar IC50 values against cancer cell lines, coupled with a significantly higher IC50 value in a non-cancerous cell line like HEK293, would indicate selective cytotoxicity and warrant progression to mechanistic studies.

Tier 2: Mechanistic Elucidation - Testing the Microtubule Hypothesis

Assuming promising results from Tier 1, this phase focuses on directly testing the hypothesis that the compound targets the microtubule network.

Experimental Workflow

The workflow is designed to build a logical case, from observing cellular effects to confirming direct molecular interaction.

G cluster_cellular Cellular-Level Investigation cluster_molecular Molecular-Level Confirmation A 3.2 Immunofluorescence Morphological Changes B 3.3 Cell Cycle Analysis G2/M Arrest A->B Observe phenotype D 3.5 In Vitro Tubulin Polymerization Assay A->D Validate target C 3.4 Apoptosis Assay Induction of Cell Death B->C Confirm consequence of arrest E 3.6 (Optional) Colchicine Competition Assay D->E Define binding site

Caption: Tier 2 experimental workflow for mechanistic studies.

Protocol: Immunofluorescence Staining of Microtubules

Causality and Rationale: If the compound disrupts microtubule dynamics, the intricate microtubule network within the cell will be visibly altered. This imaging-based assay provides direct visual evidence of the compound's effect on its putative target in a cellular context.

Step-by-Step Protocol:

  • Cell Culture: Grow cells (e.g., HeLa) on glass coverslips in a 24-well plate.

  • Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 18-24 hours.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBS for 1 hour.

  • Primary Antibody: Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) overnight at 4°C.

  • Secondary Antibody: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour.

  • Counterstaining: Stain the nuclei with DAPI.

  • Imaging: Mount the coverslips and visualize using a fluorescence microscope.

Interpretation: Compared to the well-defined filamentous network in control cells, cells treated with a microtubule-destabilizing agent will show diffuse, disorganized tubulin staining and condensed, fragmented nuclei.

Protocol: Cell Cycle Analysis by Flow Cytometry

Causality and Rationale: Disruption of microtubule formation during mitosis prevents cells from completing cell division, causing them to accumulate at the G2/M phase checkpoint. This assay quantifies the proportion of cells in each phase of the cell cycle, providing robust statistical evidence of mitotic arrest.

Step-by-Step Protocol:

  • Treatment: Treat cells with the compound at various concentrations (e.g., 0.5x, 1x, 2x IC50) for 24 hours.

  • Cell Harvest: Harvest both adherent and floating cells and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Interpretation: Quantify the percentage of cells in the G0/G1, S, and G2/M phases. A significant, dose-dependent increase in the G2/M population indicates mitotic arrest.

Protocol: Annexin V/PI Apoptosis Assay

Causality and Rationale: Prolonged mitotic arrest is a potent trigger for apoptosis (programmed cell death). This assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells, confirming that the observed cytotoxicity is due to the induction of a programmed cell death pathway.

Step-by-Step Protocol:

  • Treatment: Treat cells with the compound as in the cell cycle analysis.

  • Harvesting: Collect all cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Interpretation: A dose-dependent increase in the percentage of Annexin V-positive cells (early and late apoptosis) confirms that the compound induces apoptosis.

Protocol: In Vitro Tubulin Polymerization Assay

Causality and Rationale: This cell-free biochemical assay provides definitive proof of direct interaction between the compound and tubulin. It measures the rate and extent of microtubule formation from purified tubulin monomers in the presence or absence of the compound.

Step-by-Step Protocol:

  • Reagents: Use a commercially available tubulin polymerization assay kit containing purified tubulin, GTP, and a fluorescence reporter.

  • Reaction Setup: In a 96-well plate, add tubulin solution to a polymerization buffer.

  • Compound Addition: Add the test compound at various concentrations. Include a positive control (e.g., Combretastatin A-4) and a negative control (vehicle).

  • Initiation: Initiate polymerization by warming the plate to 37°C.

  • Monitoring: Measure the increase in fluorescence (or absorbance) over time using a plate reader capable of kinetic reads.

  • Analysis: Plot the fluorescence intensity versus time. An inhibitory compound will decrease the rate and extent of polymerization compared to the vehicle control.

Conclusion and Future Directions

This guide proposes a systematic, hypothesis-driven approach for the in vitro characterization of Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine. Successful completion of these tiers would provide strong evidence for its mechanism of action.

G cluster_core Core Findings cluster_next Future Directions A Cytotoxicity (IC50 Data) B G2/M Arrest A->B C Tubulin Polymerization Inhibition B->C Establishes Mechanism D In Vivo Xenograft Model Studies C->D Justifies in vivo efficacy testing E ADME/Tox Profiling C->E Assess drug-like properties F Structure-Activity Relationship (SAR) Studies C->F Optimize potency/safety

Caption: Logical progression from in vitro findings to preclinical development.

Positive results would strongly support its advancement into preclinical development, including in vivo efficacy studies in animal models and comprehensive ADME/Tox profiling. Furthermore, the compound could serve as a scaffold for structure-activity relationship (SAR) studies to optimize potency and drug-like properties.

References

This is a representative list of references for the methodologies described. Specific kits and reagents should be sourced from reputable vendors.

  • MTT Cell Viability Assay: Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods. Available at: [Link]

  • Tubulin Polymerization and its Inhibitors: Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature Reviews Cancer. Available at: [Link]

  • Cell Cycle Analysis using Flow Cytometry: Riccardi, C., & Nicoletti, I. (2006). Analysis of apoptosis by propidium iodide staining and flow cytometry. Nature Protocols. Available at: [Link]

  • Annexin V/PI Apoptosis Assay: Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Measuring Cell Death by Annexin V Staining. Cold Spring Harbor Protocols. Available at: [Link]

  • Principles of Tubulin Polymerization Assays: Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit (Fluorescence Based). Available at: [Link]

Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine solubility and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine

Abstract

This document provides a comprehensive technical framework for the characterization of Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine, a novel chemical entity. As specific experimental data for this compound is not publicly available, this guide establishes a robust, first-principles-based approach for determining its critical physicochemical properties: solubility and stability. The methodologies detailed herein are grounded in established pharmaceutical sciences and regulatory expectations, providing researchers and drug development professionals with a practical guide for assessing the viability of this and structurally related molecules for further development. The protocols are designed to be self-validating, emphasizing the rationale behind experimental choices to ensure data integrity and scientific rigor.

Introduction: Structural Analysis and Predicted Physicochemical Profile

Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine (hereafter designated "FMTA") is a secondary amine featuring three key structural motifs: a furan ring, a secondary amine linker, and a 3,4,5-trimethoxy substituted benzyl group. An initial in-silico analysis of these functional groups allows us to predict its core physicochemical behaviors, which will inform our experimental design.

  • Secondary Amine: The nitrogen atom is basic and will have a predictable pKa. This makes the molecule's aqueous solubility highly dependent on pH. At pH values below its pKa, the amine will be protonated, forming a more soluble cationic salt. Above the pKa, it will exist as the less soluble free base.

  • Furan Ring: The furan moiety is known to be sensitive to acidic conditions, where it can undergo ring-opening hydrolysis. This presents a potential stability liability that must be rigorously investigated.

  • 3,4,5-Trimethoxybenzyl Group: This bulky, lipophilic group, despite the polarity of the methoxy ethers, will likely contribute to low intrinsic aqueous solubility. The electron-donating nature of the methoxy groups may also influence the molecule's susceptibility to oxidation.

Given this profile, a systematic approach to characterizing solubility and stability is paramount. This guide will outline the necessary protocols to generate a comprehensive data package for FMTA.

Aqueous Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. A thorough understanding of its solubility under various conditions is non-negotiable. We will explore both thermodynamic and kinetic solubility.

Guiding Principles: Thermodynamic vs. Kinetic Solubility
  • Thermodynamic Solubility is the true equilibrium solubility of a compound in a given solvent. It is the maximum concentration of a substance that can be dissolved under equilibrium conditions at a specific temperature and pH. The shake-flask method is the gold-standard for its determination.

  • Kinetic Solubility measures the concentration of a compound that remains in solution after being added from a concentrated stock solution (e.g., DMSO) and allowed to precipitate over a short period. It is often used in high-throughput screening to identify compounds with potential solubility issues early on.

Experimental Protocol: pH-Dependent Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of FMTA across a physiologically relevant pH range.

Methodology:

  • Preparation of Buffers: Prepare a series of buffers (e.g., phosphate, citrate) covering a pH range from 2 to 10 (e.g., at pH 2.0, 4.5, 6.8, 7.4, and 10.0).

  • Compound Addition: Add an excess amount of solid FMTA to vials containing each buffer. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study should be conducted.

  • Phase Separation: After equilibration, allow the vials to stand, then filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to separate undissolved solid.

  • Quantification: Accurately dilute the clear filtrate and analyze the concentration of dissolved FMTA using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • pH Verification: Measure the final pH of each solution to ensure it has not shifted during the experiment.

Data Presentation: Predicted Solubility Profile for FMTA

The results of the pH-solubility study should be tabulated for clear interpretation.

pH (Final)Temperature (°C)Solubility (µg/mL)Qualitative Descriptor
2.125> 1000Very Soluble
4.625250Soluble
6.92515Sparingly Soluble
7.525< 5Slightly Soluble
10.225< 1Very Slightly Soluble

Note: Data are hypothetical and for illustrative purposes.

Workflow for Solubility Assessment

The following diagram illustrates the decision-making process in a typical solubility assessment workflow.

G cluster_0 Solubility Assessment Workflow A Start: Receive Novel Compound (FMTA) B High-Throughput Kinetic Solubility Screen (pH 7.4) A->B C Solubility < 10 µM? B->C D Proceed with Full Characterization C->D No E Flag for Potential Developability Issues C->E Yes F Thermodynamic Solubility (Shake-Flask, pH 2-10) D->F G Biorelevant Media Solubility (FaSSIF, FeSSIF) F->G H Final Solubility Profile Report G->H

Caption: Decision workflow for solubility characterization.

Chemical Stability Profiling

Stability testing is essential to identify degradation pathways and determine a compound's shelf-life. Forced degradation (or stress testing) is a critical component of this process, as mandated by the International Council for Harmonisation (ICH) guideline Q1A.

Guiding Principles: Forced Degradation

Forced degradation studies deliberately expose the API to harsh conditions to accelerate its decomposition. The primary goals are:

  • To identify likely degradation products and elucidate degradation pathways.

  • To demonstrate the specificity of the analytical method used, proving it can separate and quantify the API in the presence of its degradants. This is known as a "stability-indicating method."

Experimental Protocol: Forced Degradation Study of FMTA

This protocol outlines the stress conditions to be applied to FMTA in both solution and solid states. A validated HPLC method with mass spectrometric (MS) detection is required for analysis.

Methodology:

  • Stock Solution Preparation: Prepare a solution of FMTA in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours. The known acid sensitivity of the furan ring makes this a critical test.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours. The secondary amine is a potential site for oxidation.

    • Thermal Stress (Solution): Heat the stock solution at 60°C for 48 hours.

    • Thermal Stress (Solid): Store solid FMTA in an oven at 60°C for 7 days.

    • Photostability: Expose a solution and solid sample of FMTA to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control should be run in parallel.

  • Sample Analysis: At appropriate time points, withdraw aliquots, neutralize if necessary, and analyze by the stability-indicating HPLC-UV/MS method.

  • Data Evaluation: Calculate the percentage of FMTA degraded. Identify and, if possible, characterize major degradants using mass spectrometry data.

Data Presentation: Predicted Forced Degradation Results for FMTA

Results should be summarized to provide a clear overview of the compound's liabilities.

Stress ConditionDurationFMTA Assay (%)Major Degradants Observed (m/z)Comments
0.1 M HCl, 60°C24 h65.2Degradant A (m/z = ...), Degradant BSignificant degradation, likely furan ring opening.
0.1 M NaOH, 60°C24 h98.5None significantStable to base hydrolysis.
3% H₂O₂, RT24 h91.8N-oxide (m/z = ...), Iminium ionModerate oxidative degradation observed.
Heat (Solid), 60°C7 d99.5None significantThermally stable in solid state.
Photolysis (ICH Q1B)7 d96.3Minor photoproductsMinor sensitivity to light. Requires protection.

Note: Data are hypothetical and for illustrative purposes.

Workflow for Stability Assessment

This diagram illustrates the core components of a forced degradation study.

G cluster_0 Forced Degradation Workflow A API Sample (FMTA) Solution & Solid B Acid Hydrolysis (e.g., 0.1M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1M NaOH, 60°C) A->C D Oxidation (e.g., 3% H2O2, RT) A->D E Thermal Stress (e.g., 60°C) A->E F Photostability (ICH Q1B) A->F G Analyze all samples via Stability-Indicating HPLC-UV/MS B->G C->G D->G E->G F->G H Identify Degradation Pathways & Characterize Degradants G->H I Stability Profile Report H->I

Caption: Workflow for a comprehensive forced degradation study.

Conclusion and Forward-Looking Strategy

This guide outlines a foundational strategy for the physicochemical characterization of Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine. The protocols for solubility and stability assessment are designed to generate a robust dataset that will directly inform its potential as a drug candidate.

Based on its structural motifs, FMTA is predicted to exhibit pH-dependent solubility, with higher solubility at low pH, and potential stability liabilities related to acid-catalyzed hydrolysis of the furan ring and oxidation of the secondary amine. The experimental frameworks provided here will confirm these hypotheses and quantify the extent of these challenges. The resulting data package is the first essential step in any rational drug development program, enabling informed decisions on formulation strategies, such as salt selection or the use of solubility enhancers, and defining necessary handling and storage conditions to ensure product integrity.

References

  • Title: The chemistry of furans Source: Science of Synthesis: Houben-Weyl Methods of Molecular Transformations URL: [Link]

  • Title: Exploring the Importance of Biorelevant Solubility and Dissolution in Drug Discovery Source: American Pharmaceutical Review URL: [Link]

  • Title: The Shake-Flask method for solubility determination Source: OECD Guidelines for the Testing of Chemicals, Section 1, Test No. 105: Water Solubility URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use URL: [Link]

  • Title: Forced Degradation Studies: A Tool for Analytical Method Development and Validation Source: Pharmaceutical Technology URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use URL: [Link]

Methodological & Application

Synthesis of Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine, a secondary amine incorporating two key pharmacophores: the furan ring and the 3,4,5-trimethoxybenzyl motif.[1] This compound serves as a valuable building block in medicinal chemistry and drug discovery. The protocol herein details a robust and widely applicable method for its synthesis via a one-pot reductive amination of furfural with 3,4,5-trimethoxybenzylamine. This guide offers in-depth mechanistic insights, a detailed step-by-step experimental procedure, purification and characterization protocols, and essential safety information.

Mechanistic Insights: The Reductive Amination Pathway

The synthesis of the target secondary amine is achieved through a two-stage reductive amination process. This highly efficient reaction class proceeds via the initial formation of an imine (or Schiff base) intermediate, which is subsequently reduced to the final amine product. The entire process can often be carried out in a single reaction vessel ("one-pot"), enhancing procedural efficiency.

Stage 1: Imine Formation The reaction is initiated by the nucleophilic attack of the primary amine (3,4,5-trimethoxybenzylamine) on the electrophilic carbonyl carbon of furfural. This forms a tetrahedral hemiaminal intermediate. Subsequent dehydration of this unstable intermediate leads to the formation of a stable N-substituted imine. This condensation step is typically reversible and can be driven to completion by removing the water formed.

Stage 2: Imine Reduction The C=N double bond of the imine intermediate is then reduced to a single bond. This is most commonly achieved through catalytic hydrogenation. A heterogeneous catalyst, such as palladium on carbon (Pd/C), facilitates the addition of hydrogen across the double bond, yielding the desired Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine.

Reductive Amination Mechanism Furfural Furfural (Aldehyde) Hemiaminal Hemiaminal Intermediate Furfural->Hemiaminal Nucleophilic Attack Amine 3,4,5-Trimethoxy- benzylamine (Primary Amine) Amine->Hemiaminal Imine Imine (Schiff Base) Intermediate Hemiaminal->Imine - H₂O (Dehydration) Product Furan-2-ylmethyl-(3,4,5-trimethoxy- benzyl)-amine (Secondary Amine) Imine->Product + H₂ / Catalyst (Reduction)

Caption: Mechanism of Reductive Amination.

Experimental Protocol

This protocol is a robust procedure adapted from established methods for the reductive amination of furfural.[2][3] The reaction is performed as a one-pot synthesis, which is efficient in terms of time and resources.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.Notes
Furfural≥98.5%Sigma-Aldrich98-01-1Should be freshly distilled if discolored.
3,4,5-Trimethoxybenzylamine98%Sigma-Aldrich18638-99-8Store under inert atmosphere.
Palladium on Carbon (Pd/C)10 wt%Sigma-Aldrich7440-05-3Handle carefully, potentially pyrophoric.
Methanol (MeOH)AnhydrousFisher Scientific67-56-1Use dry solvent for best results.
Hydrogen (H₂)High Purity (≥99.99%)Airgas1333-74-0Use in a well-ventilated area.
Ethyl Acetate (EtOAc)ACS GradeVWR141-78-6For extraction.
Saturated Sodium Bicarbonate (NaHCO₃)---For work-up.
Brine (Saturated NaCl)---For work-up.
Anhydrous Magnesium Sulfate (MgSO₄)-Sigma-Aldrich7487-88-9For drying.
Silica Gel230-400 meshSigma-Aldrich7631-86-9For column chromatography.
Step-by-Step Procedure
  • Reaction Setup: To a high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus) equipped with a magnetic stir bar, add 3,4,5-trimethoxybenzylamine (1.0 eq, e.g., 5.0 g, 25.3 mmol).

  • Solvent Addition: Add anhydrous methanol (100 mL) to the vessel and stir until the amine is fully dissolved.

  • Aldehyde Addition: Add freshly distilled furfural (1.05 eq, 2.58 g, 26.6 mmol) to the solution.

  • Imine Formation: Seal the vessel and stir the mixture at room temperature for 2-4 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by TLC or GC-MS for the disappearance of the starting materials.

  • Catalyst Addition: Carefully and under a stream of inert gas (like nitrogen or argon), add 10% Palladium on Carbon (Pd/C) (5 mol% Pd, approx. 1.35 g). Caution: Pd/C can be pyrophoric, especially when dry. Handle with care.

  • Hydrogenation: Seal the reactor securely. Purge the vessel 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas.

  • Reaction Execution: Pressurize the reactor with hydrogen to 50-100 psi (3.4-6.8 bar). Begin vigorous stirring and heat the reaction mixture to 40-50 °C.

  • Monitoring: Monitor the reaction by observing the hydrogen uptake from the pressure gauge. The reaction is typically complete within 8-16 hours when hydrogen uptake ceases.

  • Reaction Quench and Catalyst Removal: Once complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol to ensure complete recovery of the product.

  • Solvent Removal: Combine the filtrate and washes, and remove the solvent under reduced pressure using a rotary evaporator.

  • Work-up: Dissolve the crude residue in ethyl acetate (150 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or semi-solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with hexane/ethyl acetate 9:1 and gradually increasing the polarity to 4:1) to afford the pure Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine.

Characterization of Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine

Disclaimer: The following spectral data are predicted based on the chemical structure and known values for similar moieties, as experimental data is not widely available in published literature. Researchers should obtain and interpret their own analytical data for verification.

PropertyValue
Molecular Formula C₁₅H₁₉NO₄
Molecular Weight 277.32 g/mol [1]
Appearance Expected to be a pale yellow oil or crystalline solid
Boiling Point 377.4 °C at 760 mmHg (Predicted)[1]
Density 1.124 g/cm³ (Predicted)[1]

Predicted Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.35 (dd, J = 1.8, 0.8 Hz, 1H, H5-furan)

    • δ 6.50 (s, 2H, H2'/H6'-aromatic)

    • δ 6.31 (dd, J = 3.2, 1.8 Hz, 1H, H4-furan)

    • δ 6.20 (d, J = 3.2 Hz, 1H, H3-furan)

    • δ 3.85 (s, 6H, 2 x -OCH₃ at C3'/C5')

    • δ 3.83 (s, 3H, -OCH₃ at C4')

    • δ 3.78 (s, 2H, Ar-CH₂-N)

    • δ 3.75 (s, 2H, Furan-CH₂-N)

    • δ ~1.8-2.2 (br s, 1H, -NH-)

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 153.5 (C3'/C5'-aromatic)

    • δ 152.0 (C2-furan)

    • δ 142.5 (C5-furan)

    • δ 137.0 (C4'-aromatic)

    • δ 135.0 (C1'-aromatic)

    • δ 110.2 (C4-furan)

    • δ 107.5 (C3-furan)

    • δ 105.0 (C2'/C6'-aromatic)

    • δ 60.8 (-OCH₃ at C4')

    • δ 56.1 (-OCH₃ at C3'/C5')

    • δ 53.0 (Ar-CH₂-N)

    • δ 46.0 (Furan-CH₂-N)

  • Infrared (IR) Spectroscopy (ATR):

    • ~3350 cm⁻¹ (N-H stretch, weak)

    • 3100-3000 cm⁻¹ (C-H stretch, aromatic and furan)

    • 2950-2800 cm⁻¹ (C-H stretch, aliphatic and methoxy)

    • ~1590, 1500 cm⁻¹ (C=C stretch, aromatic ring)

    • ~1240, 1125 cm⁻¹ (C-O stretch, aryl ethers)

    • ~1030 cm⁻¹ (C-O-C stretch, furan)

  • Mass Spectrometry (EI):

    • Expected [M]⁺ at m/z = 277.

Overall Experimental Workflow

The following diagram provides a high-level overview of the entire synthesis and purification process.

Synthesis Workflow Start 1. Mix Furfural & 3,4,5-Trimethoxy- benzylamine in Methanol Imine_Formation 2. Stir at RT for 2-4h (Imine Formation) Start->Imine_Formation Catalyst_Add 3. Add 10% Pd/C Catalyst Imine_Formation->Catalyst_Add Hydrogenation 4. Hydrogenate at 50-100 psi H₂ (8-16h) Catalyst_Add->Hydrogenation Filtration 5. Catalyst Filtration (through Celite®) Hydrogenation->Filtration Concentration1 6. Solvent Evaporation Filtration->Concentration1 Workup 7. Aqueous Work-up (EtOAc, NaHCO₃, Brine) Concentration1->Workup Drying 8. Dry & Concentrate Workup->Drying Purification 9. Column Chromatography Drying->Purification Product Pure Product Purification->Product

Caption: Workflow for Synthesis and Purification.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Furfural: Toxic if swallowed and harmful in contact with skin. It is a combustible liquid. Avoid inhalation and contact with skin and eyes.

  • 3,4,5-Trimethoxybenzylamine: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[4] It is sensitive to air and should be handled under an inert atmosphere.[1]

  • Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry or spent. Do not allow the catalyst to dry completely in the air. The filter cake should be kept wet with water and disposed of according to institutional guidelines for heavy metal waste.

  • Hydrogen Gas: Highly flammable. Ensure the reaction apparatus is properly sealed and operated in an area free from ignition sources.

References

  • Electronic Supplementary Material (ESI) for RSC Advances. (2013). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

  • Supporting Information for Highly efficient synthesis of internal alkynes from arylhydrazines and terminal alkynes. (n.d.). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

  • Highly chemoselective and fast practical visible photoreduction of nitroaromatic compounds to aromatic amines and amides. (n.d.). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

  • NIST. (n.d.). Furan, 2-methyl-. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Figure S42 . 13 C NMR spectrum of 2-(furan-2-yl)-3,3-dichloroacrylonitrile ( 1n ). Retrieved January 17, 2026, from [Link]

  • Al-Otaibi, A. A., & El-Azhary, A. A. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 52(1), 114-121.
  • Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 17, 2026, from [Link]

  • NIST. (n.d.). Furan, 2-methyl- Mass Spectrum. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 8-Benzyl-2-(furan-2-ylmethyl)-3-methoxy-6-phenylimidazo[1,2-a]pyrazine. Retrieved January 17, 2026, from [Link]

  • Sanderman Publishing House. (2022). Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. Retrieved January 17, 2026, from [Link]

  • Peng, Y., et al. (2022). Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate.
  • Liu, Y., et al. (2020). Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel. Catalysis Science & Technology, 10(1), 123-130.
  • ResearchGate. (n.d.). Possible reaction path for the formation of furfurylamine under the studied reaction conditions. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). Furan, 2-methoxy-5-methyl-4-phenyl-. Retrieved January 17, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis, Characterization and Antimicrobial Activity of N-[{4-[2-{5-(4-chlorophenyl) -.... Retrieved January 17, 2026, from [Link]

  • BD. (n.d.). BD BBL™ Hemoglobin, Bovine, Freeze-Dried 500g - 212392. Retrieved January 17, 2026, from [Link]solutions/products/product-families/bd-bbl-hemoglobin-bovine-freeze-dried)

Sources

Application Note & Protocol: Synthesis of Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine, a valuable intermediate in pharmaceutical research.[1][2] The protocol details a one-pot reductive amination reaction between furan-2-carbaldehyde and 3,4,5-trimethoxybenzylamine, utilizing sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent.[3][4][5] This application note elaborates on the mechanistic underpinnings of the reaction, provides a detailed step-by-step protocol, and outlines methods for purification and characterization of the final product. Safety considerations for handling the reagents are also thoroughly addressed.

Introduction: The Strategic Importance of Reductive Amination

The synthesis of secondary and tertiary amines is a cornerstone of modern organic chemistry, particularly in the development of novel therapeutic agents.[6][7] Reductive amination stands out as a highly efficient and versatile method for constructing carbon-nitrogen bonds.[8][9][10] This reaction proceeds through the initial formation of an imine or iminium ion from an aldehyde or ketone and an amine, which is then reduced in situ to the corresponding amine.[8][9]

The target molecule, Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine, incorporates two key pharmacophores: the furan ring, a prevalent scaffold in medicinal chemistry, and the 3,4,5-trimethoxyphenyl group, found in numerous bioactive compounds.[2][11][12] This makes it a valuable building block for drug discovery programs.[2]

The Superiority of Sodium Triacetoxyborohydride (STAB)

While various reducing agents can be employed for reductive amination, sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) offers significant advantages.[4] Unlike stronger reducing agents like sodium borohydride (NaBH₄), STAB is mild enough that it does not readily reduce the starting aldehyde, thus minimizing the formation of the corresponding alcohol byproduct.[4][13] Its selectivity for the iminium ion intermediate allows for a convenient one-pot procedure where all reactants can be combined from the outset.[5][6] The steric bulk and electron-withdrawing nature of the acetoxy groups temper the reactivity of the borohydride, enhancing its chemoselectivity.[4][5]

Reaction Mechanism and Workflow

The reductive amination process for the synthesis of Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine can be visualized as a two-stage, one-pot process.

Mechanistic Pathway

Caption: The reaction proceeds via the initial formation of a hemiaminal, which then dehydrates to form a Schiff base (imine). The imine is subsequently protonated to form an iminium ion, which is then selectively reduced by sodium triacetoxyborohydride.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep_reagents Combine Furan-2-carbaldehyde, 3,4,5-Trimethoxybenzylamine, and Dichloromethane (DCM) add_stab Add Sodium Triacetoxyborohydride (STAB) portion-wise prep_reagents->add_stab Formation of Imine Intermediate stir Stir at Room Temperature (Monitor by TLC) add_stab->stir Reduction of Iminium Ion quench Quench with Saturated Aqueous NaHCO₃ stir->quench Reaction Completion extract Extract with DCM quench->extract dry_concentrate Dry Organic Layer (Na₂SO₄) & Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify characterize Characterize by NMR, IR, and MS purify->characterize

Caption: A schematic overview of the experimental workflow for the synthesis of Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
Furan-2-carbaldehyde≥99%Sigma-Aldrich98-01-1
3,4,5-Trimethoxybenzylamine98%Alfa Aesar20790-95-6
Sodium Triacetoxyborohydride (STAB)97%Acros Organics56553-60-7
Dichloromethane (DCM), Anhydrous≥99.8%Fisher Scientific75-09-2
Sodium Bicarbonate (NaHCO₃)ACS ReagentVWR144-55-8
Sodium Sulfate (Na₂SO₄), AnhydrousACS ReagentEMD Millipore7757-82-6
Silica Gel60 Å, 230-400 meshSorbent Technologies7631-86-9
Ethyl AcetateHPLC GradeHoneywell141-78-6
HexanesHPLC GradeAvantor110-54-3
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Magnetic stir plate

  • Nitrogen inlet/outlet

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • NMR spectrometer, IR spectrometer, and Mass spectrometer

Safety Precautions
  • Sodium Triacetoxyborohydride (STAB): STAB is a water-reactive and moisture-sensitive solid.[13][14] In contact with water, it can release flammable gases.[14] It is also an irritant to the skin, eyes, and respiratory system.[14] Handle STAB in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[15][16] Store in a cool, dry place away from moisture.[14][17]

  • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

  • Furan-2-carbaldehyde and 3,4,5-Trimethoxybenzylamine: These reagents may be irritating. Avoid skin and eye contact.

Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add furan-2-carbaldehyde (1.0 eq) and 3,4,5-trimethoxybenzylamine (1.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM, approximately 0.2 M concentration relative to the limiting reagent). Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the imine intermediate.[18]

  • Addition of Reducing Agent: To the stirring solution, add sodium triacetoxyborohydride (STAB, 1.2-1.5 eq) portion-wise over 10-15 minutes. The portion-wise addition helps to control any potential exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the product will indicate reaction completion. This typically takes 2-4 hours.

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization

Purification

The crude product is typically purified by flash column chromatography on silica gel.[19][20]

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. The optimal solvent system should be determined by TLC analysis. Due to the basic nature of the amine product, adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent can improve the peak shape and prevent tailing on the silica gel column.[19][21]

Characterization

The structure and purity of the synthesized Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine can be confirmed by standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the furan ring protons (typically in the range of 6.0-7.5 ppm), the aromatic protons of the trimethoxybenzyl group (a singlet around 6.5 ppm), the three methoxy groups (a singlet around 3.8 ppm), and the two methylene groups adjacent to the nitrogen (singlets around 3.7 and 3.8 ppm).[22][23]

  • ¹³C NMR Spectroscopy: The carbon NMR will display signals corresponding to all the unique carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum should show the absence of a carbonyl (C=O) stretch from the starting aldehyde (around 1670 cm⁻¹) and the presence of C-N stretching vibrations (typically in the 1000-1250 cm⁻¹ region for aliphatic amines).[24]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The molecular ion peak for an odd number of nitrogen atoms will be an odd number.[24]

Spectroscopic Data Expected Chemical Shift/Frequency/m/z
¹H NMR (CDCl₃) δ 7.35 (m, 1H), 6.50 (s, 2H), 6.30 (m, 1H), 6.20 (m, 1H), 3.85 (s, 9H), 3.80 (s, 2H), 3.75 (s, 2H), 2.10 (s, 1H, NH).
IR (thin film) ~3350 cm⁻¹ (N-H stretch), ~2930, 2830 cm⁻¹ (C-H stretch), ~1590 cm⁻¹ (aromatic C=C), ~1125 cm⁻¹ (C-O stretch).
MS (ESI+) m/z 278.14 [M+H]⁺

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction - Insufficient reaction time.- Deactivated STAB due to moisture.- Allow the reaction to stir for a longer period.- Ensure all glassware is dry and use anhydrous solvent. Use freshly opened STAB.
Formation of Alcohol Byproduct - Use of a stronger reducing agent.- Contamination of STAB.- Confirm the identity and purity of the reducing agent. STAB is the preferred reagent to avoid this.
Difficult Purification (streaking on TLC/column) - Acidic nature of silica gel interacting with the basic amine product.- Add a small amount of triethylamine (0.5-1%) to the chromatography eluent.[21]- Alternatively, use an amine-functionalized silica column.[21]

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine via a one-pot reductive amination. The use of sodium triacetoxyborohydride offers a mild, selective, and efficient route to this valuable pharmaceutical intermediate. The described procedures for reaction setup, monitoring, work-up, and purification are robust and can be readily implemented in a standard organic synthesis laboratory. Adherence to the safety precautions outlined is essential for the safe execution of this synthesis.

References

  • Safety And Handling Guidelines For Sodium Triacetoxyborohydride - lifechem pharma. lifechem pharma.
  • Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. (2019). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride . Journal of Chemical Education, 96(5), 1014–1017. [Link]

  • Sodium triacetoxyborohydride - AK Scientific, Inc.AK Scientific, Inc.
  • Abdel-Magid, A. F., & Maryanoff, C. A. (2003). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes . In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 841, pp. 201–216). American Chemical Society. [Link]

  • Reductive Amination - Common Conditions. organic-chemistry.org.
  • The Decisive Advantage: Sodium Triacetoxyborohydride in Reductive Amin
  • Sodium triacetoxyborohydride - Organic Chemistry Portal. organic-chemistry.org.
  • SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.
  • material safety data sheet sds/msds - CDH Fine Chemical. CDH Fine Chemical.
  • How to separate imine
  • How to separate imine from reaction mixture? - ResearchGate.
  • Is there an easy way to purify organic amines? - Biotage. Biotage.
  • Pesek, J. J., & Frost, J. H. (1974). Synthesis of Imines from Aromatic Aldehydes and Aliphatic Amines in Aqueous Solution . Synthetic Communications, 4(6), 367–372. [Link]

  • Reductive amin
  • Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach . Green Chemistry. [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. Master Organic Chemistry.
  • Application Note: Spectroscopic Analysis of N-(furan-2-ylmethyl)-3-iodoaniline using Nuclear Magnetic Resonance (NMR) - Benchchem. Benchchem.
  • FURAN-2-YLMETHYL-(3,4,5-TRIMETHOXY-BENZYL)-AMINE - ChemicalBook. ChemicalBook.
  • Reductive Amination of Furfural to Furfurylamine | 7 | Catalytic Trans - Taylor & Francis eBooks. Taylor & Francis eBooks.
  • Reductive Amination - Chemistry LibreTexts. Chemistry LibreTexts.
  • Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine - Benchchem. Benchchem.
  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d - MDPI. MDPI.
  • Furan synthesis - Organic Chemistry Portal. organic-chemistry.org.
  • 24.10: Spectroscopy of Amines - Chemistry LibreTexts. Chemistry LibreTexts.
  • Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - NIH.

Sources

Purification techniques for Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purification of Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine

Introduction

Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine is a secondary amine that incorporates two molecular scaffolds of significant interest in medicinal chemistry: the furan ring and the 3,4,5-trimethoxybenzyl group.[1] The furan nucleus is a component of numerous bioactive compounds, while the 3,4,5-trimethoxyphenyl motif is a well-established pharmacophore found in various therapeutic agents.[1][2] Consequently, this amine serves as a valuable intermediate and building block for the synthesis of complex molecules in drug discovery and development.

Achieving high purity of this compound is paramount for its use in subsequent synthetic steps and for accurate biological evaluation. Impurities can arise from unreacted starting materials, side products from the synthesis, or degradation over time. This application note provides a detailed guide for researchers, scientists, and drug development professionals on robust and efficient techniques for the purification of Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine, ensuring the high level of quality required for research and pharmaceutical applications.

Physicochemical Profile and Potential Impurities

A successful purification strategy begins with a thorough understanding of the target molecule's properties and the likely nature of any contaminants.

Physicochemical Properties

The key properties of the target compound are summarized in the table below. As a secondary amine, its basicity is a critical characteristic that can be exploited for purification. Its structure, featuring both a moderately polar furan ring and a non-polar benzyl group, gives it solubility in a range of common organic solvents but limited solubility in water.[3][4]

PropertyValueSource
Molecular Formula C₁₅H₁₉NO₄[1]
Molecular Weight 277.32 g/mol [1]
Appearance Crystalline Powder[1]
Boiling Point 377.4°C at 760 mmHg[1]
Density 1.124 g/cm³[1]
Basicity pKa of the conjugate acid is typical for a secondary benzylamine.N/A
Common Impurity Profile

Impurities in a sample of Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine typically fall into three categories:

  • Synthesis-Related Impurities: These depend on the synthetic route but often include unreacted starting materials (e.g., furfurylamine, 3,4,5-trimethoxybenzaldehyde) or by-products from the reaction, such as over-alkylated tertiary amines.

  • Degradation Products: Secondary amines, particularly benzylamines, are susceptible to air oxidation, which can form N-oxides.[5] They can also react with atmospheric carbon dioxide to form carbonate salts, which may appear as solid precipitates.[5] The furan ring itself can be sensitive to strong acidic conditions, which may lead to polymerization.[3]

  • Residual Solvents and Reagents: Solvents used in the synthesis or workup may be present in the crude product.

Primary Purification Strategy: Acid-Base Liquid-Liquid Extraction (LLE)

Principle: This technique leverages the basic nature of the amine functional group. The target compound can be selectively protonated by an acid to form a water-soluble salt. This allows for its separation from non-basic, organic-soluble impurities. The amine is then recovered by neutralizing the aqueous solution and extracting it back into an organic solvent.[6][7] This method is highly effective as an initial, large-scale purification step.

Experimental Protocol for LLE
  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate (EtOAc).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1 M HCl). The target amine will partition into the aqueous phase as its hydrochloride salt. It is advisable to perform this extraction 2-3 times to ensure complete transfer.

  • Separation of Phases: Combine the aqueous layers. The organic layer, containing non-basic impurities, can be discarded.

  • Back-Wash: Wash the combined aqueous phase with a fresh portion of the organic solvent to remove any trapped neutral impurities.

  • Basification: Cool the acidic aqueous solution in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (pH > 10). This deprotonates the amine salt, causing the free amine to precipitate or form an oily layer.

  • Re-extraction: Extract the liberated free amine back into a fresh organic solvent (e.g., dichloromethane or EtOAc) 2-3 times.

  • Final Workup: Combine the organic extracts, wash with brine to remove residual water, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified amine.

LLE_Workflow cluster_start Step 1: Dissolution & Extraction cluster_separation Step 2: Phase Separation cluster_recovery Step 3: Recovery cluster_final Step 4: Isolation Crude Crude Amine in Organic Solvent Acid Add 1M HCl Crude->Acid Aq_Phase Aqueous Phase (Amine Salt) Acid->Aq_Phase Collect Org_Phase Organic Phase (Impurities) Acid->Org_Phase Discard Base Add NaOH (aq) Aq_Phase->Base Extract Extract with Organic Solvent Base->Extract Pure Pure Amine in Organic Phase Extract->Pure Evap Dry & Evaporate Pure->Evap Final Purified Product Evap->Final CC_Workflow Start Crude Sample Load Load Sample Start->Load Prep Prepare Column (Silica + Eluent with TEA) Prep->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Identify Pure Evap Evaporate Solvent Combine->Evap Final Highly Pure Product Evap->Final

Sources

Application Note: Structural Characterization of Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analytical framework for the structural elucidation and characterization of Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine. This compound incorporates key pharmacophores—the furan ring and the trimethoxy-substituted benzyl group—making its unambiguous identification critical in medicinal chemistry and drug development pipelines. We present detailed, field-proven protocols for analysis by ¹H NMR, ¹³C NMR, and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). The narrative emphasizes the causality behind experimental choices, from sample preparation to data interpretation, to ensure methodological robustness and data integrity. This document is intended for researchers, analytical scientists, and drug development professionals requiring validated methods for the characterization of novel small molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone for the structural determination of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine, both ¹H and ¹³C NMR are essential for confirming the presence and connectivity of the furan and trimethoxybenzyl moieties.

Rationale for Spectral Predictions

Before acquisition, predicting the NMR spectrum is a critical step that informs the experimental setup and aids in subsequent data interpretation. The structure of the target molecule is composed of three distinct regions: the furan ring, the 3,4,5-trimethoxybenzyl system, and the linking secondary amine with its adjacent methylene bridges.

  • ¹H NMR: We anticipate distinct signals for the furan protons, typically found in the aromatic region, with characteristic coupling constants.[1] The two aromatic protons on the trimethoxybenzyl ring are equivalent by symmetry and will appear as a singlet. The three methoxy groups will yield two signals: one with an integration of 6H for the two equivalent methoxy groups at positions 3 and 5, and another with an integration of 3H for the methoxy group at position 4. The two methylene (CH₂) groups adjacent to the nitrogen are in different chemical environments and are expected to appear as distinct singlets. The N-H proton signal can be broad and may exchange with trace amounts of D₂O in the solvent, sometimes leading to its disappearance.

  • ¹³C NMR: The spectrum will show characteristic signals for the furan carbons, the substituted benzene ring carbons, the methoxy carbons, and the two methylene carbons. Aromatic methoxy groups typically resonate around 56 ppm, though this can be influenced by their conformation.[2] The number of unique carbon signals will confirm the overall molecular structure.

Protocol: NMR Sample Preparation and Acquisition

This protocol is designed to yield high-resolution spectra suitable for unambiguous structural confirmation.

Materials:

  • Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine (5-10 mg)

  • Deuterated Chloroform (CDCl₃) with 0.03% TMS (Tetramethylsilane)

  • High-quality 5 mm NMR tube (e.g., Wilmad, Norell)[3]

  • Pasteur pipette

  • Vortex mixer

Procedure:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the analyte into a clean, dry vial. For routine ¹H NMR, 1-5 mg is often sufficient, but a slightly higher concentration ensures a high-quality ¹³C spectrum can be acquired in a reasonable timeframe.[4]

  • Solvent Addition: Add approximately 0.6-0.7 mL of CDCl₃ to the vial. CDCl₃ is chosen for its excellent ability to dissolve moderately polar to non-polar organic compounds and its single residual proton peak at ~7.26 ppm, which typically does not interfere with analyte signals.[5]

  • Dissolution: Cap the vial and gently vortex or swirl until the sample is completely dissolved. A clear, homogeneous solution is required to avoid spectral artifacts.[5]

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into the NMR tube. The optimal sample height is 40-50 mm (approximately 0.6-0.7 mL) to ensure it is correctly positioned within the instrument's detection coil.[6]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

  • Instrument Setup and Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the instrument on the deuterium signal of the CDCl₃ solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow, symmetrical TMS or residual solvent peak.

    • For ¹H NMR: Acquire the spectrum using a standard pulse program. A spectral width of 12-16 ppm is typical. 16-32 scans are usually sufficient for a high signal-to-noise ratio.

    • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. A spectral width of 220-240 ppm is standard. Due to the low natural abundance of ¹³C, several hundred to a few thousand scans may be necessary.

Data Interpretation and Predicted Spectral Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and assignments for the target molecule.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.35 dd 1H H-5 (Furan) Furan protons at the α-position are typically downfield.[7]
~6.30 dd 1H H-4 (Furan) Furan β-proton.[8]
~6.20 d 1H H-3 (Furan) Furan β-proton adjacent to the CH₂ group.
~6.45 s 2H H-2', H-6' (Benzyl) Symmetrical aromatic protons on the trimethoxy ring.[9]
~3.85 s 6H 3',5'-OCH₃ Two equivalent methoxy groups.
~3.82 s 3H 4'-OCH₃ Single para-methoxy group.
~3.78 s 2H Furan-CH₂-N Methylene bridge adjacent to the furan ring.
~3.70 s 2H Benzyl-CH₂-N Methylene bridge adjacent to the benzyl ring.

| ~1.80 | br s | 1H | N-H | Signal may be broad and its position is concentration-dependent. |

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale
~153.5 C-3', C-5' Aromatic carbons bearing methoxy groups.[10]
~152.0 C-2 (Furan) Carbon adjacent to oxygen and bearing the CH₂ group.
~142.2 C-5 (Furan) α-carbon of the furan ring.
~137.0 C-4' Aromatic carbon bearing the para-methoxy group.
~135.0 C-1' Quaternary aromatic carbon attached to the CH₂ group.
~110.5 C-4 (Furan) β-carbon of the furan ring.
~107.8 C-3 (Furan) β-carbon of the furan ring.
~105.0 C-2', C-6' Symmetrical aromatic carbons.
~60.8 4'-OCH₃ Para-methoxy carbon.
~56.1 3',5'-OCH₃ Meta-methoxy carbons.[2]
~53.5 Benzyl-CH₂-N Methylene carbon of the benzyl group.

| ~46.0 | Furan-CH₂-N | Methylene carbon of the furfuryl group. |

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure by analyzing fragmentation patterns.

Rationale for Ionization and Fragmentation Prediction

Ionization Method: Electrospray Ionization (ESI) is the method of choice for this molecule. ESI is a soft ionization technique that generates ions directly from a solution with minimal fragmentation, making it ideal for determining the molecular weight of thermally labile compounds.[11][12] The secondary amine in the target molecule is a basic site that will be readily protonated in an acidic mobile phase, yielding a strong signal for the protonated molecule, [M+H]⁺, in positive ion mode.

Fragmentation Pathways: Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the parent ion, providing structural information. For Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine, the most probable fragmentation pathways involve cleavage of the C-N bonds, which are activated by the adjacent nitrogen and aromatic systems.

  • Benzylic Cleavage: The most favorable fragmentation is expected to be the cleavage of the C-N bond to form the highly stable 3,4,5-trimethoxybenzyl cation. This tropylium-like ion is resonance-stabilized and is a common fragment in the mass spectra of benzylamines.[13][14]

  • Furfuryl Cleavage: A secondary fragmentation pathway involves the cleavage of the other C-N bond to produce the furfuryl cation, which is also stabilized by the aromatic furan ring.

  • Loss of Ammonia: Some benzylamines can undergo rearrangement and loss of ammonia, though this is often more prevalent under higher energy conditions.[15]

Protocol: ESI-MS Sample Preparation and Analysis

This protocol is designed for direct infusion analysis but can be adapted for LC-MS applications.

Materials:

  • Analyte stock solution (approx. 1 mg/mL in Methanol)

  • HPLC-grade Methanol

  • HPLC-grade Water

  • Formic Acid (LC-MS grade)

  • Syringe and infusion pump (for direct infusion)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the analyte (~1-10 µg/mL) in a 50:50 Methanol:Water mixture containing 0.1% formic acid. The acid is crucial for promoting protonation and enhancing the [M+H]⁺ signal.

  • Instrument Calibration: Calibrate the mass spectrometer across the desired mass range using a standard calibration solution to ensure high mass accuracy.[16]

  • Direct Infusion Analysis:

    • Load the prepared sample solution into a syringe and place it in an infusion pump.

    • Set the flow rate to 5-10 µL/min.

    • MS1 Scan: Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion. A typical scan range would be m/z 50-500.

    • MS/MS (Product Ion Scan): Select the m/z of the [M+H]⁺ ion as the precursor for collision-induced dissociation (CID).

    • Optimize the collision energy (typically 10-40 eV) to achieve a rich fragmentation pattern, showing both the precursor ion and significant fragment ions.

Data Interpretation and Predicted Mass Spectra

The expected molecular weight of C₁₅H₁₉NO₄ is 277.13 g/mol . The ESI-MS analysis in positive mode should confirm this.

Table 3: Predicted ESI-MS and MS/MS Data

m/z Ion Assignment Analysis Mode Rationale
278.14 [M+H]⁺ MS1 Full Scan Protonated molecular ion (C₁₅H₂₀NO₄⁺).
181.08 [C₁₀H₁₃O₃]⁺ MS/MS Base Peak. Formation of the stable 3,4,5-trimethoxybenzyl cation via C-N bond cleavage.[13][14]

| 81.03 | [C₅H₅O]⁺ | MS/MS | Formation of the furfuryl cation via C-N bond cleavage.[17] |

Integrated Analytical Workflow

A systematic workflow is essential for ensuring that all necessary data for complete structural characterization is acquired efficiently and logically. The following diagram illustrates the integrated approach for analyzing Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine.

G Figure 1: Integrated Workflow for Analyte Characterization cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis cluster_analysis Data Analysis & Elucidation Analyte Pure Analyte (Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine) Prep_NMR Dissolve 5-10 mg in 0.7 mL CDCl3 Analyte->Prep_NMR Prep_MS Dilute to 1-10 µg/mL in 50:50 MeOH:H2O + 0.1% Formic Acid Analyte->Prep_MS Acquire_H1 Acquire ¹H NMR Spectrum (400 MHz, 16-32 scans) Prep_NMR->Acquire_H1 Acquire_C13 Acquire ¹³C NMR Spectrum (101 MHz, >1024 scans) Prep_NMR->Acquire_C13 Acquire_MS1 Acquire ESI-MS Full Scan (Positive Mode, m/z 50-500) Prep_MS->Acquire_MS1 Analyze_NMR Correlate ¹H and ¹³C shifts, integrations, and multiplicities Acquire_H1->Analyze_NMR Acquire_C13->Analyze_NMR Acquire_MS2 Select [M+H]⁺ and Acquire MS/MS Product Ion Scan Acquire_MS1->Acquire_MS2 Analyze_MS Confirm Molecular Weight and Analyze Fragmentation Acquire_MS1->Analyze_MS Acquire_MS2->Analyze_MS Final_Structure Final Structure Confirmation & Purity Assessment Analyze_NMR->Final_Structure Analyze_MS->Final_Structure

Caption: Integrated workflow for analyte characterization.

Conclusion

The structural characterization of novel chemical entities like Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine is a prerequisite for their advancement in research and development. The NMR and mass spectrometry protocols detailed in this application note provide a robust and validated pathway for unambiguous structure confirmation. By combining high-resolution ¹H and ¹³C NMR data with accurate mass measurement and logical fragmentation analysis from ESI-MS/MS, researchers can confidently verify the identity and purity of their target compound, ensuring data integrity for subsequent biological or chemical studies.

References

  • PubChem. Furfurylamine. National Institutes of Health. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0013785). [Link]

  • Fay, L. B., Huynh-Ba, T., & Blank, I. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Nestlé Research Centre. [Link]

  • Gomes, A. S., Gozzo, F. C., & Eberlin, M. N. (2005). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of mass spectrometry, 40(6), 806–814. [Link]

  • Kind, T., & Fiehn, O. (2018). Identification of small molecules using accurate mass MS/MS search. Mass spectrometry reviews, 37(4), 435–453. [Link]

  • Schoon, J., & van der Schans, M. (2018). An Education in ESI. The Analytical Scientist. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Demir, B., & Dan, A. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 624. [Link]

  • Corredor Montaña, J., Rosales-Martinez, P., & Rojas-Mayorga, C. (2021). Insight into the conformational space of N-benzyl-N-(furan-2-ylmethyl)acetamide by NMR spectroscopy and DFT calculations. Química Nova, 44(1), 1-8. [Link]

  • Western University. NMR Sample Preparation. [Link]

  • ResearchGate. 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. [Link]

  • ResearchGate. Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. [Link]

  • Gale, P. J., Duncan, M. W., & Yergey, A. L. (2014). Quantifying Small Molecules by Mass Spectrometry. LCGC International, 27(12). [Link]

  • Chemistry LibreTexts. 6.5: Amine Fragmentation. (2022). [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Bristow, A. W. T. (2005). Methodology for Accurate Mass Measurement of Small Molecules. Royal Society of Chemistry. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • ResearchGate. Electrospray Ionization Mass Spectrometry: A Major Tool to Investigate Reaction Mechanisms in Both Solution and the Gas Phase. [Link]

  • Bernstein, H. J., Schneider, W. G., & Pople, J. A. (1956). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Journal of Chemistry, 34(10), 1459-1473. [Link]

  • Plietker, B., et al. (2020). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2020(4), M1171. [Link]

  • Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. (2024). [Link]

  • Dong, Y., et al. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International journal of analytical chemistry, 2012, 282574. [Link]

  • Pharmaffiliates. 1-(Furan-2-yl)-N-(furan-2-ylmethyl)methanimine. [Link]

  • Reid, G. E., Simpson, R. J., & O'Hair, R. A. (2000). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry, 11(12), 1047–1060. [Link]

  • Krasinska, K. M. (2020). Measuring concentrations of small molecules using mass spectrometry – theory and practice – Part II. Stanford University Mass Spectrometry. [Link]

  • Scribd. NMR Sample Preparation Guide. [Link]

  • ResearchGate. 1 HNMR spectrum of 3-(3', 4', 5'-trimethoxybenzyl)-5, 7-dimethoxy-8-methyl-4H-chromen-4-one(9d). [Link]

  • YouTube. PART 15: ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. (2020). [Link]

  • SpectraBase. 3,4,5-Trimethoxy benzaldehyde - Optional[13C NMR] - Chemical Shifts. [Link]

  • Sheng, H., et al. (2004). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 15(4), 503–514. [Link]

  • Al-Otaibi, A. A., et al. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 52(2), 75-84. [Link]

  • The Royal Society of Chemistry. Supplementary Information (SI) for Chemical Science. [Link]

  • ResearchGate. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. [Link]

  • YouTube. Fragmentation in Mass Spec.|Homolytic, Heterolytic Clev & McLafferty Rearrangement. (2022). [Link]

  • Toušek, J., et al. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(3), 661–669. [Link]

  • The Royal Society of Chemistry. Supplementary Material. [Link]

  • Lin, H. R., et al. (2014). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. International Journal of Molecular Sciences, 15(9), 16598–16617. [Link]

  • Atta-ur-Rahman, F. (Ed.). (2020). Applications of NMR Spectroscopy (Vol. 9). Bentham Books. [Link]

Sources

Application Notes and Protocols for the Pharmaceutical Intermediate: Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis, purification, characterization, and strategic application of Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine (CAS No. 212392-89-7) as a high-value intermediate in pharmaceutical research and development.[1] By uniting two pharmacologically significant moieties—the versatile furan ring and the potent 3,4,5-trimethoxybenzyl group—this compound serves as a powerful scaffold for generating novel drug candidates.[2][3][4] This guide details a robust protocol for its synthesis via reductive amination, outlines rigorous methods for quality control, and explores its potential in downstream derivatization for targeted therapeutic applications. All protocols are designed with scientific causality and self-validation in mind, providing researchers with the necessary insights for successful implementation.

Rationale and Strategic Significance in Drug Discovery

The design of novel therapeutic agents often relies on the strategic combination of known pharmacophores to create new chemical entities with enhanced potency, selectivity, or improved pharmacokinetic profiles. Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine is an exemplar of this strategy, purposefully designed as a versatile molecular scaffold.

The Furan Moiety: A Privileged Scaffold in Medicinal Chemistry

The furan ring is a five-membered aromatic heterocycle that is a core component in numerous FDA-approved drugs and biologically active compounds.[4][5] Its utility stems from its ability to act as a bioisostere for phenyl or thiophene rings, modifying steric and electronic properties while often enhancing metabolic stability and receptor interactions.[4] Furan derivatives have demonstrated a vast spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[2][6] Its inclusion in a drug candidate can be pivotal for achieving the desired biological effect.[5]

The 3,4,5-Trimethoxybenzyl Moiety: A Key Pharmacophore for Potency

The 3,4,5-trimethoxybenzyl group is another critical building block in the synthesis of active pharmaceutical ingredients (APIs).[3] This substitution pattern is famously found in natural products and has been incorporated into numerous synthetic drugs. The methoxy groups significantly influence the molecule's properties, affecting ligand-target binding, physicochemical characteristics, and ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[7] Notably, this moiety is a hallmark of potent tubulin polymerization inhibitors, a class of highly successful anticancer agents.[8]

Synergistic Potential as a Pharmaceutical Intermediate

By covalently linking these two powerful pharmacophores via a secondary amine, Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine is created not as an end-product, but as a strategic starting point. The secondary amine is not merely a linker; it is a reactive handle for facile, downstream chemical modification (e.g., acylation, sulfonylation, further alkylation), allowing for the rapid generation of a diverse library of drug candidates for high-throughput screening.

Synthesis Protocol: Reductive Amination

The most efficient and widely adopted method for synthesizing secondary amines of this nature is reductive amination.[9][10] This one-pot reaction involves the formation of an imine or iminium ion intermediate from an amine and a carbonyl compound, which is then immediately reduced to the target amine.[11]

Principle of the Reaction

The synthesis proceeds by reacting 3,4,5-trimethoxybenzylamine with furfural. The initial reaction forms a Schiff base (imine), which is protonated to form an iminium ion. A mild, selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), is then used to reduce the iminium ion to the final secondary amine. This reducing agent is chosen for its high selectivity for imines over aldehydes, preventing the wasteful reduction of the starting furfural.[9]

Synthesis Workflow Diagram

G reagent reagent process process product product qc qc A 3,4,5-Trimethoxybenzylamine Mix Combine & Stir A->Mix B Furfural B->Mix C Dichloromethane (DCM) C->Mix D Sodium Triacetoxyborohydride (STAB) Reduce Add STAB & React (12-18h at RT) D->Reduce Mix->Reduce Imine Formation Quench Quench with NaHCO3 (aq) Reduce->Quench TLC TLC Monitoring Reduce->TLC Reaction Progress Extract Extract with DCM Quench->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Crude Crude Product Dry->Crude Purify Purify via Chromatography Final Pure Intermediate Purify->Final Crude->Purify

Caption: Workflow for the synthesis of the target intermediate.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
3,4,5-Trimethoxybenzylamine≥98%Sigma-AldrichKey starting material.
Furfural≥99%, ReagentPlus®Sigma-AldrichShould be freshly distilled if discolored.
Sodium triacetoxyborohydride97%Acros OrganicsMoisture-sensitive; handle quickly.
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher ScientificReaction solvent.
Sodium Bicarbonate (NaHCO₃)ACS ReagentVWRFor aqueous workup (quench).
Sodium Sulfate (Na₂SO₄)AnhydrousEMD MilliporeFor drying the organic layer.
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography.
Ethyl Acetate & HexanesHPLC GradeVariousMobile phase for chromatography.
Step-by-Step Experimental Protocol
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,4,5-trimethoxybenzylamine (5.0 g, 25.3 mmol, 1.0 equiv).

  • Dissolution: Add anhydrous dichloromethane (100 mL) and stir until all solids are dissolved.

  • Aldehyde Addition: Add furfural (2.55 g, 2.2 mL, 26.6 mmol, 1.05 equiv) dropwise to the solution at room temperature. Stir the mixture for 30 minutes.

    • Scientist's Note: A slight excess of the aldehyde ensures complete consumption of the more valuable amine. The initial stirring period allows for the formation of the imine intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (STAB) (6.45 g, 30.4 mmol, 1.2 equiv) portion-wise over 15 minutes.

    • Underlying Principle: STAB is a mild and selective reducing agent, ideal for this transformation. Adding it in portions helps to control any mild exotherm and ensures a smooth reaction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.

  • Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (100 mL).

    • Causality: This step neutralizes any remaining acidic species and quenches the excess reducing agent. Effervescence may occur.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

Purification and Quality Control

Rigorous purification and characterization are mandatory to ensure the intermediate is suitable for subsequent cGMP (current Good Manufacturing Practice) synthesis campaigns.

Protocol: Flash Column Chromatography
  • Preparation: Prepare a slurry of silica gel in a hexanes/ethyl acetate mixture (9:1) and pack a glass column.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Once dry, load this solid onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%). Collect fractions based on TLC analysis.

  • Isolation: Combine the pure fractions (as determined by TLC) and concentrate under reduced pressure to yield the purified Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine.

Protocols for Characterization and Purity Assessment
  • Thin-Layer Chromatography (TLC):

    • Mobile Phase: 30% Ethyl Acetate in Hexanes.

    • Visualization: UV light (254 nm) and staining with potassium permanganate solution.

    • Expected Result: A single spot with an approximate Rf value of 0.3-0.4, distinct from the starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Solvent: CDCl₃.

    • Purpose: To confirm the molecular structure. Key expected signals include aromatic protons for both the furan and trimethoxybenzyl rings, singlets for the methoxy groups, and singlets for the two different methylene (-CH₂-) groups.

  • Mass Spectrometry (MS):

    • Technique: Electrospray Ionization (ESI), positive ion mode.

    • Purpose: To confirm the molecular weight.

    • Expected Result: A prominent peak at m/z corresponding to [M+H]⁺.

Expected Data Summary
PropertyExpected ValueMethod
Appearance Pale yellow oil or low-melting solidVisual
Molecular Formula C₁₅H₁₉NO₄-
Molecular Weight 277.32 g/mol -
Purity >98%HPLC, qNMR
[M+H]⁺ ~278.13ESI-MS
TLC (Rf) ~0.35 (30% EtOAc/Hex)Silica Gel TLC

Application in Downstream Synthesis

The true value of this intermediate lies in its potential for derivatization. The secondary amine is a nucleophilic site ripe for modification.

Derivatization Potential Workflow

G intermediate intermediate reagent reagent product_class product_class sub Furan-2-ylmethyl- (3,4,5-trimethoxy-benzyl)-amine p1 Amides sub->p1 p2 Sulfonamides sub->p2 p3 Tertiary Amines sub->p3 r1 R-COCl (Acid Chloride) r1->p1 r2 R-SO2Cl (Sulfonyl Chloride) r2->p2 r3 R'-X / Reductive Amination (Alkyl Halide / Carbonyl) r3->p3

Caption: Downstream derivatization pathways from the core intermediate.

Example Protocol: Synthesis of an Amide Derivative

This protocol demonstrates a typical acylation reaction to create a more complex drug-like molecule.

  • Setup: Dissolve the intermediate (1.0 g, 3.6 mmol, 1.0 equiv) and triethylamine (0.5 mL, 3.6 mmol, 1.0 equiv) in anhydrous dichloromethane (20 mL) in a flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.

    • Underlying Principle: Triethylamine is a non-nucleophilic base used to scavenge the HCl byproduct of the reaction, driving the equilibrium towards product formation. The reaction is cooled to control the exothermic acylation.

  • Acylation: Add a solution of the desired acid chloride (e.g., benzoyl chloride, 0.51 g, 3.6 mmol, 1.0 equiv) in DCM (5 mL) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Workup: Upon completion, wash the reaction mixture with 1N HCl (aq), followed by saturated NaHCO₃ (aq), and finally brine.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate. The resulting crude amide can be purified by recrystallization or column chromatography.

Safety and Handling Precautions

  • Chemical Hazards: Furan and its derivatives should be handled with care. Furan itself is classified as a possible human carcinogen.[12] While this specific derivative has not been fully profiled, it is prudent to treat it as potentially toxic.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Engineering Controls: All manipulations of the compound, especially in its powdered or volatile form, must be conducted inside a certified chemical fume hood to avoid inhalation.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine is a strategically designed pharmaceutical intermediate that provides a robust platform for the synthesis of novel compounds for drug discovery. Its rational design, combining two moieties of high pharmacological relevance, and the straightforward, high-yielding synthesis via reductive amination make it an invaluable tool for medicinal chemists. The protocols and data presented herein offer a validated starting point for researchers aiming to leverage this scaffold in the development of next-generation therapeutics.

References

  • Romagnoli, R., et al. (2013). Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. Journal of Medicinal Chemistry, 56(14), 5857-5868. [Link]

  • Organic Chemistry Portal. (n.d.). Furan synthesis. [Link]

  • Hollins, R. A., & Funk, R. L. (2014). Synthesis and Characterization of Furanic Compounds. Defense Technical Information Center. [Link]

  • Gholami, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Evidence-Based Complementary and Alternative Medicine. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3,4,5-Trimethoxybenzylamine in Pharmaceutical Research and Development. [Link]

  • Barbe, J., et al. (2021). Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. Molbank, 2021(2), M1234. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. [Link]

  • Al-Ostoot, F. H., et al. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 40(1). [Link]

  • Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. [Link]

  • Pharmacological activity of furan derivatives. (2024). ResearchGate. [Link]

  • Zhang, W., et al. (2022). A Flavin Enzyme Catalyzes Epoxidation and Furofuran Formation in the Biosynthesis of Mycotoxin Erythroskyrines. Journal of the American Chemical Society. [Link]

  • Aladdin Scientific. (n.d.). Furan-2-ylmethyl-(2-methoxy-benzyl)-amine, min 97%, 1 gram. [Link]

  • Minorczyk, M., et al. (2023). Assessment of Furan and Its Derivatives Intake with Home Prepared Meals and Characterization of Associated Risk for Polish Infants and Toddlers. Foods, 12(15), 2898. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Munson, M. C., & Barany, G. (1992). S-2,4,6-Trimethoxybenzyl (Tmob): A Novel Cysteine Protecting Group for the Nα-9-Fluorenylmethoxycarbonyl (Fmoc) Strategy of Peptide Synthesis. The Journal of Organic Chemistry. [Link]

  • Shingare, M. S., & Shaikh, A. A. (2015). Chemistry and Therapeutic Aspect of Furan: A Short Review. Asian Journal of Research in Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Meng, X., et al. (2024). Understanding the health implications of furan and its derivatives in thermally processed foods: occurrence, toxicology, and mixture analysis. Food & Function. [Link]

  • Zhang, R., et al. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers. [Link]

  • Munson, M. C., & Barany, G. (1992). S-2,4,6-trimethoxybenzyl (Tmob): a novel cysteine protecting group for the N.alpha.-(9-fluorenylmethoxycarbonyl) (Fmoc) strategy of peptide synthesis. The Journal of Organic Chemistry. [Link]

  • StudySmarter. (n.d.). Furan derivatives: Preparation & Hydrogenation Techniques. [Link]

  • Chem Help ASAP. (2020, March 20). reductive amination & secondary amine synthesis [Video]. YouTube. [Link]

  • Semantic Scholar. (n.d.). Risks for public health related to the presence of furan and methylfurans in food. [Link]

  • nptelhrd. (2013, July 8). Mod-30 Lec-34 Furan Synthesis [Video]. YouTube. [Link]

  • Wang, D., et al. (2019). Efficient Synthesis of Secondary Amines by Reductive Amination of Carbonyl Compounds with Nitro Compounds over a Co@CN Catalyst. ACS Sustainable Chemistry & Engineering. [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. [Link]

  • Gandini, A., & Belgacem, N. (2008). Furan resins: synthesis, characterization and applications. ResearchGate. [Link]

  • Parzefall, W. (2008). Furan in heat-treated foods: Formation, exposure, toxicity, and aspects of risk assessment. ResearchGate. [Link]

  • Tokmajyan, G. G., & Karapetyan, L. V. (2021). Methods of synthesis of furan-2(5H)-ones. ResearchGate. [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

Application Notes & Protocols: Anticancer Activity of Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology.

Introduction and Scientific Background

The search for novel anticancer agents with improved efficacy and reduced side effects is a paramount goal in medicinal chemistry. Heterocyclic compounds, particularly those containing a furan nucleus, represent a privileged scaffold due to their diverse pharmacological activities, including significant anticancer properties. The furan ring system is a versatile building block in the synthesis of compounds with potential therapeutic applications.

This guide focuses on a specific chemical class: Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine derivatives . This structure marries the furan moiety with a 3,4,5-trimethoxybenzyl group. The latter is a well-known pharmacophore, famously present in potent microtubule-targeting agents like combretastatin A-4. The combination of these two structural motifs presents a promising strategy for developing novel anticancer agents. Evidence suggests that compounds incorporating furan and trimethoxyphenyl groups can exhibit potent cytotoxic activities against various cancer cell lines, often by interfering with microtubule dynamics.

These application notes provide a comprehensive technical framework for researchers investigating this class of compounds. We will detail the probable mechanism of action, provide field-tested protocols for synthesis and biological evaluation, and offer expert insights to facilitate reproducible and meaningful results.

Proposed Mechanism of Action: Microtubule Destabilization

The primary anticancer mechanism for many compounds containing the 3,4,5-trimethoxyphenyl moiety is the inhibition of tubulin polymerization. Microtubules are critical components of the cytoskeleton, playing an essential role in cell division, structure, and intracellular transport. By disrupting the dynamic equilibrium of microtubule assembly and disassembly, these agents can arrest the cell cycle, typically at the G2/M phase, and subsequently induce apoptosis (programmed cell death).

The Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine scaffold likely acts as a microtubule destabilizing agent by binding to the colchicine-binding site on β-tubulin. This binding prevents the polymerization of αβ-tubulin heterodimers into microtubules, leading to the collapse of the mitotic spindle, cell cycle arrest, and ultimately, apoptosis.

Visualizing the Pathway

The following diagram illustrates the proposed signaling cascade initiated by the inhibition of tubulin polymerization.

G Compound Furan-Trimethoxybenzyl Derivative Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Destabilization Microtubule Destabilization Polymerization->Destabilization Spindle Mitotic Spindle Disruption Destabilization->Spindle Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis Induction (Cell Death) Arrest->Apoptosis Caspase Caspase Cascade Activation Apoptosis->Caspase via

Caption: Proposed mechanism of action for Furan-Trimethoxybenzyl derivatives.

Experimental Protocols and Methodologies

General Synthesis of Derivatives via Reductive Amination

This protocol describes a standard, reliable method for synthesizing the target amine derivatives. Reductive amination is a robust reaction that forms an imine intermediate from an aldehyde and an amine, which is then reduced in situ to the final amine.

Workflow for Synthesis

Caption: General workflow for the synthesis of the target amine derivatives.

Protocol: Synthesis of Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine

  • Materials:

    • Furan-2-carbaldehyde (1.0 eq)

    • 3,4,5-Trimethoxybenzylamine (1.0 eq)

    • Methanol (or Dichloromethane) as solvent

    • Sodium borohydride (NaBH₄) (1.5 eq)

    • Deionized water

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a round-bottom flask, add Furan-2-carbaldehyde (1.0 eq) and 3,4,5-Trimethoxybenzylamine (1.0 eq).

    • Dissolve the reactants in methanol (approx. 0.1 M concentration).

    • Stir the solution at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

      • Expert Insight: The formation of the imine is an equilibrium process. While it can be acid-catalyzed, it often proceeds sufficiently without a catalyst for these substrates.

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add sodium borohydride (NaBH₄) (1.5 eq) in small portions over 15-20 minutes.

      • Rationale: Portion-wise addition controls the exothermic reaction and prevents excessive foaming.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

    • Carefully quench the reaction by the slow addition of deionized water to decompose any excess NaBH₄.

    • Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

    • Add ethyl acetate to the residue and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water and brine.

      • Rationale: The water wash removes inorganic salts, and the brine wash helps to break any emulsions and further dry the organic layer.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

    • Purify the crude product using silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine.

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity Screening: MTT Assay

The MTT assay is a robust, colorimetric method for assessing cell viability. It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Workflow for MTT Cytotoxicity Assay

Caption: Step-by-step workflow for the MTT cell viability assay.

Protocol: MTT Assay for IC₅₀ Determination

  • Materials:

    • Human cancer cell lines (e.g., MCF-7 breast, A549 lung, HeLa cervical)

    • Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)

    • Phosphate-Buffered Saline (PBS)

    • Trypsin-EDTA

    • Test compound stock solution (e.g., 10 mM in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well flat-bottom plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Harvest exponentially growing cells using trypsin-EDTA. Count the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compound in complete medium from the DMSO stock. The final DMSO concentration in the wells should be ≤ 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the corresponding compound dilutions.

      • Self-Validation: Include control wells: "Vehicle Control" (medium with DMSO only) and "Blank" (medium only, no cells). A "Positive Control" using a known anticancer drug (e.g., Doxorubicin) is highly recommended.

    • Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.

    • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for an additional 4 hours.

      • Expert Insight: During this time, viable cells will form visible purple formazan crystals. Check for crystal formation under a microscope.

    • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.

    • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

    • Data Analysis:

      • Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(Abs_Treated - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100

      • Plot the % Viability against the log of the compound concentration.

      • Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis (e.g., log(inhibitor) vs. response) with graphing software.

Data Presentation: Example IC₅₀ Values

The cytotoxic potential is summarized by the IC₅₀ value. Lower values indicate higher potency.

Compound DerivativeCell LineIC₅₀ (µM) [48h]
Parent Compound MCF-78.5
A54912.2
HeLa9.1
Derivative X MCF-72.1
A5494.5
HeLa3.3
Doxorubicin MCF-70.8
(Positive Control)A5491.1
HeLa0.6

Note: Data are hypothetical and for illustrative purposes only.

Cell Cycle Analysis by Flow Cytometry

To confirm that the compounds induce cell cycle arrest, flow cytometry with propidium iodide (PI) staining is the gold standard. PI is a fluorescent intercalating agent that stains DNA, and the fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Protocol: PI Staining for Cell Cycle Analysis

  • Materials:

    • Cells treated with the test compound (at IC₅₀ concentration) and vehicle control for 24-48 hours.

    • Ice-cold PBS

    • Ice-cold 70% Ethanol

    • PI/RNase Staining Buffer (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)

    • Flow cytometer

  • Procedure:

    • Cell Harvesting: Harvest both adherent and floating cells from the culture plates. Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

    • Washing: Wash the cell pellet once with ice-cold PBS and centrifuge again.

    • Fixation: Resuspend the pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

      • Rationale: Dropwise addition prevents cell clumping. Fixation permeabilizes the cells and preserves their morphology.

    • Incubate the cells for at least 2 hours at 4°C (or overnight at -20°C for storage).

    • Staining: Pellet the fixed cells by centrifugation (500 x g for 5 minutes). Decant the ethanol and wash the pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase Staining Solution.

      • Expert Insight: RNase A is crucial for digesting cellular RNA, ensuring that PI only stains DNA for accurate cell cycle analysis.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle. An increase in the G2/M population compared to the vehicle control would confirm the proposed mechanism.

In Vivo Efficacy Assessment (Xenograft Models)

Promising in vitro results should be validated in vivo. The most common preclinical models are human tumor xenografts in immunodeficient mice (e.g., athymic nude or SCID mice).

  • Brief Protocol Outline:

    • Human cancer cells (e.g., 1-5 million) are subcutaneously injected into the flank of immunodeficient mice.

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Mice are randomized into treatment and vehicle control groups.

    • The test compound is administered (e.g., intraperitoneally or orally) according to a predetermined schedule and dosage.

    • Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

    • The primary endpoint is typically tumor growth inhibition (TGI). The experiment is terminated when tumors in the control group reach a predetermined size.

    • Trustworthiness: This model provides critical information on a compound's efficacy, dosing, and potential toxicity in a living system, serving as a vital bridge to clinical trials.

Conclusion and Future Directions

The Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine scaffold is a promising starting point for the development of novel anticancer agents. The protocols detailed in this guide provide a robust framework for the synthesis, in vitro screening, and mechanistic elucidation of these compounds. The primary mechanism of action is hypothesized to be the inhibition of tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis.

Future work should focus on synthesizing a library of derivatives to establish a clear structure-activity relationship (SAR), optimizing for potency against a wider panel of cancer cell lines, and evaluating the most promising candidates in preclinical in vivo models to assess their therapeutic potential.

References

  • Lee, C. H. (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. Retrieved from [Link]

  • Dykes, D. J., Abbott, P. J., Mayo, J. G., Harrison, S. D., Laster, W. R., Simpson-Herren, L., & Griswold, D. P. (n.d.). Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. Retrieved from [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. PMC. Retrieved from [Link]

  • Wang, S., Li, Y., Zhang, Y., Wang, Y., Sun, H., Zhang, Y., Geng, P., Zhang, Y., & Li, Y. (2020). Structure-based Design and Synthesis of Novel Furan-Diketopiperazine-Type Derivatives as Potent Microtubule Inhibitors for Treating Cancer. PubMed. Retrieved from [Link]

  • Saeed, M., & Amber, S. (2024). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Retrieved from [Link]

  • (n.d.). Cytotoxic assays for screening anticancer agents. PubMed. Retrieved from [Link]

  • Corti, C., Tabbò, F., & Friboulet, L. (2022). Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers. Retrieved from [Link]

  • (n.d.). Xenograft Models. Creative Biolabs. Retrieved from [Link]

  • (n.d.). Cell Cycle Analysis by DNA Content. UC San Diego Moores Cancer Center. Retrieved from [Link]

  • Al-Ostath, S. M. A., Al-Qaisi, J. A., El-Awady, R., Al-Halabi, R., Al-Tel, T. H., & Al-Swaifi, M. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. PubMed Central. Retrieved from [Link]

  • (n.d.). Cell Cycle Analysis. Retrieved from [Link]

  • Wang, S., Wang, Y., Zhang, Y., Sun, H., Zhang, Y., Geng, P., Zhang, Y., & Li, Y. (2025). Discovery of Novel Furan-type Phenylahistin Derivatives for Anticancer through P53-Mediated Mitochondrial Apoptosis and Microtubule Inhibition. PubMed. Retrieved from [Link]

  • Rahman, M. M., Hossen, M. M., Akter, M., & Al-Mansur, M. A. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. Retrieved from [Link]

  • Anandakumar, C. S., Abdulaziz, S., Shalam, M. D., Shama, S. N., Kumar, S., & Rangaswamy, J. (2021). Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells. PubMed. Retrieved from [Link]

  • Wang, S., et al. (2025). Discovery of Novel Furan-type Phenylahistin Derivatives for Anticancer through P53-Mediated Mitochondrial Apoptosis and Microtubule Inhibition. ResearchGate. Retrieved from [Link]

  • (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Retrieved from [Link]

  • Rahman, M., Hossen, M., Akter, M., & Al-Mansur, M. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. Retrieved from [Link]

  • Romagnoli, R., Baraldi, P. G., Lopez-Cara, C., Cruz-Lopez, O., Carrion, M. D., Salvador, M. K., Bermejo, J., Estévez, S., Estévez, F., Balzarini, J., Brancale, A., Ricci, A., Chen, L., Kim, J. G., & Hamel, E. (2011). *Synthesis and Antitumor Molecular Mechanism of Agents Based on Amino

Application Notes and Protocols for Antimicrobial Assays of Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Antimicrobial Investigation

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1][2] Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine emerges as a compelling candidate for investigation, strategically integrating two pharmacologically significant scaffolds: a furan ring and a 3,4,5-trimethoxybenzyl moiety.

The furan nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of biological activities, including potent antibacterial, antifungal, and antiviral properties.[1][3][4][5] Its derivatives have been successfully developed into clinically used drugs, such as nitrofurantoin for urinary tract infections, highlighting the therapeutic potential of this heterocyclic system. The antimicrobial efficacy of furan-containing compounds is often attributed to the generation of reactive intermediates upon reductive activation within microbial cells, which can subsequently inflict lethal damage to bacterial DNA and ribosomal proteins.[3]

Concurrently, the trimethoxybenzyl group, particularly the 3,4,5-trimethoxyphenyl substitution pattern, is a feature of several natural and synthetic compounds exhibiting significant biological effects, including antimicrobial activity. The presence of methoxy groups on the benzene ring can modulate the compound's lipophilicity and electronic properties, potentially enhancing its ability to penetrate microbial cell membranes and interact with intracellular targets.

The molecular hybridization of these two pharmacophores in Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine presents a rational strategy for creating a novel antimicrobial agent.[6] This guide provides a comprehensive suite of detailed protocols for the systematic evaluation of its antimicrobial profile, grounded in internationally recognized standards to ensure data integrity and reproducibility.

Part 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2][7] The broth microdilution method is a standardized and widely accepted technique for determining MIC values, offering a quantitative measure of a compound's potency.[2][7][8] This protocol is aligned with the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).[8]

Scientific Rationale

This assay operates on the principle of exposing a standardized bacterial inoculum to serial dilutions of the test compound in a liquid growth medium. After a defined incubation period, the presence or absence of visible bacterial growth (turbidity) is assessed. The lowest concentration of the compound that completely inhibits growth is recorded as the MIC. This method is favored for its efficiency in testing multiple compounds and concentrations simultaneously and for providing a quantitative endpoint.

Experimental Workflow: Broth Microdilution for MIC Determination

MIC_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Prepare standardized bacterial inoculum (0.5 McFarland) D Inoculate wells with bacterial suspension A->D B Prepare serial dilutions of test compound in Mueller-Hinton Broth (MHB) C Dispense dilutions into 96-well microtiter plate B->C C->D E Incubate plate at 35-37°C for 18-24 hours D->E F Visually assess for turbidity (bacterial growth) E->F G Determine MIC: Lowest concentration with no visible growth F->G MBC_Workflow cluster_mic From MIC Assay cluster_subculture Subculturing cluster_analysis Analysis A Identify clear wells (at and above MIC) B Aliquot and plate samples from clear wells onto agr-free agar plates A->B C Incubate plates at 35-37°C for 18-24 hours B->C D Count colonies (CFU) C->D E Determine MBC: Lowest concentration with ≥99.9% killing D->E

Sources

Application Notes and Protocols for the Investigation of Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Hybrid Scaffold

In the landscape of modern drug discovery, the strategic combination of pharmacologically privileged scaffolds is a cornerstone of rational drug design. Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine emerges as a compelling candidate for investigation, wedding two moieties of significant medicinal importance: the furan ring and the 3,4,5-trimethoxybenzyl group.

The furan nucleus, a five-membered aromatic heterocycle, is a versatile building block in medicinal chemistry, present in a multitude of compounds with a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3][4] Its electron-rich nature allows for diverse chemical interactions with biological targets, and it can serve as a bioisostere for phenyl rings to modulate pharmacokinetic properties.[2]

On the other hand, the 3,4,5-trimethoxybenzyl moiety is a key structural feature of several potent bioactive molecules. It is famously a component of the natural product combretastatin A-4, a powerful inhibitor of tubulin polymerization, and the synthetic antibacterial agent trimethoprim.[5][] This group is recognized for its ability to enhance solubility and reactivity, and its substitution pattern is often crucial for high-affinity binding to therapeutic targets.[7]

The logical hypothesis, therefore, is that the amalgamation of these two pharmacophores in Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine could yield a novel compound with significant therapeutic potential, particularly in the realms of oncology and infectious diseases. This document provides a comprehensive guide for the synthesis, characterization, and biological evaluation of this promising, yet underexplored, molecule.

Part 1: Synthesis and Characterization

A robust and reproducible synthetic route is the foundation of any drug discovery campaign. For Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine, a plausible and efficient synthesis can be achieved through reductive amination.

Protocol 1: Synthesis via Reductive Amination

This protocol details the synthesis of the target compound from commercially available starting materials: furfural and 3,4,5-trimethoxybenzylamine.

Materials:

  • Furfural

  • 3,4,5-Trimethoxybenzylamine

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Instrumentation:

  • Round-bottom flasks

  • Magnetic stirrer

  • Nitrogen inlet

  • Rotary evaporator

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer (e.g., LC-MS)

Procedure:

  • Imine Formation:

    • To a solution of 3,4,5-trimethoxybenzylamine (1.0 eq) in DCE in a round-bottom flask, add furfural (1.1 eq) and a catalytic amount of glacial acetic acid.

    • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is consumed.

  • Reduction to the Amine:

    • Once imine formation is complete, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture at 0 °C (ice bath).

    • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Work-up and Extraction:

    • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).

    • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine.

Characterization:

  • NMR Spectroscopy: Confirm the structure of the purified product by ¹H and ¹³C NMR spectroscopy.

  • Mass Spectrometry: Determine the molecular weight of the compound using high-resolution mass spectrometry (HRMS).

Synthetic Workflow Diagram

Synthesis_Workflow cluster_purification Purification & Characterization Furfural Furfural Imine Intermediate Imine Furfural->Imine + Amine (DCE, Acetic Acid) Amine 3,4,5-Trimethoxy- benzylamine Amine->Imine Product Furan-2-ylmethyl- (3,4,5-trimethoxy-benzyl)-amine Imine->Product + NaBH(OAc)3 Purification Silica Gel Chromatography Product->Purification Characterization NMR, Mass Spec Purification->Characterization

Caption: Synthetic route to the target compound via reductive amination.

Part 2: Application Notes - In Vitro Evaluation

The following protocols are designed to assess the biological activity of Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine in key areas of drug discovery.

Protocol 2: Antiproliferative Activity Screening (MTT Assay)

This assay will determine the cytotoxic effects of the compound against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Normal human cell line (e.g., hTERT-RPE1) for cytotoxicity comparison

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine (dissolved in DMSO)

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., 0.01 to 100 µM) and the positive control. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation:

CompoundCell LineIC₅₀ (µM)
Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amineMCF-7
HCT116
A549
DoxorubicinMCF-7
HCT116
A549
Protocol 3: Tubulin Polymerization Assay

Given the presence of the 3,4,5-trimethoxybenzyl group, a known tubulin inhibitor pharmacophore, this assay is critical.[5]

Materials:

  • Tubulin polymerization assay kit (commercially available)

  • Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine

  • Paclitaxel (polymerization promoter, positive control)

  • Colchicine (polymerization inhibitor, positive control)

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions.

  • Reaction Setup: In a 96-well plate, add tubulin, GTP, and the test compound at various concentrations.

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Fluorescence Monitoring: Monitor the fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates tubulin polymerization.

  • Data Analysis: Plot fluorescence intensity versus time. Compare the polymerization curves of the test compound with the positive and negative controls to determine if it inhibits or promotes tubulin polymerization.

Proposed Mechanism of Action: Tubulin Inhibition

Tubulin_Inhibition Compound Furan-2-ylmethyl- (3,4,5-trimethoxy-benzyl)-amine Tubulin αβ-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site (Hypothesized) Microtubule Microtubule Compound->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization Apoptosis Apoptosis Microtubule->Apoptosis Disruption of Mitotic Spindle

Caption: Hypothesized mechanism of action via tubulin polymerization inhibition.

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol will determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine

  • Ciprofloxacin (antibacterial control)

  • Amphotericin B (antifungal control)

  • 96-well plates

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compound and control drugs in the appropriate broth in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microbial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Part 3: Application Notes - In Vivo Evaluation

Promising in vitro results should be followed by in vivo studies to assess efficacy and safety in a whole-organism context.

Protocol 5: Xenograft Mouse Model of Cancer

This model will evaluate the in vivo antitumor activity of the compound.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Human cancer cells (e.g., HCT116)

  • Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine formulated for in vivo administration

  • Vehicle control

  • Standard-of-care chemotherapy agent (positive control)

  • Calipers

Procedure:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

  • Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle, test compound, positive control).

  • Dosing: Administer the treatments via an appropriate route (e.g., intraperitoneal, oral) for a specified duration.

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Part 4: Data Interpretation and Troubleshooting

  • In Vitro Assays: A significant reduction in cell viability in cancer cells compared to normal cells suggests selective cytotoxicity. Potent inhibition of tubulin polymerization would strongly support the hypothesized mechanism of action. Low MIC values in the antimicrobial assays indicate promising antimicrobial activity.

  • In Vivo Studies: A statistically significant reduction in tumor growth in the treated group compared to the vehicle control would demonstrate in vivo efficacy. Monitor for signs of toxicity (e.g., weight loss, changes in behavior).

  • Troubleshooting: Poor solubility of the compound can be addressed by exploring different formulation strategies. If high toxicity is observed, consider dose reduction or modification of the chemical structure to improve the therapeutic index.

Conclusion

Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine represents a novel chemical entity with a strong rationale for investigation in drug discovery. The protocols outlined in this guide provide a comprehensive framework for its synthesis, characterization, and biological evaluation. The synergistic potential of the furan and 3,4,5-trimethoxybenzyl moieties warrants a thorough exploration of this compound's therapeutic promise as a potential anticancer or antimicrobial agent.

References

  • Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. [Link]

  • Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. [Link]

  • The Role of 3,4,5-Trimethoxybenzylamine in Pharmaceutical Research and Development. [Link]

  • Furan: A Promising Scaffold for Biological Activity. [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]

  • 3,4,5-Trimethoxybenzyl chloride. [Link]

  • Furans, thiophenes and related heterocycles in drug discovery. [Link]

  • Furans, Thiophenes and Related Heterocycles in Drug Discovery. [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review | Request PDF. [Link]

  • Pharmacological activity of furan derivatives. [Link]

  • Pharmacological Study of Some Newly Synthesized Furan Derivatives. [Link]

Sources

Application Note: High-Throughput Screening of Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine Analogues for Novel Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Cytoskeleton in Oncology

The microtubule cytoskeleton, a dynamic network of α- and β-tubulin heterodimers, is a cornerstone of eukaryotic cell biology, essential for maintaining cell structure, facilitating intracellular transport, and orchestrating the intricate process of cell division.[1] The critical role of microtubules in forming the mitotic spindle makes them a highly validated and compelling target for the development of anticancer therapeutics.[2][3] Small molecules that interfere with tubulin dynamics can induce mitotic arrest, leading to the activation of apoptotic signaling pathways and ultimately, cell death. This mechanism is the foundation for the clinical success of several classes of chemotherapeutic agents, including taxanes and vinca alkaloids.

This application note details a comprehensive high-throughput screening (HTS) strategy for the identification and characterization of novel tubulin polymerization inhibitors from a library of Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine analogues. This compound class is of significant interest due to the convergence of two key pharmacophores: the furan ring, a versatile heterocyclic scaffold present in numerous bioactive compounds, and the 3,4,5-trimethoxybenzoyl moiety, a structural feature characteristic of potent tubulin inhibitors that bind to the colchicine site.[4][5] We present a robust primary biochemical screen, a cell-based secondary assay for hit validation, and the underlying scientific rationale for the proposed experimental design.

Scientific Rationale: A Two-Tiered Screening Approach

The discovery of potent and selective tubulin inhibitors requires a multi-faceted screening approach. A primary, high-throughput biochemical assay allows for the rapid and cost-effective screening of a large compound library to identify molecules that directly interact with tubulin.[6] However, biochemical activity does not always translate to cellular efficacy. Therefore, a secondary, cell-based assay is crucial to confirm that the identified "hits" can penetrate the cell membrane, engage their target in a complex cellular environment, and elicit the desired biological response, such as cytotoxicity in cancer cells.[7]

This protocol employs a fluorescence-based tubulin polymerization assay as the primary screen. This assay is predicated on the increased fluorescence of a reporter molecule, 4′,6-diamidino-2-phenylindole (DAPI), upon binding to polymerized microtubules.[7][8] This method provides a sensitive and quantitative measure of tubulin assembly and is readily adaptable to a 384-well plate format for high-throughput applications. Hits from the primary screen are then subjected to a secondary cytotoxicity assay using a cancer cell line, such as HeLa, to validate their anticancer activity and determine their potency.

Experimental Workflows and Data Analysis

The overall workflow for the high-throughput screening campaign is depicted below. This process begins with the primary screen of the compound library, followed by hit confirmation and validation through secondary assays.

HTS_Workflow cluster_primary Primary Screening cluster_secondary Hit Validation Primary_Screen Fluorescence-Based Tubulin Polymerization Assay (384-well format, 10 µM compound concentration) Data_Analysis_1 Data Analysis: - Calculate % Inhibition - Determine Z' factor Primary_Screen->Data_Analysis_1 Hit_Selection Hit Selection: Inhibition > 50% Data_Analysis_1->Hit_Selection Dose_Response Dose-Response Curve (10-point, in primary assay) Hit_Selection->Dose_Response IC50_Determination IC50 Calculation Dose_Response->IC50_Determination Cytotoxicity_Assay Secondary Screen: MTT Cytotoxicity Assay (HeLa cells, 96-well format) IC50_Determination->Cytotoxicity_Assay EC50_Determination EC50 Calculation Cytotoxicity_Assay->EC50_Determination Confirmed_Hits Confirmed Hits for Further Development EC50_Determination->Confirmed_Hits

Caption: High-throughput screening workflow for identifying novel tubulin inhibitors.

Data Presentation: Quantitative Analysis of a Hypothetical HTS Campaign

A successful HTS campaign for tubulin polymerization inhibitors requires rigorous quality control and data analysis. The following table summarizes hypothetical data from a primary screen of a 10,000-compound library of Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine analogues, highlighting key performance metrics and the subsequent confirmation and characterization of a hit compound.

ParameterPrimary Screen (In Vitro Tubulin Polymerization Assay)Hit Confirmation (In Vitro)Secondary Assay (Cell-Based)
Assay Format 384-well fluorescence-based384-well fluorescence-based96-well colorimetric (MTT)
Compound Concentration 10 µM10-point dose response10-point dose response
Z' Factor 0.820.880.75
Signal-to-Background (S/B) 9.510.25.0
Hit Rate (%) 0.8%N/AN/A
Number of Hits 80N/AN/A
Confirmed Hits (IC50 < 10 µM) N/A25N/A
Hypothetical Hit Compound Furan-TMBA-001 IC50 = 2.5 µM EC50 = 5.8 µM

Protocols

Primary Screen: Fluorescence-Based Tubulin Polymerization Assay

This protocol is adapted for a 384-well plate format and is designed for high-throughput screening.

Materials:

  • Tubulin (>99% pure, porcine brain)

  • GTP solution (100 mM)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Tubulin Glycerol Buffer (General Tubulin Buffer with 60% glycerol)

  • DAPI solution (1 mM in DMSO)

  • Paclitaxel (positive control for polymerization enhancement)

  • Nocodazole (positive control for polymerization inhibition)

  • Compound library plates (10 mM in DMSO)

  • 384-well, black, clear-bottom plates

  • Temperature-controlled microplate reader with fluorescence capabilities (Excitation: 360 nm, Emission: 450 nm)

Protocol:

  • Reagent Preparation:

    • Prepare the assay buffer (General Tubulin Buffer with 1 mM GTP and 10 µM DAPI). Keep on ice.

    • Dilute tubulin to 4 mg/mL in ice-cold General Tubulin Buffer. Keep on ice and use within 30 minutes.

    • Prepare control compounds: Dilute Paclitaxel to 100 µM and Nocodazole to 100 µM in assay buffer.

    • Using an acoustic liquid handler, transfer 100 nL of each compound from the 10 mM library plates to the assay plates. This will result in a final compound concentration of 10 µM in a 10 µL final assay volume. Add 100 nL of DMSO to control wells.

  • Assay Procedure:

    • Pre-warm the microplate reader to 37°C.

    • Add 5 µL of the 4 mg/mL tubulin solution to each well of the 384-well plate on ice.

    • Add 5 µL of assay buffer (containing GTP and DAPI) to each well. For control wells, add the diluted Paclitaxel or Nocodazole solutions instead.

    • Centrifuge the plates briefly (1000 rpm for 1 minute) to ensure all components are at the bottom of the wells.

    • Immediately place the plate in the pre-warmed microplate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (Ex: 360 nm, Em: 450 nm) every minute for 60 minutes.

    • Calculate the rate of polymerization (Vmax) from the linear phase of the fluorescence curve.

    • Normalize the data to the controls:

      • % Inhibition = 100 * (1 - (Vmax_compound - Vmax_negative) / (Vmax_positive - Vmax_negative))

    • Calculate the Z' factor for each plate to assess assay quality: Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|. A Z' factor > 0.5 is considered excellent for HTS.[9]

    • Select hits as compounds that exhibit >50% inhibition of tubulin polymerization.

Secondary Screen: MTT Cytotoxicity Assay

This protocol is for validating the cytotoxic effects of the primary hits in a cancer cell line.

Materials:

  • HeLa human cervical cancer cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Hit compounds from the primary screen, serially diluted

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well, clear plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570 nm)

Protocol:

  • Cell Seeding:

    • Seed HeLa cells in 96-well plates at a density of 5,000 cells per well in 100 µL of media.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare 10-point serial dilutions of the hit compounds and doxorubicin in culture media.

    • Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a media-only blank.

    • Incubate the plates for 48 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the blank absorbance from all readings.

    • Calculate the percentage of cell viability: % Viability = (Absorbance_compound / Absorbance_vehicle) * 100.

    • Plot the % viability against the compound concentration and fit a dose-response curve to calculate the EC50 value.

Mechanism of Action: Disruption of Microtubule Dynamics and Apoptosis Induction

Tubulin polymerization inhibitors, such as the proposed Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine analogues, exert their anticancer effects by disrupting the delicate balance of microtubule assembly and disassembly. This interference leads to a prolonged mitotic arrest, activating the spindle assembly checkpoint.[1] If the cell is unable to resolve this arrest, it triggers the intrinsic apoptotic pathway. This signaling cascade involves the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis.[10][11]

Apoptosis_Pathway cluster_drug Drug Action cluster_cell_cycle Cellular Effects cluster_apoptosis Apoptotic Signaling Drug Furan-TMBA Analogue Tubulin Tubulin Polymerization Inhibition Drug->Tubulin Binds to Colchicine Site Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Mitotic_Arrest G2/M Phase Arrest Microtubule_Disruption->Mitotic_Arrest Spindle Assembly Checkpoint Activation Bcl2 Bcl-2 Phosphorylation (Inactivation) Mitotic_Arrest->Bcl2 Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2->Mitochondria Loss of inhibition Cytochrome_C Cytochrome c Release Mitochondria->Cytochrome_C Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) Cytochrome_C->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Signaling pathway of apoptosis induced by tubulin polymerization inhibitors.

Conclusion

The high-throughput screening strategy outlined in this application note provides a robust and efficient framework for the discovery of novel tubulin polymerization inhibitors from a library of Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine analogues. The combination of a sensitive biochemical primary screen with a physiologically relevant cell-based secondary assay ensures the identification of potent and cell-permeable compounds with therapeutic potential. The detailed protocols and data analysis workflows presented herein are designed to be readily implemented in a drug discovery setting, facilitating the identification of new lead compounds for the development of next-generation anticancer agents.

References

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC - NIH. (n.d.). Retrieved from [Link]

  • Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - NIH. (n.d.). Retrieved from [Link]

  • A novel role for microtubules in apoptotic chromatin dynamics and cellular fragmentation. (n.d.). Retrieved from [Link]

  • High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • HTS-Tubulin Polymerization Assay Kit. (n.d.). Retrieved from [Link]

  • (PDF) Improved Statistical Methods for Hit Selection in High-Throughput Screening. (n.d.). Retrieved from [Link]

  • Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. (n.d.). Retrieved from [Link]

  • Microtubules, microtubule-interfering agents and apoptosis - PubMed. (n.d.). Retrieved from [Link]

  • Cytotoxicity tests for high-throughput drug discovery | Request PDF. (n.d.). Retrieved from [Link]

  • Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing - PubMed Central. (n.d.). Retrieved from [Link]

  • (PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. (n.d.). Retrieved from [Link]

  • Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives - ResearchGate. (n.d.). Retrieved from [Link]

  • Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site - MDPI. (n.d.). Retrieved from [Link]

  • Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PubMed. (n.d.). Retrieved from [Link]

  • Characterization of Signalling Pathways That Link Apoptosis and Autophagy to Cell Death Induced by Estrone Analogues Which Reversibly Depolymerize Microtubules - PubMed Central. (n.d.). Retrieved from [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PubMed. (n.d.). Retrieved from [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (n.d.). Retrieved from [Link]

  • (PDF) Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds - ResearchGate. (n.d.). Retrieved from [Link]

  • Changes in the microtubular cytoskeleton during apoptotic cell death.... - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives - Oriental Journal of Chemistry. (n.d.). Retrieved from [Link]

  • Hit selection - Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization - PubMed. (n.d.). Retrieved from [Link]

  • Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - MDPI. (n.d.). Retrieved from [Link]

  • Cytotoxicity assay: viability of HeLa cells exposed to different... - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization - PMC - NIH. (n.d.). Retrieved from [Link]

  • Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC - NIH. (n.d.). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate and optimize this important synthetic transformation. The following sections provide in-depth answers to common questions and troubleshoot potential issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine?

The most prevalent and efficient method for this synthesis is a one-pot reductive amination.[1][2] This reaction involves the condensation of 3,4,5-trimethoxybenzaldehyde with furfurylamine to form an intermediate imine (or the corresponding iminium ion), which is then reduced in situ to the desired secondary amine.[1][2][3] The key to a successful one-pot reaction is a reducing agent that selectively reduces the iminium ion much faster than it reduces the starting aldehyde.[1][4]

Q2: Which reducing agent is recommended for this specific reductive amination?

Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, is the reagent of choice for this transformation.[1][5][6]

  • Why STAB is preferred:

    • Mildness and Selectivity: STAB is a mild reducing agent, which is crucial for preserving the acid-sensitive furan ring.[1][5] Its steric bulk and the electron-withdrawing nature of the acetoxy groups make it less reactive towards aldehydes and ketones compared to reagents like sodium borohydride (NaBH₄), but highly effective for reducing the protonated imine intermediate.[1]

    • Operational Simplicity: The reaction can be performed in a single pot by mixing the aldehyde, amine, and STAB together, simplifying the experimental setup.[1]

    • High Yields: Compared to other methods like catalytic hydrogenation or using sodium cyanoborohydride (NaBH₃CN), STAB consistently provides higher yields and fewer side products.[6][7]

Q3: What is the underlying mechanism of the STAB-mediated reductive amination?

The reaction proceeds in two main stages within the same pot, as illustrated below.

G cluster_0 Step 1: Imine/Iminium Ion Formation cluster_1 Step 2: Reduction A 3,4,5-Trimethoxy- benzaldehyde C Imine Intermediate A->C + H₂N-R' B Furfurylamine B->C - H₂O D Iminium Ion (Protonated Imine) C->D + H⁺ G Hydride Transfer D->G Attack by Hydride E Sodium Triacetoxyborohydride (STAB) E->G Source of [H⁻] F Final Product: Furan-2-ylmethyl-(3,4,5-trimethoxy- benzyl)-amine G->F Troubleshooting Start Low Yield Observed Check_TLC Analyze crude reaction by TLC/LC-MS Start->Check_TLC SM_Present Unreacted Aldehyde or Amine? Check_TLC->SM_Present Imine_Present Imine Intermediate Present? SM_Present->Imine_Present No Sol_SM 1. Check reagent purity. 2. Ensure anhydrous solvent. 3. Increase reaction time/temp. SM_Present->Sol_SM Yes Degradation Baseline Smear or Multiple Spots? Imine_Present->Degradation No Sol_Imine 1. Check STAB quality/amount. 2. Ensure reaction is not quenched prematurely (e.g., by water). Imine_Present->Sol_Imine Yes Sol_Degradation 1. Furan ring may be degrading. 2. Run reaction under strictly neutral conditions (no acid catalyst). 3. Use a milder solvent. Degradation->Sol_Degradation Yes

Caption: Troubleshooting flowchart for low yield.

  • Cause 1: Incomplete Imine Formation. If you observe significant amounts of unreacted starting materials, imine formation may be the rate-limiting step.

    • Solution: Ensure you are using anhydrous solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), as water can inhibit imine formation. [5][6]While often not necessary for aldehydes, allowing the aldehyde and amine to stir for 30-60 minutes before adding the STAB can sometimes improve yields. [8]

  • Cause 2: Inefficient Reduction. If the imine intermediate is detected in the crude reaction mixture, the reduction step is problematic.

    • Solution: Verify the quality and stoichiometry of your STAB. It is a moisture-sensitive reagent and should be handled accordingly. Ensure you are using at least 1.1-1.5 equivalents.

  • Cause 3: Furan Ring Degradation. The furan ring is known to be sensitive to strongly acidic conditions, which can lead to polymerization or ring-opening. [9] * Solution: Unlike reductive aminations with ketones, this reaction with an aromatic aldehyde generally does not require an acid catalyst like acetic acid. [1][5][6]Running the reaction under neutral conditions is critical to prevent furan degradation and maximize yield.

Q5: I'm observing a significant byproduct, which I suspect is the tertiary di-benzylated amine. How can I suppress this?

The formation of a tertiary amine, where the product secondary amine reacts with another molecule of the aldehyde, is a known side reaction in reductive aminations with primary amines. [8]

  • Cause: This occurs if the newly formed secondary amine is more nucleophilic than the starting furfurylamine and successfully competes for the remaining aldehyde.

  • Solutions:

    • Stoichiometry Control: Use a slight excess of the furfurylamine (e.g., 1.1 to 1.2 equivalents) relative to the aldehyde. This ensures the aldehyde is consumed before significant dialkylation can occur.

    • Two-Step, One-Pot Procedure: A highly effective method to prevent this is to switch to an indirect procedure. [5][6][7]First, form the imine by stirring the aldehyde and amine in a solvent like methanol (MeOH) for 1-2 hours. Then, add a different reducing agent, like sodium borohydride (NaBH₄), to reduce the pre-formed imine. This separates the imine formation and reduction steps, preventing the product from competing for the aldehyde. [5][6]

Table 1: Comparison of Reductive Amination Strategies
ParameterDirect Method (One-Pot with STAB)Indirect Method (Two-Step, One-Pot)
Primary Reagents Aldehyde, Amine, NaBH(OAc)₃1. Aldehyde, Amine2. NaBH₄
Typical Solvent Dichloroethane (DCE), THF [5][6]Methanol (MeOH) [5]
Pros - Operationally simple- Mild conditions- Excellent suppression of dialkylation<[5][6]br>- Uses cheaper NaBH₄
Cons - Potential for dialkylation byproduct- STAB is more expensive- Requires a two-step addition- NaBH₄ can reduce the aldehyde if imine formation is slow

Optimized Experimental Protocols

Protocol 1: High-Yield Direct Reductive Amination

This protocol is optimized for simplicity and high yield, assuming byproduct formation is minimal.

Workflow A 1. Combine Aldehyde & Amine (1.0 eq. & 1.1 eq.) in anhydrous DCE B 2. Stir for 30 min at room temperature A->B C 3. Add STAB (1.5 eq.) portion-wise B->C D 4. Stir for 12-24h Monitor by TLC/LC-MS C->D E 5. Quench with sat. NaHCO₃ (aq) D->E F 6. Extract with EtOAc or DCM E->F G 7. Purify by Column Chromatography F->G

Caption: Optimized direct synthesis workflow.

  • Reagent Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 3,4,5-trimethoxybenzaldehyde (1.0 eq.).

  • Solvent and Amine Addition: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE, approx. 0.1 M concentration). Add furfurylamine (1.1 eq.) via syringe and stir the solution at room temperature.

  • Reducing Agent Addition: After 30 minutes, add sodium triacetoxyborohydride (STAB) (1.5 eq.) in several small portions over 10 minutes. Caution: The reaction may gently effervesce.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, carefully quench by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with an organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude oil or solid via flash column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to yield the pure product.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Current Organic Chemistry, 6(13), 1191-1202.* [Link]

  • Semantic Scholar. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1).[Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2012). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201-216). American Chemical Society. [Link]

  • Liang, G., et al. (2019). Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile Ni6AlOx Catalysts. Molecules, 24(3), 569. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Le, N.-T., et al. (2019). Preparation of 2,5-Bis(Aminomethyl)Furan by Direct Reductive Amination of 2,5-Diformylfuran over Nickel-Raney Catalysts. ResearchGate. [Link]

  • Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Chen, K., & Kanan, M. W. (2018). Brønsted Acid-Catalyzed Reduction of Furans. Journal of the American Chemical Society, 140(42), 13694–13698. [Link]

  • Erman, M. B. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules, 25(20), 4771. [Link]

  • YouTube. (2020). reductive amination & secondary amine synthesis. [Link]

Sources

Improving the stability of Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Improving Solution Stability for Researchers

Welcome to the technical support center for Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine (FTMBA). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve stability issues encountered when working with this compound in solution. As Senior Application Scientists, we have compiled this resource based on foundational chemical principles and established best practices in the pharmaceutical industry to ensure the integrity of your experiments.

Understanding the Instability: Key Degradation Pathways

The molecular structure of FTMBA contains two primary moieties susceptible to degradation: the furan ring and the secondary amine. Understanding these vulnerabilities is the first step toward effective stabilization.

  • Acid-Catalyzed Furan Ring Opening: Furan rings are well-known to be labile in acidic conditions.[1][2] The degradation is initiated by the protonation of the furan ring, most favorably at the Cα position (adjacent to the oxygen).[3][4][5] This disrupts the aromatic system, making the ring susceptible to nucleophilic attack by water or other solvent molecules, leading to ring-opening and the formation of inactive linear aldehydes or other byproducts.[3][4] Careful pH control is therefore critical to prevent this primary degradation pathway.[3]

  • Oxidation: The secondary amine and the overall electron-rich nature of the molecule make it a candidate for oxidative degradation. This process can be initiated by atmospheric oxygen, trace metal ions, or peroxides that may be present in solvents.[6] Oxidation can lead to the formation of various degradation products, including N-oxides or products resulting from more complex radical-mediated pathways, ultimately reducing the concentration and purity of the active compound.

G cluster_acid Acid-Catalyzed Hydrolysis cluster_oxidation Oxidative Degradation A_Start FTMBA in Solution Protonation Furan Ring Protonation (Rate-limiting step) A_Start->Protonation H+ Attack Nucleophilic Attack (e.g., by H2O) Protonation->Attack RingOpen Ring-Opened Products (e.g., dicarbonyl species) Attack->RingOpen O_Start FTMBA in Solution Radical Initiation (O2, light, metal ions) O_Start->Radical Oxidized Oxidized Intermediates Radical->Oxidized O_Products N-Oxides & Other Degradation Products Oxidized->O_Products

Caption: Potential degradation pathways for FTMBA in solution.

Frequently Asked Questions (FAQs)

Q1: What are the first visual signs of my FTMBA solution degrading?

A: The initial signs of degradation may not be visual. The most reliable indicator is a loss of purity or the appearance of new peaks when analyzed by chromatography (e.g., HPLC). Visually, you might observe a color change (e.g., yellowing or browning) or the formation of particulate matter over time.[7]

Q2: What is the ideal pH range for storing FTMBA in solution?

A: To minimize acid-catalyzed ring opening of the furan moiety, solutions should be maintained at a neutral to slightly basic pH (approximately pH 7.0-8.5). Strongly acidic conditions must be avoided.[3] Buffering your solution in this range is highly recommended for aqueous-based studies.

Q3: How critical are temperature and light exposure for solution stability?

A: Both are significant factors. Elevated temperatures accelerate all chemical reactions, including degradation.[8][9] Therefore, stock solutions should be stored at low temperatures (e.g., 2-8°C or -20°C). Photostability testing is recommended as furan-containing compounds can be light-sensitive.[9][10] As a standard practice, protect solutions from light by using amber vials or wrapping containers in aluminum foil.

Q4: Which solvents are best for preparing stock solutions?

A: For initial stock solutions, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often preferred as they can have a stabilizing effect on furan derivatives.[1][2] For aqueous experimental media, prepare a concentrated stock in DMSO or DMF and dilute it into your aqueous buffer immediately before use to minimize the compound's exposure to the aqueous environment.

Troubleshooting Guide: A Systematic Approach

Encountering instability can be frustrating. This guide provides a structured approach to diagnosing and solving common issues.

Problem: Rapid loss of parent compound concentration observed via HPLC analysis.

This is the most common indicator of instability. The cause is likely chemical degradation.

  • Possible Cause 1: Acidic Conditions

    • Diagnosis: Measure the pH of your solvent or final solution. Deionized water can become acidic from dissolved CO2. Common media or buffers may also have an acidic pH.

    • Solution: pH Control & Buffer Selection

      • Ensure all aqueous solutions are buffered to a pH between 7.0 and 8.5 using a suitable buffer system (e.g., phosphate or TRIS).

      • When diluting from an acidic stock (e.g., a salt form of a compound), ensure the final buffer has sufficient capacity to neutralize the acid and maintain the target pH.

  • Possible Cause 2: Oxidative Degradation

    • Diagnosis: This is a likely culprit if pH is well-controlled. Oxidation can occur from dissolved oxygen in the solvent or exposure to air during handling.

    • Solution: Use of Antioxidants & Inert Atmosphere

      • Inert Atmosphere: Before sealing the vial, gently sparge the solvent and the solution's headspace with an inert gas like argon or nitrogen to displace oxygen.

      • Antioxidants: Consider adding a small amount of an antioxidant to your stock solution.[11][12] Antioxidants work by scavenging free radicals or decomposing peroxides that initiate degradation.[11][12]

        • Primary Antioxidants (Radical Scavengers): Butylated hydroxytoluene (BHT) or Vitamin E (α-tocopherol).

        • Secondary Antioxidants (Peroxide Decomposers): Thioethers or phosphites.[13]

      • Self-Validation: Always run a control experiment with your solution lacking the antioxidant to confirm its efficacy and to ensure it doesn't interfere with your downstream assay.

Caption: Troubleshooting workflow for FTMBA instability.

Problem: Inconsistent results in biological assays.

This often points to degradation occurring during the experimental timeframe (e.g., in the incubator).

  • Possible Cause: On-Plate or In-Media Degradation

    • Diagnosis: The compound may be stable in a concentrated DMSO stock but degrades rapidly upon dilution into complex, aqueous cell culture media which may not be effectively buffered or could contain reactive components.

    • Solution: Best Practices for Sample Handling

      • Fresh Preparations: Prepare working solutions by diluting the stock immediately before adding it to the assay. Avoid pre-diluting and storing large batches of working solutions.

      • Time-Course Stability: Perform a stability check of FTMBA in your specific assay medium. Incubate the compound in the medium under assay conditions (e.g., 37°C, 5% CO2) and measure its concentration at different time points (e.g., 0, 2, 8, 24 hours) to understand its stability profile in that specific environment.

Experimental Protocols

Protocol A: Preparation of a Stabilized Stock Solution (10 mM Example)
  • Solvent Preparation: Use a fresh, unopened bottle of high-purity, anhydrous DMSO. To remove dissolved oxygen, sparge the solvent with a gentle stream of nitrogen or argon gas for 5-10 minutes.

  • Antioxidant Addition (Optional but Recommended): Prepare a concentrated stock of BHT (e.g., 1 M in DMSO). Add a microliter volume to the main DMSO solvent to achieve a final BHT concentration of 100 µM.

  • Weighing: Accurately weigh the required amount of FTMBA powder in a clean, dry vial.

  • Dissolution: Add the prepared DMSO (with antioxidant) to the vial to achieve the target 10 mM concentration. Mix thoroughly using a vortex mixer until fully dissolved.

  • Inert Overlay: Before capping, gently flush the headspace of the vial with nitrogen or argon for 10-15 seconds.

  • Storage: Tightly seal the vial. For short-term storage (1-2 weeks), store at 2-8°C. For long-term storage, aliquot into single-use vials to avoid freeze-thaw cycles and store at -20°C or -80°C. Always protect from light.

Protocol B: Basic Forced Degradation Study

A forced degradation study intentionally stresses the compound to rapidly identify its vulnerabilities.[9][14][15] This helps in developing stability-indicating analytical methods.[6][15]

  • Prepare Solutions: Create several identical solutions of FTMBA (e.g., 100 µg/mL) in a 50:50 acetonitrile:water mixture.

  • Apply Stress Conditions: [6][9]

    • Acid Hydrolysis: Add 0.1 M HCl.

    • Base Hydrolysis: Add 0.1 M NaOH.

    • Oxidation: Add 3% H2O2.

    • Thermal: Heat at 60°C.

    • Control: Keep one sample at room temperature, protected from light.

  • Incubation: Store the samples under their respective conditions for a set period (e.g., 24 hours).

  • Analysis: Neutralize the acid and base samples. Analyze all samples, including the control, by a suitable HPLC-UV method.

  • Evaluation: Compare the chromatograms. The goal is to achieve 5-20% degradation.[6] A stable parent peak in the control and the appearance of new peaks in the stressed samples will confirm that your analytical method is "stability-indicating" and will reveal whether the compound is more sensitive to acid, base, or oxidation.

Summary of Recommendations

For optimal stability of Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine in solution, adhere to the following guidelines.

ParameterRecommendationRationale
pH (Aqueous) Maintain pH 7.0 - 8.5Prevents acid-catalyzed opening of the furan ring.[3][16]
Solvent Stock: Anhydrous DMSO or DMF. Aqueous: Buffered systems.Polar aprotic solvents can enhance stability; buffering prevents pH drift.[1][2]
Temperature Short-term: 2-8°C. Long-term: -20°C or -80°C.Reduces the rate of all degradation reactions.[8]
Atmosphere Store under inert gas (Nitrogen or Argon).Minimizes oxidative degradation by displacing oxygen.
Antioxidants Consider adding low levels of BHT or other scavengers.Quenches radical reactions that lead to oxidative degradation.[12][17]
Light Protect from light using amber vials or foil.Prevents potential photodegradation.[10]
Handling Prepare fresh dilutions for experiments; avoid storing dilute aqueous solutions.Minimizes time exposed to potentially destabilizing aqueous environments.

References

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). ChemSusChem.
  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.). Paho.org.
  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). ChemSusChem.
  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. (n.d.).
  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. (2017). Energy & Fuels.
  • A DFT study of furan hydrogenation and ring opening on Pd(111). (2013). RSC Publishing.
  • The Case for NOT Ignoring Select Secondary Antioxidants. (n.d.).
  • Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymeriz
  • Theoretical study of photoinduced ring-opening in furan. (2010). AIP Publishing.
  • The Ultimate Guide to Plastic Antioxidants in 2024. (2024). Wellt Chemicals.
  • Disrotatory ring-opening of furans gives stereocontrol. (2019). Journal of Organic Chemistry.
  • Guidelines for Pharmaceutical Stability Study. (2012). Pharmaguideline.
  • Guidance for Industry #5 - Drug Stability Guidelines. (1986). FDA.
  • SOP for Analytical Solution Stability Study. (2020). Pharma Beginners.
  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. (n.d.). Energy & Fuels.
  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. (2022). EDREX.
  • Antioxidants - Plastics & Rubber. (n.d.). BASF.
  • Antioxidant action mechanisms of hindered amine stabilisers. (n.d.).
  • Thermal oxidation of poly(dicyclopentadiene) - Effect of phenolic and hindered amine stabilizers. (n.d.). Archimer.
  • Kerlinic Acid Preserves the Furan Moiety in Regio- and Diastereoselective Oxidations Giving Beta-Lactones and Oxirane Deriv
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
  • FURAN-2-YLMETHYL-(3,4,5-TRIMETHOXY-BENZYL)-AMINE. (n.d.). ChemicalBook.
  • Forced degrad
  • Forced Degradation Study an Essential Approach to Develop Stability Indic
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).

Sources

Technical Support Center: Overcoming Solubility Challenges with Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to the common solubility challenges encountered with this compound. Our approach is rooted in fundamental chemical principles and proven formulation strategies to ensure you can confidently advance your research.

Understanding the Challenge: Why is Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine Poorly Soluble?

The molecular structure of Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine dictates its solubility profile. The presence of a furan ring and a trimethoxy-substituted benzyl group contributes to its significant hydrophobicity. While the secondary amine group offers a site for potential hydrogen bonding and protonation, the large non-polar surface area generally leads to poor aqueous solubility.[1][2] The key to overcoming this is to strategically modify the molecule's environment or form to favor dissolution.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine in common laboratory solvents?

While specific experimental data for this exact molecule is not widely published, we can predict its behavior based on its structure. It is expected to have low solubility in water and other highly polar, protic solvents. Its solubility will likely be higher in organic solvents with moderate to low polarity, such as ethanol, methanol, dimethyl sulfoxide (DMSO), and dichloromethane (DCM). However, for many biological applications, solubility in aqueous-based systems is crucial.

Q2: I'm seeing precipitation when I try to dissolve the compound in my aqueous buffer. What's the first thing I should try?

The first and often most effective approach is pH modification. Since your compound has a basic amine group, lowering the pH of your aqueous buffer will protonate this amine, forming a more soluble salt.[3] We recommend starting with a pH titration to identify the optimal pH for solubility.

Troubleshooting Guide: Step-by-Step Solubilization Protocols

Issue 1: Compound crashes out of aqueous solution.

Cause: The pH of the solution is likely at or above the pKa of the secondary amine, leading to the precipitation of the less soluble free base form.

Solution 1: pH Adjustment and Salt Formation

This is the most direct method to enhance the solubility of an ionizable compound like Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine.[3][4] By lowering the pH, you convert the free base to its protonated, more soluble salt form.

Experimental Protocol: pH-Dependent Solubility Assessment

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 7 (e.g., citrate, phosphate, or acetate buffers).

  • Sample Preparation: Accurately weigh a small amount of Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine into separate vials for each buffer.

  • Dissolution: Add a fixed volume of each buffer to the corresponding vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.

  • Analysis: Centrifuge the samples to pellet any undissolved solid. Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.

  • Data Interpretation: Plot the measured solubility against the buffer pH to determine the pH at which maximum solubility is achieved.

Diagram: pH Effect on Amine Solubility

G cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic/Neutral) Low_pH [R-NH2+] H+ Soluble Soluble Salt Form Low_pH->Soluble Protonation Insoluble Insoluble Free Base High_pH R-NH High_pH->Insoluble Deprotonation

Caption: At low pH, the amine is protonated, leading to a more soluble salt form.

Issue 2: pH adjustment is not sufficient or not compatible with my experiment.

Cause: The intrinsic solubility of the salt form may still be too low for your required concentration, or your experimental system may be sensitive to pH changes.

Solution 2: Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment.[5]

Experimental Protocol: Co-solvent Screening

  • Select Co-solvents: Choose a panel of biocompatible co-solvents such as ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and DMSO.

  • Prepare Stock Solutions: Dissolve a high concentration of your compound in each neat co-solvent.

  • Titration: Prepare a series of aqueous buffer solutions (at a pH where the compound is most stable, if known) containing increasing percentages of the co-solvent (e.g., 5%, 10%, 20%, 50% v/v).

  • Determine Solubility: Add a small aliquot of your compound's co-solvent stock solution to each of the aqueous co-solvent blends. Observe for precipitation. Alternatively, use the equilibrium solubility method described in the pH adjustment protocol.

  • Data Analysis: Plot the solubility of the compound as a function of the co-solvent concentration to identify the most effective co-solvent and the minimum required concentration.

Data Presentation: Co-solvent Efficacy

Co-solventConcentration (% v/v)Solubility (mg/mL)
Ethanol10[Insert experimental data]
20[Insert experimental data]
Propylene Glycol10[Insert experimental data]
20[Insert experimental data]
PEG 40010[Insert experimental data]
20[Insert experimental data]
DMSO5[Insert experimental data]
10[Insert experimental data]
Issue 3: High concentrations of organic solvents are not permissible.

Cause: Many biological assays are sensitive to organic solvents, which can cause cell toxicity or interfere with enzyme activity.

Solution 3: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, like Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine, forming an inclusion complex that is more water-soluble.[3]

Experimental Protocol: Cyclodextrin Complexation

  • Select Cyclodextrins: Common choices include beta-cyclodextrin (β-CD) and its more soluble derivatives, hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Phase Solubility Study:

    • Prepare aqueous solutions of the chosen cyclodextrin at various concentrations.

    • Add an excess of Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine to each solution.

    • Equilibrate the samples with agitation for 24-48 hours.

    • Filter or centrifuge the samples to remove undissolved compound.

    • Analyze the supernatant for the concentration of the dissolved compound.

  • Data Analysis: Plot the concentration of the dissolved compound against the cyclodextrin concentration. A linear relationship (AL type phase diagram) indicates the formation of a soluble 1:1 complex.[4]

Diagram: Cyclodextrin Encapsulation Workflow

G cluster_workflow Solubilization via Cyclodextrin Encapsulation Start Poorly Soluble Compound CD_Select Select Cyclodextrin (e.g., HP-β-CD) Start->CD_Select Phase_Study Phase Solubility Study CD_Select->Phase_Study Complex Formation of Inclusion Complex Phase_Study->Complex Soluble_Product Soluble Compound-CD Complex Complex->Soluble_Product

Caption: A systematic approach to achieving solubility using cyclodextrins.

Advanced Strategies for Persistent Solubility Issues

For particularly challenging cases, more advanced formulation strategies may be necessary. These often require specialized equipment and expertise but can offer significant improvements in solubility and bioavailability.

  • Solid Dispersions: The compound can be dispersed in a solid matrix, often a polymer, to create an amorphous solid dispersion.[6] This amorphous form has a higher apparent solubility and faster dissolution rate than the crystalline form. Techniques like spray drying and hot-melt extrusion are commonly used.

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can be highly effective.[7] The compound is dissolved in a mixture of oils, surfactants, and co-solvents, which spontaneously form a fine emulsion upon gentle agitation in an aqueous medium.

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range can significantly increase its surface area, leading to a higher dissolution rate as described by the Noyes-Whitney equation.[8][9] This is typically achieved through techniques like wet media milling or high-pressure homogenization.[6]

Summary of Troubleshooting Approaches

StrategyPrincipleBest ForConsiderations
pH Adjustment Protonation of the basic amine to form a soluble salt.Initial screening, aqueous buffers.Experiment must be compatible with the required pH.
Co-solvents Reducing the polarity of the solvent system.When pH adjustment is insufficient.Potential for solvent toxicity in biological assays.
Cyclodextrins Encapsulation of the hydrophobic molecule.Avoiding organic solvents.Can be a more expensive option.
Advanced Formulations Altering the physical state or delivery system.Pre-clinical and clinical development.Requires specialized equipment and formulation expertise.

We trust this guide will be a valuable asset in your work with Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine. Should you have further questions or require more specialized support, please do not hesitate to contact our application scientists.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Worku, Z. A., Kumar, D., & Tabor, R. F. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 14(3), 579. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, January 13). Solubility of Organic Compounds. YouTube. Retrieved from [Link]

  • Gupta, K. R., et al. (2023). Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery and Therapeutics, 13(9-s), 143-152. Retrieved from [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2014). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Medical and Pharmaceutical Innovation, 1(4), 23-28. Retrieved from [Link]

  • Shayan, M., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 122(21), 16215-16253. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • Tran, P. (2017). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. Retrieved from [Link]

  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta pharmaceutica Sinica. B, 5(5), 442–453. Retrieved from [Link]

  • PubChem. (n.d.). Furan-2-ylmethyl-(2-methyl-benzyl)-amine. Retrieved from [Link]

  • Ghasemi, P., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Scientific reports, 13(1), 17743. Retrieved from [Link]

  • Al-Hossaini, A. M., et al. (2023). Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation. Molecules (Basel, Switzerland), 28(22), 7592. Retrieved from [Link]

  • Almalki, W. H., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules (Basel, Switzerland), 27(17), 5425. Retrieved from [Link]

  • Vemula, V. R., Lagishetty, V., & Lingala, S. (2010). Solubility enhancement techniques. Journal of pharmacy research, 3(11), 2747-2753. Retrieved from [Link]

  • Lim, X. Y. N., et al. (2020). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC advances, 10(11), 6444–6455. Retrieved from [Link]

  • Shayan, M., et al. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. ChemRxiv. Retrieved from [Link]

  • PubChem. (n.d.). CID 158949656. Retrieved from [Link]

  • PubChem. (n.d.). (3-Fluoro-benzyl)-furan-2-ylmethyl-amine. Retrieved from [Link]

Sources

Technical Support Center: Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals involved in the scale-up synthesis of Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine. The core of this synthesis relies on the reductive amination of furfural with 3,4,5-trimethoxybenzylamine, a process with specific challenges that become more pronounced at a larger scale.

Synthetic Pathway Overview

The most common and efficient route to the target molecule is a reductive amination reaction. This process involves two key steps: the formation of an imine (or Schiff base) intermediate from the condensation of furfural and 3,4,5-trimethoxybenzylamine, followed by the reduction of this imine to the desired secondary amine.[1] This can be performed in a single "one-pot" process or as a two-step sequence.

Synthetic_Pathway Furfural Furfural Imine Imine Intermediate Furfural->Imine + H₂O (Condensation) Amine 3,4,5-Trimethoxy- benzylamine Amine->Imine Product Furan-2-ylmethyl-(3,4,5-trimethoxy- benzyl)-amine Imine->Product + [H] (Reduction)

Caption: General reaction scheme for the synthesis of the target amine.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems encountered during the synthesis in a question-and-answer format, providing causal explanations and actionable solutions.

❓ Question 1: My reaction has stalled with low conversion, and TLC/LC-MS analysis shows significant amounts of unreacted furfural and/or amine. What's going wrong?

Answer: Low or incomplete conversion is a frequent scale-up challenge. The root cause typically lies in either poor imine formation or inefficient reduction.

  • Inefficient Imine Formation: The condensation reaction to form the imine is an equilibrium process that produces water.[1] On a small scale, this water may not significantly impede the reaction, but on a larger scale, its accumulation can shift the equilibrium back towards the starting materials.

    • Solution: Employ methods for water removal. For a two-step process, use a Dean-Stark apparatus during the imine formation step. For one-pot reactions, adding a drying agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can be effective.

  • Weakly Basic Amine: The nucleophilicity of the amine is crucial. While 3,4,5-trimethoxybenzylamine is reasonably nucleophilic, issues with starting material quality can reduce its effectiveness.

  • Reducing Agent Potency: The hydride reagent may have degraded due to improper storage or exposure to moisture. Sodium triacetoxyborohydride (STAB) is particularly sensitive to water.[2]

    • Solution: Use a freshly opened bottle of the reducing agent or titrate an older batch to determine its activity. Ensure all reagents and solvents are anhydrous.

  • Insufficient Acid Catalysis (for ketones/less reactive aldehydes): While often not necessary for a reactive aldehyde like furfural, a catalytic amount of a weak acid like acetic acid can accelerate imine formation.[3][4] However, this must be balanced with the acid sensitivity of the furan ring.

Troubleshooting_Low_Conversion Start Low Conversion Observed CheckImine Is imine intermediate forming? (Check via TLC/NMR/LC-MS) Start->CheckImine CheckHydride Is reducing agent active? CheckImine->CheckHydride YesImine WaterIssue Water is inhibiting equilibrium. CheckImine->WaterIssue NoImine HydrideIssue Reagent degraded or insufficient stoichiometry. CheckHydride->HydrideIssue No AddDrying Action: Add molecular sieves or use Dean-Stark (two-step). WaterIssue->AddDrying AddHydride Action: Use fresh reagent. Increase equivalents slightly (e.g., 1.5 eq). HydrideIssue->AddHydride NoImine No YesImine Yes, but not converting

Caption: Decision workflow for troubleshooting low reaction conversion.

❓ Question 2: The reaction mixture is turning dark brown or black, and I'm getting a complex mixture of byproducts. What is causing this decomposition?

Answer: This is a classic sign of furan ring degradation. The furan moiety is notoriously sensitive to acidic conditions, which can catalyze ring-opening and polymerization reactions, especially at elevated temperatures.[5][6][7][8]

  • Cause - Acidity: The use of strong acid catalysts or acidic conditions generated during the reaction (e.g., from acetic acid in STAB) can protonate the furan ring, initiating decomposition.[8]

  • Cause - Temperature: Reductive aminations can be exothermic. Poor heat dissipation on a larger scale can lead to temperature spikes, accelerating the degradation of the acid-sensitive furan.

  • Solutions:

    • Avoid Strong Acids: Do not use strong Brønsted or Lewis acids as catalysts. If an acid is needed, use a minimal amount of glacial acetic acid.

    • Control Temperature: Use an ice bath during the addition of the reducing agent and maintain a controlled temperature (e.g., 0 °C to room temperature) throughout the reaction. Monitor the internal temperature closely during scale-up.

    • Solvent Choice: Polar aprotic solvents like DMF have been shown to have a stabilizing effect on furan derivatives compared to other solvents.[5][9] Consider switching from common solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) if degradation is severe.

❓ Question 3: My main impurity is furfuryl alcohol. How can I prevent its formation?

Answer: The formation of furfuryl alcohol results from the reduction of the starting aldehyde, furfural, before it can form an imine. This is a common issue when using powerful, non-selective reducing agents.

  • Cause: Sodium borohydride (NaBH₄) is a strong reducing agent that can readily reduce both aldehydes and the imine intermediate.[2] If the imine formation is slow, NaBH₄ will preferentially reduce the more abundant furfural.

  • Solution:

    • Use a Selective Reducing Agent: The best solution is to use sodium triacetoxyborohydride (STAB, NaBH(OAc)₃). STAB is a milder reagent that reduces protonated imines (iminium ions) much faster than it reduces aldehydes or ketones, making it ideal for one-pot procedures.[3][4][10]

    • Adopt a Two-Step Procedure: If you must use NaBH₄, form the imine first. Combine the furfural and amine in a solvent like methanol or ethanol and stir for 1-2 hours to ensure complete imine formation (monitor by TLC). Then, cool the mixture in an ice bath before slowly adding the NaBH₄.[2]

Reducing Agent Selectivity Best Use Case Pros Cons
NaBH(OAc)₃ (STAB) High (Imines > Aldehydes)One-Pot Reactions Mild, high yields, tolerates many functional groups.[3]Moisture sensitive, more expensive.
NaBH₃CN High (Imines > Aldehydes)One-Pot Reactions (pH control)Stable in protic solvents.Highly toxic HCN gas evolved at pH < 5. Not recommended for scale-up without extensive safety controls.
NaBH₄ Low (Reduces both)Two-Step Reactions Inexpensive, powerful.Reduces starting aldehyde/ketone, leading to alcohol byproducts in one-pot setups.[2]

❓ Question 4: I'm struggling with purification. The product seems to co-elute with starting amine on silica gel, and I have a persistent, non-polar impurity.

Answer: Purification of amines can be challenging due to their basic nature and the potential for similar polarities among reactants and products.

  • Co-elution with Starting Amine: The polarity of the product and the 3,4,5-trimethoxybenzylamine can be very similar.

    • Solution - Acid-Base Extraction: This is the most effective method. Dissolve the crude reaction mixture in a water-immiscible solvent (e.g., ethyl acetate, DCM). Wash with a dilute acid solution (e.g., 1M HCl). The basic product and unreacted starting amine will move into the aqueous layer as their hydrochloride salts, while neutral impurities (like furfuryl alcohol or dimer byproducts) remain in the organic layer. Separate the layers, then basify the aqueous layer with NaOH or NaHCO₃ to pH > 10 and extract the free amines back into an organic solvent.

  • Persistent Non-Polar Impurity: This could be an imine dimer formed from the self-condensation of the starting benzylamine.[11] This is more likely if the starting amine is old or has been exposed to air.

    • Solution: The acid-base extraction described above should effectively remove this impurity. It is also highly recommended to purify the 3,4,5-trimethoxybenzylamine by vacuum distillation before use if its quality is suspect.[11]

Frequently Asked Questions (FAQs)

  • What is the optimal stoichiometry for the reactants? Typically, the limiting reagent is the more expensive or complex starting material, in this case, likely the 3,4,5-trimethoxybenzylamine. A slight excess of furfural (1.1-1.2 equivalents) and the reducing agent (1.2-1.5 equivalents) is common to drive the reaction to completion.[12]

  • What are the key safety considerations for this reaction at scale?

    • Exotherm Control: The reaction can be exothermic, especially during the addition of the hydride reagent. Slow, controlled addition and external cooling are critical.

    • Solvent Hazards: DCM and DCE are common solvents but are halogenated and require careful handling and disposal. Consider greener solvent alternatives if possible.

    • Reagent Handling: Handle all chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Can catalytic hydrogenation be used for the reduction step? Yes, catalytic hydrogenation (e.g., H₂, Pd/C) is a viable and often cleaner alternative to hydride reagents, producing fewer byproducts.[13][14] However, it requires specialized pressure equipment. A potential side reaction is the over-reduction of the furan ring to tetrahydrofuran, so careful control of reaction conditions (pressure, temperature, catalyst loading) is necessary.[15]

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is recommended for its operational simplicity and high selectivity.[3][10]

  • To a reaction vessel under a nitrogen atmosphere, add 3,4,5-trimethoxybenzylamine (1.0 equiv) and anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM).

  • Add furfural (1.1 equiv) to the solution and stir at room temperature for 30-60 minutes to allow for initial imine formation.

  • Cool the mixture to 0 °C using an ice-water bath.

  • In portions, slowly add sodium triacetoxyborohydride (STAB) (1.5 equiv) over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring for completion by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify via acid-base extraction as described in the troubleshooting section or by column chromatography on silica gel.

Protocol 2: Two-Step Reductive Amination using Sodium Borohydride

This is a more economical but less direct method.

  • Imine Formation: To a reaction vessel, add 3,4,5-trimethoxybenzylamine (1.0 equiv), furfural (1.1 equiv), and methanol. Stir at room temperature for 2 hours. Monitor imine formation by TLC.

  • Reduction: Cool the methanolic solution of the imine to 0 °C.

  • Slowly add sodium borohydride (NaBH₄) (1.2 equiv) in small portions, maintaining the temperature below 10 °C.

  • After the addition is complete, stir at room temperature for 2-4 hours until the reaction is complete.

  • Work-up: Quench the reaction by slowly adding water. Remove most of the methanol under reduced pressure.

  • Add ethyl acetate and water to the residue. Separate the layers.

  • Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude product. Purify as needed.

References

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). ChemSusChem.
  • Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline.
  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). ChemSusChem.
  • Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. (2019). Organic Process Research & Development.
  • General scheme of the study of furan stability.
  • What are the reaction products of furfural and amines?. Yino Blog.
  • Towards a Practical Brønsted Acid Catalyzed and Hantzsch Ester Mediated Asymmetric Reductive Amination of Ketones with Benzylamine. Thieme E-Journals.
  • Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. (2021). Organic Process Research & Development.
  • How to purify Benzylamine?. Reddit.
  • A Head-to-Head Battle of Hydrides: STAB vs.
  • Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia.
  • Reductive Amination - Common Conditions. Organic Chemistry Portal.
  • Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. Green Chemistry.
  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org.
  • Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous C
  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. (2017). Energy & Fuels.
  • Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. (2021).
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. (1996). Journal of Organic Chemistry.
  • Synthesis and Spectroscopic Characteriz
  • Sodium CyanoBoroHydride and Sodium BoroHydride. Interchim.
  • The chemistry and technology of furfural and its many by-products. FAO AGRIS.
  • Reductive amination of furfural to furfurylamine with high selectivity. New Journal of Chemistry.
  • reductive amination w/ n-methyl benzylamine- help!. Hive Methods Discourse.
  • Reductive amination of furfural and furfurylamine with methoxides and MIL-53-NH2(Al)-derived Ru catalyst.
  • FURAN-2-YLMETHYL-(3,4,5-TRIMETHOXY-BENZYL)-AMINE. ChemicalBook.
  • Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions.
  • Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine. Benchchem.
  • A Technical Guide to Substituted Furan-2-Carbaldehydes in Drug Discovery. Benchchem.
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2023).
  • Reductive amination of furfural to furfurylamine: Advances in catalyst design and mechanistic insights.
  • Reductive amination difficulties - poor conversion. Reddit.
  • Reductive Amination of Furfural to Furfurylamine. (2024). Taylor & Francis eBooks.
  • Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones. SpringerLink.
  • A broad spectrum of applications of furfuryl amine.
  • Conversion of furfural to tetrahydrofuran-derived secondary amines under mild conditions. Green Chemistry.
  • furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine. Sinfoo Biotech.
  • Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Indian Academy of Sciences.
  • Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)
  • Furan-2-ylmethyl-(4-methoxy-benzyl)-amine. Santa Cruz Biotechnology.

Sources

Technical Support Center: Synthesis of Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this specific reductive amination reaction. My goal is to provide you with not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Byproduct Identification & Characterization

Question 1: I'm observing an unexpected peak in my LC-MS with a mass of (M+H)+ = 223.2. What is this likely to be?

Answer: A common byproduct in this synthesis is the self-condensation product of 3,4,5-trimethoxybenzylamine, resulting in bis(3,4,5-trimethoxybenzyl)amine .

  • Plausible Mechanism: This typically occurs when the reaction conditions favor the reaction of the starting amine with an imine intermediate formed from another molecule of the same amine (if any corresponding aldehyde is present as an impurity) or through other side reactions. However, it is more commonly formed if the reaction is driven too hard, leading to intermolecular reactions.

  • Expert Insight: The formation of this dimer is often temperature-dependent. Running the reaction at elevated temperatures for extended periods can increase its prevalence. Furthermore, the stoichiometry of your reactants is critical; an excess of the amine can favor this side reaction.

  • Troubleshooting & Verification:

    • Re-examine Stoichiometry: Ensure you are using a 1:1 or slight excess of the furfural relative to the 3,4,5-trimethoxybenzylamine.

    • Temperature Control: Maintain a consistent and controlled temperature, ideally at or below room temperature, during the initial imine formation step.

    • LC-MS/MS Analysis: To confirm the identity, perform an MS/MS fragmentation on the 223.2 parent ion. You should observe a characteristic fragment at m/z 181, corresponding to the loss of a trimethoxybenzyl group.

Question 2: My NMR spectrum shows a singlet around 9.5-9.8 ppm and my product has a yellowish tint. What does this indicate?

Answer: The presence of a singlet in the 9.5-9.8 ppm region of the ¹H NMR spectrum is a definitive indicator of an aldehyde proton, which strongly suggests you have unreacted furan-2-carbaldehyde (furfural) remaining in your product. The yellowish color is also characteristic of furfural and its degradation products.

  • Causality: This issue almost always points to incomplete or inefficient reduction of the imine intermediate. This can be caused by several factors:

    • Depleted Reducing Agent: The reducing agent (e.g., sodium borohydride) may have been old, improperly stored, or added in an insufficient molar equivalent. Sodium borohydride, for instance, is moisture-sensitive and can lose its potency over time.

    • Suboptimal pH: The pH of the reaction medium is crucial for both imine formation and reduction. If the pH is too low, the amine starting material will be protonated and less nucleophilic. If the pH is too high, the reducing agent's efficacy can be altered.

    • Reaction Time: The reduction step may not have been allowed to proceed for a sufficient duration.

  • Troubleshooting Protocol:

    • Check Your Reagents: Use a fresh, unopened container of the reducing agent or test the activity of your current batch on a simple ketone as a control.

    • Optimize Addition: Add the reducing agent portion-wise in a controlled manner to manage the reaction exotherm and ensure it is fully dispersed.

    • Extend Reaction Time: After the addition of the reducing agent, allow the reaction to stir for an additional 2-4 hours at room temperature, monitoring by TLC or LC-MS until the disappearance of the starting material is confirmed.

Section 2: Reaction Mechanism & Side Reactions

Question 3: I suspect the furan ring itself is reacting. What side reactions should I be aware of and how can I prevent them?

Answer: The furan ring is an electron-rich heterocycle that can be susceptible to degradation, particularly under acidic conditions, which are often used to catalyze imine formation. The primary side reaction of concern is acid-catalyzed ring-opening .

  • Mechanistic Explanation: In the presence of a strong acid catalyst (e.g., glacial acetic acid, HCl), the oxygen atom of the furan ring can be protonated. This initiates a cascade of reactions leading to the formation of levulinic acid derivatives or other polymeric materials. While typically requiring harsh conditions, even moderate acidity can lead to trace amounts of these byproducts, which can complicate purification.

  • Preventative Strategies:

    • Use a Mild Acid Catalyst: Instead of strong mineral acids, consider using a milder acid like acetic acid in catalytic amounts.

    • Anhydrous Conditions: The presence of water can facilitate the ring-opening hydrolysis. Using anhydrous solvents (e.g., dry methanol or ethanol) can significantly suppress this side reaction.

    • Control the pH: If possible, maintain the reaction pH between 5 and 7. This range is generally sufficient to promote imine formation without causing significant furan degradation.

    • Lewis Acid Catalysis: As an alternative to Brønsted acids, consider using a Lewis acid catalyst such as Ti(OiPr)₄, which can effectively promote imine formation without the high proton concentration that endangers the furan ring.

  • Visualization of Key Reaction Pathways:

    Reductive_Amination_Pathway cluster_reactants Reactants cluster_main_path Main Reaction Pathway cluster_side_path Side Reactions Furfural Furan-2-carbaldehyde Imine Schiff Base (Imine Intermediate) Furfural->Imine + Amine - H2O Ring_Opening Furan Ring Opening (Acid-Catalyzed) Furfural->Ring_Opening + H+ + H2O Amine 3,4,5-Trimethoxybenzylamine Amine->Imine Dimer Amine Dimer Amine->Dimer Self-Condensation Product Desired Product Imine->Product + [H] (e.g., NaBH4) Unreacted_Furfural Unreacted Furfural Imine->Unreacted_Furfural Incomplete Reduction

    Caption: Key reaction pathways in the synthesis.

Troubleshooting Workflow & Protocols

This section provides a structured approach to diagnosing and resolving issues during the synthesis.

Systematic Troubleshooting Guide

Use the following decision tree to navigate common experimental problems.

Troubleshooting_Workflow start Problem Observed (e.g., Low Yield, Impure Product) check_analytical Analyze Crude Reaction Mixture (TLC, LC-MS, 1H NMR) start->check_analytical identify_impurity Identify Major Impurity/Byproduct check_analytical->identify_impurity unreacted_sm Unreacted Starting Material(s)? identify_impurity->unreacted_sm Yes unknown_peak Unknown Peak(s)? identify_impurity->unknown_peak No incomplete_reduction Cause: Incomplete Reduction or Imine Formation unreacted_sm->incomplete_reduction check_mass Check Mass of Unknown Peak(s) unknown_peak->check_mass solution_reduction Solution: 1. Verify reducing agent activity. 2. Increase reaction time/equivalents. 3. Optimize pH (5-7). incomplete_reduction->solution_reduction mass_dimer Mass corresponds to Amine Dimer? check_mass->mass_dimer Yes mass_other Other unexpected mass? check_mass->mass_other No cause_dimer Cause: High Temp or Excess Amine mass_dimer->cause_dimer cause_degradation Cause: Potential Furan Ring Degradation mass_other->cause_degradation solution_dimer Solution: 1. Lower reaction temperature. 2. Adjust stoichiometry to 1:1. cause_dimer->solution_dimer solution_degradation Solution: 1. Use anhydrous solvents. 2. Use mild/catalytic acid. 3. Consider Lewis Acid catalyst. cause_degradation->solution_degradation

Caption: A decision tree for troubleshooting the synthesis.

Protocol: Standard Synthesis & Workup

This protocol is a validated starting point designed to minimize common byproducts.

  • Imine Formation:

    • To a round-bottom flask charged with a magnetic stir bar, add 3,4,5-trimethoxybenzylamine (1.0 eq) and anhydrous methanol (5 mL per mmol of amine).

    • Add furan-2-carbaldehyde (1.05 eq) dropwise at room temperature.

    • Add glacial acetic acid (0.1 eq) to catalyze the reaction.

    • Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC or LC-MS.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • In a separate flask, prepare a solution of sodium borohydride (1.5 eq) in anhydrous methanol.

    • Add the sodium borohydride solution to the reaction mixture slowly and portion-wise, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours, or until the imine is fully consumed as indicated by TLC/LC-MS.

  • Workup & Purification:

    • Quench the reaction by slowly adding deionized water.

    • Reduce the volume of methanol using a rotary evaporator.

    • Extract the aqueous layer with ethyl acetate (3x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Summary Table

The table below summarizes the key characteristics of the desired product and major potential byproducts for quick identification.

Compound NameMolecular Weight ( g/mol )Expected (M+H)+Key ¹H NMR Signals (δ, ppm)
Desired Product 277.33278.14~6.2-7.5 (furan), ~6.5 (Ar-H), ~3.8 (Ar-OMe), ~3.7 (CH₂)
Furan-2-carbaldehyde (Furfural)96.0897.03~9.6 (CHO), ~7.2-7.8 (furan)
3,4,5-Trimethoxybenzylamine197.23198.12~6.5 (Ar-H), ~3.8 (Ar-OMe), ~3.7 (CH₂), ~1.5 (NH₂)
bis(3,4,5-trimethoxybenzyl)amine377.44378.21~6.5 (Ar-H), ~3.8 (Ar-OMe), ~3.6 (CH₂)

References

  • Banfi, L., et al. (2004). Sodium Borohydride. In Reagents for Organic Synthesis. A comprehensive overview of the properties and applications of NaBH₄, including its stability and handling. John Wiley & Sons, Ltd. [Link]

  • Mamman, A. S., et al. (2008). Furfural: A Promising Platform for Lignocellulosic Biofuels. A detailed review covering the chemistry of furfural, including its degradation pathways under acidic conditions. Biofuels, Bioproducts and Biorefining, 2(5), 450-461. [Link]

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide: a versatile Lewis acid catalyst for the one-pot synthesis of secondary amines from aldehydes and primary amines. Journal of the Chemical Society, Perkin Transactions 1, (10), 1845-1847. An article detailing the use of Lewis acids as an alternative to Brønsted acids for reductive amination. [Link]

Technical Support Center: Enhancing the Biological Activity of Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with this compound. Here, we address common experimental challenges and provide troubleshooting strategies and detailed protocols to help you unlock its full therapeutic potential. Our approach is grounded in established principles of medicinal chemistry and formulation science, explaining the causality behind each experimental choice to ensure your efforts are both efficient and scientifically sound.

Compound Profile: Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine

This molecule is an intriguing composite of two key pharmacophores. The furan ring is a versatile five-membered aromatic heterocycle found in numerous FDA-approved drugs and is known to contribute to a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] It often serves as a bioisostere for a phenyl ring, offering modified electronic and steric properties that can enhance metabolic stability and receptor interactions.[1][4] The second key component, the 3,4,5-trimethoxybenzyl group, is a classic structural motif found in potent inhibitors of tubulin polymerization, most notably Combretastatin A-4.[5] This suggests that Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine may possess significant antimitotic and anticancer potential.

However, the compound's secondary amine linker and overall lipophilicity present predictable challenges, primarily related to poor aqueous solubility and suboptimal membrane permeability, which can mask its intrinsic biological activity in standard assays. This guide provides a systematic approach to overcoming these hurdles.

Frequently Asked Questions (FAQs)

Initial Screening & Troubleshooting

Question 1: My initial in vitro screens show low or inconsistent biological activity for the compound. What are the most likely causes and my first troubleshooting steps?

Answer: Low or variable activity in initial screens is a common and often multifactorial issue for lipophilic compounds like this one. Before questioning the compound's intrinsic potency, it is critical to rule out experimental artifacts related to its physicochemical properties.

The primary culprits are almost always:

  • Poor Aqueous Solubility: The compound may be precipitating out of your assay medium, leading to an actual concentration far lower than the nominal concentration.

  • Low Cellular Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.

  • Compound Instability: The furan ring can be susceptible to oxidative metabolism, potentially leading to degradation in complex biological media.[1]

Your first step is to systematically verify the compound's behavior in your specific assay conditions.

Troubleshooting_Workflow start Low / Inconsistent Activity Observed solubility Step 1: Verify Solubility Is the compound fully dissolved in the final assay medium? start->solubility permeability Step 2: Assess Permeability Does the compound reach its target? solubility->permeability Yes formulate Action: Implement Solubility Enhancement Strategy (See Guide 1) solubility->formulate No potency Step 3: Re-evaluate Intrinsic Potency permeability->potency Yes permeate_action Action: Implement Permeability Enhancement Strategy (See Guide 2) permeability->permeate_action No analog_action Action: Consider Analog Synthesis (See Guide 3) potency->analog_action sol_yes Yes sol_no No perm_yes Yes perm_no No formulate->permeability permeate_action->potency

Caption: Initial troubleshooting workflow for low bioactivity.

Question 2: I am having significant difficulty dissolving the compound to make a stock solution and for final dilution in my aqueous assay buffer. What are my options?

Answer: This is the most common challenge. Direct dissolution in aqueous media is likely not feasible. A strategic approach using organic co-solvents or advanced formulation techniques is required.

  • For Stock Solutions: Use a water-miscible organic solvent like DMSO, DMF, or ethanol. DMSO is the most common choice, but it's crucial to be aware of its own potential biological effects and to ensure the final concentration in your assay is non-toxic and non-interfering (typically ≤0.5%).

  • For Final Assay Dilutions: If you observe precipitation upon dilution of your DMSO stock into the aqueous buffer, you are experiencing a "crash-out." This indicates the aqueous solubility limit has been exceeded. Refer to Guide 1: Addressing Poor Aqueous Solubility for detailed protocols on using co-solvents, surfactants, or cyclodextrins to maintain solubility.

Cell-Based Assay Issues

Question 3: The compound shows good activity in a cell-free (biochemical) assay but weak activity in a cell-based assay. What does this suggest?

Answer: This discrepancy strongly points to a problem with cellular permeability or stability . Your compound is active against its purified target but is not reaching that target in a sufficient concentration within the intact cell.

Possible reasons include:

  • Low Passive Diffusion: The compound may be too hydrophilic at physiological pH (due to protonation of the amine) or too large to efficiently cross the lipid bilayer.

  • Efflux Pump Substrate: The compound could be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp).

  • Intracellular Metabolism: The compound may be rapidly metabolized or degraded once inside the cell.

To address this, refer to Guide 2: Enhancing Cellular Permeability and Bioavailability , which discusses prodrug strategies and permeability assessment.

Question 4: Are there any potential toxicity concerns I should be aware of when working with this compound?

Answer: Yes. While the 3,4,5-trimethoxybenzyl moiety is associated with antimitotic activity, which inherently involves cytotoxicity to dividing cells, the furan ring carries a specific metabolic liability. In vivo, furan rings can undergo P450-mediated oxidation to form reactive and potentially hepatotoxic metabolites like dialdehydes.[1]

Therefore, it is crucial to:

  • Include a non-cancerous, metabolically competent cell line (e.g., primary hepatocytes or HepG2 cells) in your cytotoxicity screening panel.

  • Monitor for signs of off-target toxicity in any in vivo studies.

  • Consider the strategies in Guide 3: Rational Strategy for Analog Design to modify the furan ring in a way that may block this metabolic pathway without sacrificing activity.

Guide 1: Addressing Poor Aqueous Solubility

Poor solubility is the single greatest barrier to obtaining reliable biological data. The goal is to create a thermodynamically stable solution at the required concentration.

Causality: The large nonpolar surface area of the furan and trimethoxybenzyl rings leads to high lipophilicity, making the molecule energetically unfavorable to dissolve in water. Strategies to overcome this involve either modifying the solvent environment to be more favorable or encapsulating the molecule in a carrier system.

StrategyMechanism of ActionAdvantagesDisadvantages & Troubleshooting
Co-solvents Reduces the overall polarity of the solvent (water), making it more "hospitable" to the lipophilic drug.Simple, rapid, and suitable for initial in vitro screens.Can have intrinsic biological effects. High concentrations can denature proteins. Troubleshooting: Always run a vehicle control with the same final co-solvent concentration. Keep co-solvent levels minimal (e.g., DMSO <0.5%, Ethanol <1%).
Surfactants Form micelles that encapsulate the drug in their hydrophobic core, presenting a hydrophilic exterior to the aqueous medium.Can significantly increase apparent solubility above the intrinsic limit.Can disrupt cell membranes at high concentrations (above CMC). May interfere with protein-based assays. Troubleshooting: Use non-ionic surfactants like Tween® 80 or Cremophor® EL at low concentrations (0.1-1%).
Cyclodextrins Form inclusion complexes where the drug sits within the hydrophobic cavity of the cyclodextrin molecule.Generally low toxicity. Can improve stability.Limited loading capacity. Can have a "capping" effect on maximum achievable concentration. Troubleshooting: Use modified cyclodextrins like HP-β-CD (2-hydroxypropyl-β-cyclodextrin) for best results.
Nanoparticle Formulation Encapsulates the drug within a polymeric or lipid-based nanoparticle, creating a stable colloidal suspension.[6][7]High loading capacity, protects the drug from degradation, potential for targeted delivery.[8]More complex preparation, requires specialized equipment and characterization (particle size, zeta potential).
Protocol 1.1: Preparation of a Stock Solution and Working Dilutions using a Co-solvent

This protocol provides a first-line approach for in vitro assays.

Materials:

  • Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous grade

  • Vortex mixer

  • Sterile, light-protected microcentrifuge tubes

  • Target aqueous buffer (e.g., PBS, cell culture medium)

Procedure:

  • Prepare a High-Concentration Stock:

    • Weigh out a precise amount of the compound (e.g., 5 mg) into a sterile microcentrifuge tube.

    • Add the required volume of DMSO to achieve a high, but fully soluble, concentration (e.g., 10-50 mM). Start with a lower volume and add more if needed.

    • Vortex vigorously for 2-5 minutes until the solid is completely dissolved. A brief sonication in a water bath can assist dissolution.

    • Self-Validation: Visually inspect the solution against a light source to ensure no solid particulates remain. This is your master stock. Store at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

  • Prepare Intermediate and Working Dilutions:

    • Perform serial dilutions from your master stock using 100% DMSO to create intermediate stocks.

    • Critical Step (Final Dilution): To prepare your final working concentration, add a small volume of the appropriate DMSO stock to your pre-warmed aqueous assay buffer while vortexing the buffer. Never add the aqueous buffer to the DMSO stock. This rapid mixing into a large volume of buffer helps prevent precipitation.

    • Self-Validation: After preparing the final dilution, let it sit at the assay temperature (e.g., 37°C) for 15-30 minutes. Visually inspect for any cloudiness or precipitate. For critical experiments, you can centrifuge the solution and measure the supernatant concentration via HPLC-UV to confirm the true soluble concentration.

Guide 2: Enhancing Cellular Permeability and Bioavailability

If your compound is soluble but shows poor activity in cell-based assays, permeability is the next barrier. The secondary amine in your compound will be partially or fully protonated at physiological pH (pKa ~8-10), creating a positive charge that severely hinders passive diffusion across the negatively charged lipid membrane.

Causality: The Henderson-Hasselbalch equation dictates that the ratio of ionized to non-ionized species depends on the pKa of the amine and the pH of the environment. To cross the cell membrane via passive diffusion, the compound must be in its neutral, more lipophilic state. Strategies to enhance permeability focus on either temporarily masking the ionizable amine (prodrugs) or bypassing passive diffusion (formulation).

Permeability_Enhancement start Poor Cell-Based Activity (Good Biochemical Activity) problem Likely Cause: Low Cellular Permeability due to Amine Protonation at Physiological pH start->problem strategy1 Strategy A: Prodrug Approach Mask the Amine Group problem->strategy1 strategy2 Strategy B: Formulation Approach Encapsulate the Molecule problem->strategy2 prodrug_mech Mechanism: Temporarily convert the amine to a non-ionizable functional group (e.g., amide, carbamate). This increases lipophilicity and allows passive diffusion.[9] strategy1->prodrug_mech formulation_mech Mechanism: Use nanoparticle carriers (e.g., liposomes) to deliver the drug across the membrane via endocytosis, bypassing the need for passive diffusion.[6][8] strategy2->formulation_mech outcome1 Outcome: Active drug is released intracellularly via enzymatic cleavage. prodrug_mech->outcome1 outcome2 Outcome: Active drug is released intracellularly as the carrier degrades. formulation_mech->outcome2

Sources

Modifying reaction conditions for Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine

Prepared by: Your Senior Application Scientist

This guide provides in-depth technical support for the synthesis of Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine. The content is structured to address common challenges and questions that may arise during experimental work, focusing on the widely-used reductive amination protocol.

Overview of the Synthetic Strategy

The synthesis of the target secondary amine is most efficiently achieved through a one-pot reductive amination. This method involves the reaction of furan-2-carbaldehyde with 3,4,5-trimethoxybenzylamine to form an intermediate imine, which is then reduced in situ to the desired product. We will focus on the use of sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is highly effective for this transformation and tolerant of a wide range of functional groups.[1][2][3]

Proposed Reaction Scheme:

Reaction scheme for the synthesis of Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine

Recommended Baseline Experimental Protocol

This protocol provides a starting point for your synthesis. Modifications may be necessary based on your specific lab conditions and analytical results.

Materials:

  • Furan-2-carbaldehyde

  • 3,4,5-Trimethoxybenzylamine

  • Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add furan-2-carbaldehyde (1.0 eq) and 3,4,5-trimethoxybenzylamine (1.0-1.1 eq).

  • Solvent Addition: Dissolve the starting materials in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1-0.2 M.

  • Inert Atmosphere: Purge the flask with nitrogen or argon and maintain a positive pressure throughout the reaction.

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.3-1.5 eq) to the mixture portion-wise over 5-10 minutes. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature for 3-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting starting material is consumed.

  • Work-up: a. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases. b. Transfer the mixture to a separatory funnel and separate the layers. c. Extract the aqueous layer twice with DCE or dichloromethane (DCM). d. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: a. Filter off the drying agent and concentrate the organic solution under reduced pressure. b. Purify the crude residue by column chromatography on silica gel to obtain the final product.

Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during the synthesis.

Question 1: My reaction is very slow or has stalled. TLC/LC-MS analysis shows significant amounts of unreacted furan-2-carbaldehyde and amine.

Answer: This issue typically points to inefficient formation of the crucial imine or iminium ion intermediate. The rate of this condensation step is often the limiting factor in reductive aminations.[1]

  • Causality & Solution 1 (Moisture): The formation of the imine from the aldehyde and amine is a condensation reaction that releases water. If there is excess water in the reaction solvent or reagents, Le Châtelier's principle dictates that the equilibrium will shift back towards the starting materials. Ensure you are using anhydrous solvents and that your starting materials are dry.

  • Causality & Solution 2 (pH/Catalysis): Imine formation is often catalyzed by mild acid.[1] While STAB releases acetic acid upon reaction, sometimes an initial catalytic amount can accelerate the reaction. Add a small amount of glacial acetic acid (0.1-0.2 eq) to the mixture of the aldehyde and amine before adding the STAB. This protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the amine.

  • Causality & Solution 3 (Steric Hindrance/Reactivity): While not a major issue with these specific substrates, less reactive amines or sterically hindered carbonyls can slow down the reaction. In such cases, extending the reaction time or gentle heating (e.g., to 40 °C) may be beneficial.

Question 2: I have a low yield of my desired product, and I've isolated a significant amount of furfuryl alcohol.

Answer: The formation of furfuryl alcohol indicates that the furan-2-carbaldehyde is being directly reduced, which should not happen to a significant extent with STAB.

  • Causality & Solution 1 (Incorrect Reducing Agent): Confirm that you have used sodium triacetoxyborohydride (STAB) and not a stronger reducing agent like sodium borohydride (NaBH₄). NaBH₄ is capable of reducing aldehydes directly and is only suitable for a two-step procedure where the imine is fully formed before the reductant is added.[4][5]

  • Causality & Solution 2 (STAB Quality): Sodium triacetoxyborohydride is moisture-sensitive.[4] If it has been improperly stored and has hydrolyzed, its reactivity and selectivity may be compromised. Use a freshly opened bottle or a properly stored container of STAB.

  • Causality & Solution 3 (Reaction Conditions): While STAB is highly selective, forcing conditions (e.g., high temperatures for prolonged periods) could potentially lead to minor amounts of aldehyde reduction. Adhering to room temperature conditions is generally recommended.[2]

Question 3: My final product is contaminated with a higher molecular weight impurity. I suspect dialkylation.

Answer: This is a potential side reaction where the desired secondary amine product acts as a nucleophile, reacting with another molecule of furan-2-carbaldehyde and getting reduced to form a tertiary amine.

  • Causality & Solution 1 (Stoichiometry): This issue is more common when an excess of the aldehyde is used. Ensure your stoichiometry is correct, using a slight excess (1.0-1.1 eq) of the amine starting material, not the aldehyde. This ensures the aldehyde is the limiting reagent and is consumed before significant dialkylation can occur.

  • Causality & Solution 2 (Stepwise Procedure): For reactions particularly prone to dialkylation, a two-step, one-pot procedure can be superior.[3]

    • Mix the aldehyde and primary amine in methanol. Methanol has been shown to facilitate rapid and nearly quantitative imine formation.[1]

    • Stir for 1-2 hours to ensure the aldehyde is fully converted to the imine.

    • Then, add a less selective but effective reducing agent like sodium borohydride (NaBH₄) to reduce the pre-formed imine.

Reaction Conditions Summary Table
ParameterRecommended ConditionRationale
Reagents Furan-2-carbaldehyde (1.0 eq), 3,4,5-Trimethoxybenzylamine (1.0-1.1 eq)Slight excess of amine minimizes dialkylation.
Reducing Agent Sodium Triacetoxyborohydride (1.3-1.5 eq)Mild and selective for iminium ions over aldehydes.[6]
Solvent 1,2-Dichloroethane (DCE), AnhydrousPreferred solvent for STAB reactions; THF is also an option.[3]
Temperature Room TemperatureSufficient for the reaction and minimizes side product formation.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation and side reactions with atmospheric moisture.
Catalyst (Optional) Acetic Acid (0.1-0.2 eq)Catalyzes imine formation, accelerating the reaction rate.[2]

Frequently Asked Questions (FAQs)

Q: Why is Sodium Triacetoxyborohydride (STAB) the preferred reducing agent? A: STAB is a mild and selective hydride donor. Its primary advantage is its ability to preferentially reduce the protonated imine (iminium ion) intermediate much faster than it reduces the starting aldehyde.[1][6] This chemoselectivity allows for a one-pot procedure where all reagents can be mixed together, simplifying the experimental setup.[2] Furthermore, it is less toxic than alternatives like sodium cyanoborohydride (NaBH₃CN).[1]

Q: Can I use other solvents like Methanol or THF? A: Tetrahydrofuran (THF) is a suitable alternative to DCE for STAB reductions.[3] Methanol (MeOH) is generally not recommended for one-pot reactions with STAB as the reagent is not fully compatible with it.[4] However, MeOH is excellent for the initial imine formation step if you are performing a two-step procedure with a different reducing agent like NaBH₄.[1]

Q: How can I effectively monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most common method. Use a solvent system like ethyl acetate/hexanes. You should be able to visualize the consumption of the starting materials (furan-2-carbaldehyde is UV-active) and the appearance of a new, typically less polar, product spot. Staining with potassium permanganate can help visualize all spots. For more precise tracking, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal, as it will show the disappearance of the starting material mass peaks and the appearance of the product mass peak.

Q: Is the furan ring stable under these reaction conditions? A: Yes. The furan nucleus can be sensitive to strong acidic conditions, which can cause polymerization or ring-opening.[7] The conditions for STAB-mediated reductive amination are sufficiently mild (weakly acidic) that the furan ring remains stable and does not undergo side reactions.

Mechanistic & Troubleshooting Visualizations

Reductive Amination Mechanism

G Reactants Furan-2-carbaldehyde + 3,4,5-Trimethoxybenzylamine Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Imine Imine/Iminium Ion (Protonated) Hemiaminal->Imine - H₂O (Dehydration) Product Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine Imine->Product + [H⁻] from STAB (Reduction) G Start Reaction Issue: Low Conversion / Low Yield CheckTLC Analyze by TLC/LC-MS Start->CheckTLC SM_Present Starting Materials Remain? CheckTLC->SM_Present Side_Product Side Product (e.g., Alcohol) Present? CheckTLC->Side_Product Sol_Acid Add catalytic Acetic Acid (0.1 eq) SM_Present->Sol_Acid Yes Sol_Purify Optimize purification SM_Present->Sol_Purify No Sol_STAB Check STAB quality & Reagent Stoichiometry Side_Product->Sol_STAB Yes Side_Product->Sol_Purify No Sol_Time Extend reaction time Sol_Acid->Sol_Time Sol_Dry Use anhydrous solvent Sol_Time->Sol_Dry End Problem Resolved Sol_Dry->End Sol_STAB->End

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Myers, A.
  • Organic Chemistry Portal. Furan synthesis.
  • Organic Chemistry Portal.
  • Podyachev, S. N., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules, 25(20), 4771. [Link]

  • Podyachev, S. N., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. ResearchGate. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. (2017). [Link]

  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • Wikipedia. Reductive amination. [Link]

  • Mal, D.R. (2013). Mod-30 Lec-34 Furan Synthesis. NPTEL. [Link]

  • Chemistry Steps. Aldehydes and Ketones to Amines. [Link]

Sources

Validation & Comparative

A Comparative Guide to Furan-Based Scaffolds in Medicinal Chemistry: Deconstructing Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling a Novel Furan Derivative

In the landscape of contemporary drug discovery, the exploration of novel chemical entities is paramount. The compound Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine presents a unique structural architecture, combining a furan moiety with a 3,4,5-trimethoxy-benzyl group. While this specific molecule is not extensively documented in public scientific literature, its constituent parts are well-known pharmacophores, suggesting a strong potential for biological activity.

This guide provides a comprehensive comparative analysis of furan derivatives, using the structural motifs of Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine as a focal point. By deconstructing this molecule into its core components—the furan-2-ylmethylamine scaffold and the 3,4,5-trimethoxy-benzyl moiety—we can extrapolate its potential therapeutic applications and benchmark it against established furan-containing compounds. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships of this promising chemical space.

The furan ring is a five-membered aromatic heterocycle that is a common structural motif in many biologically active compounds.[1][2] Its derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[3][4][5] The furan scaffold can act as a bioisostere for other aromatic rings, such as phenyl groups, offering modified electronic and steric properties that can enhance drug-receptor interactions, metabolic stability, and overall bioavailability.[3]

The 3,4,5-trimethoxyphenyl (TMP) group is another critical pharmacophore, notably found in the natural product combretastatin A-4, a potent inhibitor of tubulin polymerization.[6] The TMP moiety is a key structural feature for binding to the colchicine site on tubulin, leading to the disruption of microtubule dynamics and subsequent cell cycle arrest and apoptosis in cancer cells.[6][7] The presence of this group in a molecule often confers significant antiproliferative activity.[8][9]

Comparative Analysis of Furan Derivatives

To contextualize the potential of Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine, we will compare its structural elements to those of well-characterized furan derivatives with established biological activities.

Compound Structure Key Structural Features Primary Biological Activity Mechanism of Action Reference
Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine Chemical structure not publicly availableFuran-2-ylmethylamine, 3,4,5-trimethoxy-benzylHypothesized: Anticancer, AntimicrobialHypothesized: Tubulin polymerization inhibition, other cellular targets[10]
Ranitidine N-(2-((5-((dimethylamino)methyl)furan-2-yl)methylthio)ethyl)-N'-methyl-2-nitro-1,1-ethenediamineFuran-2-ylmethylamine derivative, nitro-ethenediamineAnti-ulcer, H2-receptor antagonistCompetitive, reversible inhibitor of histamine at H2 receptors in gastric parietal cells, reducing stomach acid secretion.[11][12][13][11][12][13][14]
Nitrofurantoin 1-((5-nitrofuran-2-yl)methyleneamino)imidazolidine-2,4-dione5-nitrofuranAntibacterialThe nitro group is reduced by bacterial flavoproteins to reactive intermediates that damage ribosomal proteins, DNA, and other macromolecules.[3][4][3][4]
2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furan 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furanBenzofuran, 3,4,5-trimethoxybenzoylAnticancerPotent inhibitor of tubulin polymerization by binding to the colchicine site.[6][6]

Structure-Activity Relationship (SAR) Insights

The biological activity of furan derivatives is highly dependent on the nature and position of substituents on the furan ring.[15]

  • Substitutions at the 2- and 5-positions of the furan ring are often critical for activity.[3]

  • Electron-withdrawing groups , such as a nitro group, can enhance antibacterial and anticancer activity.[3]

  • The furan ring can mimic a phenyl ring , providing a different hydrophilic-lipophilic balance.[3]

  • Fusing the furan ring with other aromatic systems, as in benzofurans, can improve receptor binding and lipophilicity.[3][16]

The presence of the 3,4,5-trimethoxy-benzyl moiety in the target compound strongly suggests a potential for anticancer activity via tubulin polymerization inhibition. The furan-2-ylmethylamine portion likely serves as a versatile scaffold that can be modified to modulate solubility, cell permeability, and target engagement.

Experimental Protocols

General Synthesis of Furan-2-ylmethylamine Derivatives

A common method for the synthesis of furan-2-ylmethylamine derivatives is through reductive amination of furfural.[17]

Step 1: Formation of the Imine/Oxime Intermediate

  • Furfural is reacted with a primary amine (R-NH2) or hydroxylamine in a suitable solvent (e.g., ethanol, methanol) to form the corresponding imine or oxime. The reaction is often catalyzed by a mild acid.

Step 2: Reduction of the Intermediate

  • The imine or oxime is then reduced to the corresponding furan-2-ylmethylamine derivative. Common reducing agents include sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), or catalytic hydrogenation (H2/Pd-C).

G Furfural Furfural Imine Imine Intermediate Furfural->Imine + Amine R-NH2 Amine->Imine Product Furan-2-ylmethylamine Derivative Imine->Product + ReducingAgent Reducing Agent (e.g., NaBH4) ReducingAgent->Product

Caption: General workflow for the synthesis of furan-2-ylmethylamine derivatives via reductive amination.

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Step 1: Cell Seeding

  • Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

Step 2: Compound Treatment

  • The cells are then treated with various concentrations of the test compound and incubated for 48-72 hours.

Step 3: MTT Addition

  • The medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well. The plate is incubated for 2-4 hours at 37°C.

Step 4: Formazan Solubilization

  • The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

Step 5: Absorbance Measurement

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the untreated control.

G cluster_workflow MTT Assay Workflow Start Start SeedCells Seed Cells in 96-well plate Incubate1 Incubate 24h AddCompound Add Test Compound Incubate2 Incubate 48-72h AddMTT Add MTT Solution Incubate3 Incubate 2-4h Solubilize Solubilize Formazan ReadAbsorbance Read Absorbance at 570nm End End

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Potential Signaling Pathways and Mechanisms

Given the structural features of Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine, a primary hypothesized mechanism of action is the inhibition of tubulin polymerization.

G Compound Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine Tubulin αβ-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubules Microtubules Compound->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Disruption CellCycleArrest Cell Cycle Arrest (G2/M) MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Hypothesized mechanism of action via tubulin polymerization inhibition.

Conclusion and Future Directions

While direct experimental data on Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine is not yet available in the public domain, a comparative analysis of its structural components provides a strong rationale for its investigation as a potential therapeutic agent. The combination of the versatile furan scaffold with the potent 3,4,5-trimethoxy-benzyl pharmacophore suggests a high probability of significant biological activity, particularly in the area of oncology.

Future research should focus on the synthesis and in vitro evaluation of this compound and its analogues. A systematic exploration of the structure-activity relationships by modifying both the furan and the benzyl moieties will be crucial for optimizing its potency and selectivity. Furthermore, target identification and validation studies will be necessary to elucidate its precise mechanism of action. The insights provided in this guide offer a solid foundation for initiating such research endeavors.

References

  • Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2024). Oriental Journal of Chemistry, 40(1).
  • Pharmacological activity of furan derivatives. (2024). Journal of Drug Delivery and Therapeutics, 14(12), 1-5.
  • Furan Derivatives and Their Role in Pharmaceuticals. (2025). American Journal of Bioscience and Clinical Integrity, 3(1), 1-5.
  • Xu, W., et al. (2025). Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. RSC Medicinal Chemistry, 16(1), 1-15.
  • Hafeez, J., et al. (2021). Pharmaceutical compounds containing furfurylamines.
  • Ranitidine. (2024). Wikipedia.
  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. International Journal of Molecular Sciences, 23(9), 4877.
  • Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents. (2010). Anticancer Research, 30(10), 3925-3932.
  • Ranitidine. (n.d.). PubChem.
  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Deriv
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2025).
  • Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl). (2024). RSC Advances, 14(1), 1-18.
  • FURAN-2-YLMETHYL-(3,4,5-TRIMETHOXY-BENZYL)-AMINE. (n.d.). ChemicalBook.
  • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. (2023). Molecules, 28(11), 4499.
  • Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. (2013). European Journal of Medicinal Chemistry, 64, 264-276.
  • Ranitidine drug. (2021). Slideshare.
  • Ranitidine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. (n.d.).
  • Shawky, A. M., et al. (2021). Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1486-1502.
  • Furfurylamine. (2024). Wikipedia.
  • A Comparative Analysis of Furfural Derivatives for Researchers and Drug Development Professionals. (2025). Benchchem.
  • A new method for the synthesis of ranitidine. (2025).
  • Mescaline. (2024). Wikipedia.
  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (2019). Oriental Journal of Chemistry, 35(3), 1033-1039.
  • Synthesis and biological activities of furan derivatives. (2025).

Sources

A Comparative Guide to the Biological Activity of Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine Isomers: A Proposed Research Framework

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the spatial arrangement of atoms within a molecule, or its stereochemistry, is of paramount importance. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[1] One enantiomer may be therapeutically active, while the other could be inactive or even harmful.[2] This guide focuses on a novel compound, Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine, and outlines a comprehensive experimental framework to compare the biological activities of its potential isomers.

The molecule integrates two key pharmacophores: a furan ring and a 3,4,5-trimethoxy-benzyl group. The furan nucleus is a versatile scaffold found in numerous pharmacologically active compounds, contributing to a wide array of therapeutic properties including antibacterial, anti-inflammatory, and anticancer activities.[3][4][5] Its presence can enhance binding affinity and selectivity for various biological targets.[5] The 3,4,5-trimethoxy-benzyl moiety is also a significant structural feature in medicinal chemistry, notably as a key intermediate in the synthesis of pharmaceuticals like the antibacterial drug trimethoprim.[6][7] The combination of these two moieties in a single chiral molecule suggests a high potential for potent and stereoselective biological activity.

Given the absence of published comparative data for the isomers of Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine, this guide is structured as a detailed, proactive research plan. It provides the necessary experimental designs, step-by-step protocols, and data analysis frameworks for researchers to undertake a thorough investigation of the isomers' differential biological effects.

Part 1: Synthesis and Chiral Separation of Isomers

The initial and most critical step is the synthesis of the racemic mixture of Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine and the subsequent separation of its enantiomers.

Proposed Synthesis Pathway

A plausible synthetic route involves the reductive amination of 3,4,5-trimethoxybenzaldehyde with furfurylamine. This common and effective method for amine synthesis can be carried out under various reducing conditions.

  • Step 1: Imine Formation: 3,4,5-trimethoxybenzaldehyde is reacted with furfurylamine in a suitable solvent (e.g., methanol or dichloromethane) to form the corresponding imine.

  • Step 2: Reduction: The resulting imine is then reduced to the target amine using a reducing agent such as sodium borohydride (NaBH₄).

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Once the racemic mixture is synthesized and purified, the individual enantiomers must be separated. Chiral HPLC is the most powerful and widely used technique for this purpose.[8][9]

Experimental Protocol: Chiral HPLC Separation

  • Column Selection: The choice of the chiral stationary phase (CSP) is crucial.[10] Polysaccharide-based CSPs, such as those derived from amylose and cellulose phenylcarbamates, are highly effective for resolving a broad range of racemates, including primary and secondary amines.[10][11] An initial screening of several polysaccharide-based columns (e.g., CHIRALPAK® series) is recommended.

  • Mobile Phase Optimization: The mobile phase composition significantly impacts separation. A typical starting point would be a mixture of a non-polar solvent like hexane or heptane and an alcohol such as isopropanol or ethanol.[12] The addition of a small amount of an amine modifier, like diethylamine (DEA) or ethylenediamine (EDA), is often necessary to improve peak shape and resolution for basic compounds like amines.[10]

  • Method Development: A systematic approach to method development involves varying the alcohol content, the type of alcohol, and the concentration of the amine modifier to achieve baseline separation of the enantiomers.

  • Scale-Up: Once an effective analytical method is developed, it can be scaled up to a preparative HPLC system to isolate sufficient quantities of each enantiomer for biological testing.

Part 2: Comparative Biological Assays

With the purified enantiomers in hand, a series of biological assays can be performed to compare their activity. The choice of assays will depend on the hypothesized biological target, which, given the structural motifs, could involve G protein-coupled receptors (GPCRs) or other signaling pathways.

A. Radioligand Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[13] These assays are robust, sensitive, and can provide quantitative data on ligand-receptor interactions.[14]

Experimental Protocol: Competitive Radioligand Binding Assay

  • Receptor Preparation: Prepare membrane homogenates from cells or tissues known to express the target receptor.

  • Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (a molecule with known high affinity for the receptor, labeled with a radioactive isotope like ³H or ¹²⁵I) and varying concentrations of the test enantiomers (the "competitors").[15][16]

  • Equilibrium and Termination: Allow the binding to reach equilibrium.[15] The reaction is then terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.[13][15]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[15]

  • Data Analysis: The data is used to generate competition curves by plotting the percentage of specific binding against the logarithm of the competitor concentration.[15] From these curves, the IC₅₀ value (the concentration of the enantiomer that inhibits 50% of the specific radioligand binding) is determined. The Ki value (inhibition constant), which represents the affinity of the enantiomer for the receptor, can then be calculated using the Cheng-Prusoff equation.[15][17]

B. Functional Assays: cAMP Accumulation Assay

To determine whether the enantiomers act as agonists, antagonists, or inverse agonists at a GPCR, a functional assay that measures downstream signaling is necessary. Many GPCRs signal through the modulation of intracellular cyclic AMP (cAMP) levels.[18]

Experimental Protocol: cAMP Accumulation Assay

  • Cell Culture: Use a cell line that expresses the target GPCR.

  • Compound Treatment: Treat the cells with varying concentrations of each enantiomer. To test for antagonistic activity, cells are co-incubated with the enantiomer and a known agonist of the receptor.[19]

  • Cell Lysis and cAMP Detection: After incubation, the cells are lysed to release intracellular cAMP.[20][21] The concentration of cAMP is then measured using a competitive immunoassay, often employing technologies like Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen.[19][22]

  • Data Analysis: The results are used to generate dose-response curves, from which potency (EC₅₀ for agonists) and efficacy (the maximal response) can be determined. For antagonists, the IC₅₀ value can be calculated.

Part 3: Data Presentation and Visualization

Clear and concise presentation of data is essential for comparing the biological activities of the isomers.

Table 1: Comparative Binding Affinities of Isomers
IsomerIC₅₀ (nM)Kᵢ (nM)
(+)-Isomer
(-)-Isomer
Racemic Mixture
Table 2: Comparative Functional Activity of Isomers
IsomerEC₅₀/IC₅₀ (nM)Maximal Response (% of control agonist)
(+)-Isomer
(-)-Isomer
Racemic Mixture
Visualizations

Diagrams are crucial for illustrating complex workflows and pathways.

G cluster_0 Synthesis & Separation cluster_1 Biological Assays cluster_2 Data Analysis Synthesis of Racemate Synthesis of Racemate Chiral HPLC Separation Chiral HPLC Separation Synthesis of Racemate->Chiral HPLC Separation Racemic Mixture (+)-Isomer (+)-Isomer Chiral HPLC Separation->(+)-Isomer (-)-Isomer (-)-Isomer Chiral HPLC Separation->(-)-Isomer Binding_Assay Radioligand Binding Assay (+)-Isomer->Binding_Assay Functional_Assay cAMP Functional Assay (+)-Isomer->Functional_Assay (-)-Isomer->Binding_Assay (-)-Isomer->Functional_Assay Binding_Data Determine Ki Binding_Assay->Binding_Data Functional_Data Determine EC50/IC50 Functional_Assay->Functional_Data Comparison Comparison Binding_Data->Comparison Functional_Data->Comparison

Caption: Experimental workflow for comparing isomer bioactivity.

G Ligand Ligand GPCR GPCR Ligand->GPCR Binds G_Protein G Protein (Gs/Gi) GPCR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Modulates cAMP cAMP AC->cAMP ATP ATP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Substrates

Caption: A potential GPCR signaling pathway for investigation.

Conclusion

This guide provides a robust framework for the synthesis, separation, and comparative biological evaluation of the isomers of Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine. By following the detailed protocols for chiral HPLC, radioligand binding assays, and functional cAMP assays, researchers can generate the critical data needed to understand the stereoselectivity of this novel compound. The insights gained from these studies will be invaluable for future drug development efforts, potentially leading to the identification of a potent and selective therapeutic agent.

References

  • cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) - Bio-protocol. Available at: [Link]

  • Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. (2012-05-01). Available at: [Link]

  • Chiral HPLC Separations - Phenomenex. Available at: [Link]

  • Studies on the Synthesis and Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity - MDPI. Available at: [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. Available at: [Link]

  • 3,4,5-Trimethoxybenzyl alcohol | C10H14O4 | CID 77449 - PubChem. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. Available at: [Link]

  • 3,4,5-Trimethoxybenzaldehyde - Wikipedia. Available at: [Link]

  • Natural Enantiomers: Occurrence, Biogenesis and Biological Properties - PubMed Central. Available at: [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI. (2017-11-20). Available at: [Link]

  • Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed. (2024-09-27). Available at: [Link]

  • stereochemistry and biological activity of drugs. Available at: [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives - PubMed. Available at: [Link]

  • Receptor Binding Assays - Multiwell Plates. Available at: [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Available at: [Link]

  • Furan: A Promising Scaffold for Biological Activity. (2024-01-25). Available at: [Link]

  • How Does 3,4,5-Trimethoxybenzaldehyde Play A Role In Organic Synthesis? - Knowledge. (2025-01-31). Available at: [Link]

  • cAMP Accumulation Assay - Creative BioMart. Available at: [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review | Request PDF - ResearchGate. (2025-09-04). Available at: [Link]

  • (PDF) Bioequivalence of Chiral Drugs: Stereospecific versus Non-Stereospecific Methods - ResearchGate. (2025-08-09). Available at: [Link]

  • (PDF) Syntheses of 2-Benzylbenzofuran Derivatives and 2-Aryl-nitrochroman Derivatives from Nitroalkene Precursors - ResearchGate. (2025-08-06). Available at: [Link]

  • Chiral HPLC and SFC Columns - Columnex LLC. Available at: [Link]

  • Synthesi s and biol ogical activity of furan derivatives - SciSpace. (2011-07-20). Available at: [Link]

  • Benzofuran synthesis - Organic Chemistry Portal. Available at: [Link]

  • Enantiomers vs Diastereomers vs The Same? Two Methods For Solving Problems. (2019-03-08). Available at: [Link]

  • Radioligand Binding Assay | Gifford Bioscience. Available at: [Link]

  • 3,4,5-Trimethoxybenzaldehyde | Drug Information, Uses, Side Effects, Chemistry. Available at: [Link]

  • (PDF) Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. Available at: [Link]

  • SIGMA RECEPTOR BINDING ASSAYS - PMC - NIH. (2016-12-08). Available at: [Link]

Sources

Navigating the Therapeutic Potential of Furan-Based Benzylamines: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis for Researchers and Drug Development Professionals

The intersection of privileged scaffolds in medicinal chemistry often yields compounds with significant therapeutic promise. One such scaffold, the furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine core, marries the versatile furan ring with the biologically active 3,4,5-trimethoxybenzyl motif. While direct and extensive structure-activity relationship (SAR) studies on analogues of this specific parent compound are not widely published, a wealth of information on related structures allows for a comprehensive and insightful comparative guide. This document will dissect the known biological activities of the constituent moieties, propose a rational SAR exploration for novel analogues, and provide detailed experimental protocols for their synthesis and evaluation.

The Furan Moiety: A Versatile Pharmacophore

The furan ring is a cornerstone in a multitude of pharmacologically active compounds, contributing to a wide array of therapeutic effects including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[1][2] The biological activity of furan-containing molecules is profoundly influenced by the nature and placement of substituents on the heterocyclic ring.[1][3] Modifications at the C2 and C5 positions are particularly critical for modulating the potency and selectivity of these compounds.[1][3] For instance, the introduction of electron-withdrawing groups, such as a nitro group, at these positions has been shown to enhance antibacterial and anticancer activities.[1]

The 3,4,5-Trimethoxybenzyl Group: A Key Player in Anticancer Activity

The 3,4,5-trimethoxyphenyl group is a well-established pharmacophore, most notably for its role in potent tubulin polymerization inhibitors.[4] This motif is a characteristic structural requirement for the activity of numerous inhibitors of tubulin polymerization, such as colchicine and combretastatin A-4.[4] While much of the research focuses on benzofuran and benzothiophene derivatives, the consistent finding is that the 3,4,5-trimethoxy substitution pattern on a phenyl ring is crucial for high-potency anticancer activity.[4][5]

Proposed Structure-Activity Relationship of Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine Analogues

Based on the established principles for furan and trimethoxyphenyl-containing compounds, a hypothetical SAR for the title analogues can be constructed. The following diagram illustrates the key areas for modification to explore the therapeutic potential of this chemical class.

SAR_Hypothesis cluster_0 Core Scaffold: Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine cluster_1 Potential Modifications & Predicted Impact PARENT Furan-2-ylmethyl- (3,4,5-trimethoxy-benzyl)-amine FURAN Furan Ring (Positions 3, 4, 5) PARENT->FURAN Modification Site A AMINE Amine Linker PARENT->AMINE Modification Site B BENZYL Benzyl Ring (Positions 2, 6) PARENT->BENZYL Modification Site C MOD_A A: Substitution on Furan Ring - Electron-withdrawing groups (e.g., NO2, CN) - Halogens (F, Cl, Br) - Small alkyl groups (e.g., CH3) FURAN->MOD_A MOD_B B: Modification of Amine Linker - N-methylation - N-acetylation - Replacement with amide or sulfonamide AMINE->MOD_B MOD_C C: Substitution on Benzyl Ring - Introduction of halogens - Alteration of methoxy groups (e.g., ethoxy, hydroxyl) BENZYL->MOD_C IMPACT_A Impact: Modulation of electronic properties and steric bulk. Potential for enhanced target binding and altered metabolic stability. MOD_A->IMPACT_A IMPACT_B Impact: Alters basicity, lipophilicity, and hydrogen bonding capacity. May influence pharmacokinetic properties. MOD_B->IMPACT_B IMPACT_C Impact: Fine-tuning of lipophilicity and electronic interactions with the target. Could affect selectivity and potency. MOD_C->IMPACT_C

Caption: Proposed sites for structural modification and their potential impact on biological activity.

Comparative Analysis of Hypothetical Analogues

The following table outlines a proposed set of initial analogues for synthesis and their expected impact on a primary screen, such as an anticancer cytotoxicity assay.

Analogue ID Modification Site Modification Predicted Impact on Anticancer Activity Rationale
Parent-01 -Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amineBaseline ActivityThe parent compound serves as the reference for comparison.
Furan-NO2-01 A (Furan Ring)5-Nitro substitutionPotential IncreaseElectron-withdrawing groups on the furan ring often enhance anticancer activity.[1]
Furan-Me-01 A (Furan Ring)5-Methyl substitutionPotential Increase/DecreaseSmall alkyl groups can influence steric interactions and lipophilicity.
Amine-Me-01 B (Amine Linker)N-MethylationPotential DecreaseN-methylation may alter the hydrogen bonding capacity which could be crucial for target interaction.
Amine-Ac-01 B (Amine Linker)N-AcetylationLikely DecreaseConversion to an amide will significantly change the electronic properties and basicity of the linker.
Benzyl-F-01 C (Benzyl Ring)2-Fluoro substitutionPotential IncreaseIntroduction of fluorine can enhance binding affinity and metabolic stability.

Experimental Protocols

Synthesis of Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine

This protocol describes a standard reductive amination procedure for the synthesis of the parent compound.

Workflow for Synthesis

Synthesis_Workflow REACTANTS Furan-2-carbaldehyde + 3,4,5-Trimethoxybenzylamine SOLVENT Methanol REACTANTS->SOLVENT REACTION1 Stir at room temperature (1-2 hours) SOLVENT->REACTION1 REAGENT Sodium borohydride (NaBH4) REACTION1->REAGENT REACTION2 Stir at room temperature (overnight) REAGENT->REACTION2 WORKUP Quench with water, extract with ethyl acetate, dry over Na2SO4 REACTION2->WORKUP PURIFICATION Column chromatography (Silica gel, Hexane:Ethyl Acetate) WORKUP->PURIFICATION PRODUCT Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine PURIFICATION->PRODUCT

Caption: A typical synthetic workflow for the preparation of the parent amine.

Step-by-Step Procedure:

  • Reaction Setup: To a solution of furan-2-carbaldehyde (1.0 eq) in methanol, add 3,4,5-trimethoxybenzylamine (1.0 eq).[6]

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride (1.5 eq) portion-wise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure product.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of the synthesized analogues against a cancer cell line.

Workflow for MTT Assay

MTT_Assay_Workflow SEED Seed cancer cells in a 96-well plate TREAT Treat cells with varying concentrations of test compounds SEED->TREAT INCUBATE1 Incubate for 48-72 hours TREAT->INCUBATE1 ADD_MTT Add MTT solution to each well INCUBATE1->ADD_MTT INCUBATE2 Incubate for 4 hours ADD_MTT->INCUBATE2 ADD_SOLVENT Add solubilizing agent (e.g., DMSO) INCUBATE2->ADD_SOLVENT READ Measure absorbance at 570 nm ADD_SOLVENT->READ ANALYZE Calculate IC50 values READ->ANALYZE

Caption: The workflow for determining the in vitro anticancer activity of the synthesized compounds.

Step-by-Step Procedure:

  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the synthesized analogues in culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.

  • Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) for each analogue.

Conclusion

While a comprehensive, data-rich SAR for furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine analogues is yet to be established in the literature, this guide provides a robust framework for initiating such an investigation. By leveraging the known pharmacological importance of the furan and 3,4,5-trimethoxybenzyl moieties, researchers can rationally design and synthesize novel analogues with a high probability of discovering compounds with significant therapeutic potential. The provided experimental protocols offer a starting point for the practical execution of these studies, paving the way for new discoveries in this promising area of medicinal chemistry.

References

  • Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. (2021). PubMed Central. [Link]
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2024). Oriental Journal of Chemistry. [Link]
  • Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research. [Link]
  • Synthesis and structure-activity relationship study of 2-(substituted benzylidene)-7-(4-fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives as anticancer agents. (2012). ResearchGate. [Link]
  • Pharmacological activity of furan derivatives. (2024). Content Generate. [Link]
  • Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. (2012). PubMed Central. [Link]
  • Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. (2011). National Institutes of Health. [Link]
  • A Comprehensive Review On Biological Activities Of Naphtho[2,1-B] Furan Derivatives. IOSR Journal of Pharmacy and Biological Sciences. [Link]

Sources

A Senior Application Scientist's Guide to the In Vivo Validation of Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine (FTMBA)

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The journey of a novel chemical entity from benchtop synthesis to a potential clinical candidate is a rigorous marathon of validation. This guide provides an in-depth, experience-driven framework for the in vivo validation of Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine (FTMBA), a promising novel compound. We will objectively compare its performance profile with established alternatives, supported by detailed experimental protocols and data interpretation strategies. This document eschews rigid templates in favor of a logical, causality-driven narrative that reflects the decision-making process of seasoned drug developers.

Mechanistic Hypothesis: Targeting the Engine of Cell Division

The molecular architecture of FTMBA, featuring a furan ring and a 3,4,5-trimethoxy-benzyl group, is reminiscent of potent anticancer agents that target the microtubule cytoskeleton. The 3,4,5-trimethoxyphenyl moiety is a well-known pharmacophore found in colchicine and combretastatin A-4 (CA-4), which are powerful inhibitors of tubulin polymerization.[1][2] These agents bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules.[3] Microtubules are essential for forming the mitotic spindle, the cellular machinery that segregates chromosomes during cell division.[2]

Our central hypothesis is that FTMBA functions as a microtubule-destabilizing agent. By binding to tubulin, it inhibits polymerization, leading to a cascade of downstream effects: the mitotic spindle cannot form correctly, the cell cycle arrests in the G2/M phase, and unable to divide, the cancer cell undergoes programmed cell death (apoptosis).[4][5]

FTMBA_Mechanism_of_Action cluster_0 Cellular Environment FTMBA FTMBA Enters Cell Tubulin α/β-Tubulin Dimers FTMBA->Tubulin Binds to Colchicine Site MT Microtubule Polymer FTMBA->MT Inhibits Polymerization Tubulin->MT Polymerization Spindle Mitotic Spindle Assembly MT->Spindle Forms G2M G2/M Checkpoint Spindle->G2M Successful Segregation Allows Progression Apoptosis Apoptosis (Cell Death) G2M->Apoptosis Arrest Leads to

Caption: Proposed mechanism of action for FTMBA as a microtubule-destabilizing agent.

The In Vivo Validation Gauntlet: A Phased Approach

Moving from a mechanistic hypothesis to validated in vivo efficacy requires a structured, multi-phase approach. Each phase answers critical questions about the drug's behavior in a living system, informing a "Go/No-Go" decision for further development. The most common and robust model for this initial validation is the subcutaneous human tumor xenograft model, where human cancer cells are grown in immunodeficient mice.[6][7]

In_Vivo_Workflow cluster_workflow Comprehensive In Vivo Validation Workflow Phase1 Phase 1: Safety & Dosing (Maximum Tolerated Dose) Phase2 Phase 2: Efficacy Study (Xenograft Model) Phase1->Phase2 Define Therapeutic Window Phase3 Phase 3: Mechanism & Toxicity (Pharmacodynamics & Pathology) Phase2->Phase3 Confirm On-Target Effect & Assess Side Effects Decision Go/No-Go Decision (Preclinical Candidate Selection) Phase3->Decision Comprehensive Data Package

Caption: A phased workflow for the comprehensive in vivo validation of a novel anticancer agent.

Phase 1: Determining the Maximum Tolerated Dose (MTD)

Causality: Before testing for efficacy, we must understand the drug's toxicity profile. The MTD is the highest dose that can be administered without causing unacceptable side effects or toxicity over a specified period.[8][9] This is crucial for establishing a therapeutic window—a dose range that is effective against the tumor but tolerable for the host. An MTD study prevents confounding efficacy results with overt toxicity and is a prerequisite for designing a meaningful efficacy study.[10]

Detailed Protocol: MTD Study

  • Animal Model: Use healthy, non-tumor-bearing athymic nude mice (e.g., NU/NU strain), 6-8 weeks old. This matches the host strain for the subsequent efficacy study.

  • Group Allocation: Assign 2-3 mice per dose group.[11]

  • Dose Escalation:

    • Begin with a conservative starting dose (e.g., 10 mg/kg), informed by any available in vitro cytotoxicity data.

    • Employ a dose-escalation scheme (e.g., doubling the dose for each new group).[11]

    • Administer FTMBA via the intended clinical route (e.g., intraperitoneal (IP) or intravenous (IV)) on a schedule mimicking the planned efficacy trial (e.g., daily for 5 days).

  • Monitoring:

    • Record body weight daily. A body weight loss of >15-20% is a key toxicity indicator.[12] The NC3Rs recommends a refined upper limit of 10% body weight loss in rats.[13]

    • Perform clinical observations twice daily, scoring for signs of distress (e.g., hunched posture, ruffled fur, lethargy, labored breathing).[11]

  • Endpoint Definition: The MTD is defined as the highest dose that does not result in animal death, >15% body weight loss, or severe clinical signs of toxicity.[14]

  • Self-Validation: The use of multiple dose levels and clear, objective endpoints (body weight, clinical scores) ensures the result is robust and reproducible.

Phase 2: Subcutaneous Xenograft Efficacy Study

Causality: This is the pivotal experiment to determine if FTMBA can inhibit tumor growth in vivo. By comparing the tumor growth in FTMBA-treated animals to a vehicle control (placebo) and a standard-of-care positive control, we can quantify its anticancer activity.[15][16]

Detailed Protocol: Efficacy Study

  • Cell Line & Animal Model:

    • Select a relevant human cancer cell line (e.g., HCT-116 for colon cancer, A549 for lung cancer) that has shown sensitivity to FTMBA in vitro.[6]

    • Use 6-8 week old female athymic nude mice.

  • Tumor Implantation:

    • Inject 5 x 10⁶ cancer cells in 100 µL of a Matrigel/PBS mixture subcutaneously into the right flank of each mouse.[17]

    • Rationale: Matrigel provides a scaffold that supports initial tumor cell growth and establishment.

  • Group Randomization:

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 mice/group) to ensure an even distribution of initial tumor volumes.

    • Group 1: Vehicle Control. The same formulation used to dissolve FTMBA, without the active drug.

    • Group 2: FTMBA. Administered at its MTD (e.g., 50 mg/kg).

    • Group 3: Positive Control. A standard-of-care drug with a similar proposed mechanism, such as Paclitaxel (e.g., 10 mg/kg).[18]

  • Treatment & Monitoring:

    • Administer treatments according to a defined schedule (e.g., IP injection, daily for 14 days).

    • Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

    • Monitor body weight and clinical signs as in the MTD study to assess treatment tolerance.

  • Primary Endpoints:

    • Tumor Growth Inhibition (TGI): The primary measure of efficacy. It is calculated as: TGI (%) = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

    • Survival: If the study continues, the time for tumors to reach a predetermined endpoint size (e.g., 1500 mm³) can be used to generate Kaplan-Meier survival curves.[12]

  • Ethical Considerations: All animal procedures must adhere to institutional and national guidelines for animal welfare, such as those from the NCRI or CCAC.[11][19][20] Humane endpoints, such as maximum tumor size or significant body weight loss, must be strictly observed.[12]

Comparative Performance Analysis

To contextualize the performance of FTMBA, it must be benchmarked against both a standard-of-care agent and other novel alternatives. The following table presents a hypothetical but realistic dataset from our described efficacy study, comparing FTMBA to Paclitaxel and a fictional competitor, "Compound-Y".

Parameter Vehicle Control FTMBA (50 mg/kg) Paclitaxel (10 mg/kg) Compound-Y (30 mg/kg) Commentary
Tumor Growth Inhibition (TGI) at Day 14 0%75% 82%60%FTMBA shows strong efficacy, comparable to the standard-of-care, Paclitaxel.[15]
Tumor Regressions (Partial or Complete) 0/102/10 3/100/10Indicates potent cytotoxic activity in a subset of tumors.
Maximum Mean Body Weight Loss +2%-8% -14%-5%FTMBA demonstrates a superior safety profile to Paclitaxel, with significantly less weight loss.[13]
Treatment-Related Deaths 0/100/10 1/100/10The FTMBA dose at the MTD is non-lethal, unlike the Paclitaxel dose used.
Biomarker: Mitotic Index (Phospho-H3+) 100% (Baseline)350% 400%120%A significant increase in mitotic cells confirms FTMBA's proposed mechanism of G2/M arrest.

Data is hypothetical and for illustrative purposes.

Phase 3: Pharmacodynamic (PD) and Toxicity Deep Dive

Causality: Efficacy data tells us if the drug works; pharmacodynamic and pathology data tell us how and at what cost to the host. At the end of the efficacy study, collecting tissues allows us to confirm the drug's mechanism of action in the tumor and assess any off-target toxicities in major organs. This step is critical for building confidence in the compound's safety and mechanism before advancing to more complex models or clinical trials.[21][22]

Detailed Protocol: PD & Histo-pathology

  • Sample Collection: At the study endpoint, euthanize animals and collect tumors and major organs (liver, spleen, kidney, heart, lungs).

  • Pharmacodynamics (in tumor):

    • Immunohistochemistry (IHC): Stain tumor sections for key biomarkers.

      • Phospho-Histone H3 (pHH3): A marker for cells in mitosis. A significant increase in pHH3-positive cells validates the hypothesized G2/M arrest.

      • Cleaved Caspase-3: A marker for apoptosis. An increase confirms the induction of cell death.

      • Ki-67: A marker of proliferation. A decrease indicates a cytostatic effect.

  • Toxicity (in organs):

    • Hematoxylin & Eosin (H&E) Staining: Have a board-certified veterinary pathologist examine H&E-stained sections of major organs for any signs of cellular damage, inflammation, or other drug-induced pathologies.

    • Blood Chemistry: Collect blood via cardiac puncture just before euthanasia to analyze markers for liver (ALT, AST) and kidney (BUN, Creatinine) function.

Decision_Logic cluster_logic Go/No-Go Decision Framework Efficacy High Efficacy? (e.g., TGI > 60%) Safety Acceptable Safety? (e.g., BWL < 10%, No major pathology) Efficacy->Safety Yes NoGo STOP or Redesign Efficacy->NoGo No PD On-Target Mechanism? (e.g., Mitotic index ↑) Safety->PD Yes Safety->NoGo No Go Advance to Preclinical Development PD->Go Yes PD->NoGo No

Sources

A Comparative Analysis of Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine as a Putative Anticancer Agent Against Established Microtubule-Targeting Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Anticancer Therapeutics

The landscape of cancer therapy is continually evolving, with a significant focus on the discovery and development of novel small molecules that can overcome the limitations of existing treatments, such as drug resistance and off-target toxicity. Within this framework, compounds that target the fundamental machinery of cell division, such as the microtubule network, remain a cornerstone of modern chemotherapy. This guide provides a comprehensive comparative analysis of a novel synthetic compound, Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine, against well-established microtubule-targeting anticancer drugs. While direct experimental data on this specific amine is not yet prevalent in published literature, its structural motifs—the furan ring and the 3,4,5-trimethoxybenzyl group—are present in numerous bioactive molecules, suggesting its potential as a potent anticancer agent.[1][2][3] This document will, therefore, serve as a scientific guide for researchers, outlining the rationale for its investigation, its hypothesized mechanism of action, and a detailed framework for its experimental evaluation in comparison to known drugs such as Paclitaxel, Vincristine, and Combretastatin A-4.

Hypothesized Mechanism of Action: A Putative Tubulin Polymerization Inhibitor

The molecular architecture of Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine combines two key pharmacophores: a furan moiety, known for a wide range of pharmacological activities, and a 3,4,5-trimethoxyphenyl group, a hallmark of several potent tubulin-binding agents, including Combretastatin A-4.[4][5] A structurally related compound, 5-(furan-2-yl)-4-(3,4,5-trimethoxyphenyl)-3H-1,2-dithiol-3-one oxime, has been shown to exhibit significant anti-proliferative activity by disrupting tubulin polymerization, leading to G2/M cell cycle arrest and subsequent apoptosis.[6] Molecular docking studies of this related compound suggest that it binds to the colchicine-binding site on β-tubulin.[6]

Based on this evidence, it is hypothesized that Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine also functions as a microtubule-destabilizing agent, likely by interacting with the colchicine-binding site, thereby inhibiting tubulin polymerization. This disruption of microtubule dynamics is expected to trigger the mitotic checkpoint, leading to cell cycle arrest in the G2/M phase and ultimately inducing apoptosis in rapidly dividing cancer cells.

Visualizing the Hypothesized Pathway

Hypothesized_Mechanism_of_Action Hypothesized Mechanism of Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine cluster_cell Cancer Cell Compound Furan-2-ylmethyl- (3,4,5-trimethoxy-benzyl)-amine Tubulin β-Tubulin (Colchicine Binding Site) Compound->Tubulin Binds to Microtubule_Dynamics Disruption of Microtubule Polymerization Tubulin->Microtubule_Dynamics Inhibits Polymerization Mitotic_Spindle Defective Mitotic Spindle Microtubule_Dynamics->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Triggers Mitotic Checkpoint Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: Hypothesized mechanism of action for the novel amine.

Comparative Analysis with Known Anticancer Drugs

To contextualize the potential of Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine, it is essential to compare its predicted activity with that of established anticancer drugs that target microtubules. This comparison will focus on three key drugs with distinct mechanisms:

  • Paclitaxel (Taxol®): A microtubule-stabilizing agent that binds to the β-tubulin subunit, promoting microtubule assembly and preventing depolymerization. This leads to the formation of non-functional microtubule bundles, G2/M arrest, and apoptosis.[7][8][9][][11]

  • Vincristine (Oncovin®): A Vinca alkaloid that acts as a microtubule-destabilizing agent. It binds to tubulin dimers, inhibiting their polymerization into microtubules, which disrupts the formation of the mitotic spindle and leads to metaphase arrest and apoptosis.[12][13][14][15][16]

  • Combretastatin A-4 (CA-4): A potent microtubule-destabilizing agent that binds to the colchicine site of tubulin, inhibiting polymerization. It also exhibits vascular-disrupting properties, targeting tumor blood vessels.[4][5][17][18][19]

Comparative Cytotoxicity

The initial evaluation of any potential anticancer compound is the assessment of its cytotoxicity against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard metric for this purpose. The following table presents hypothetical, yet plausible, IC50 values for Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine compared to our reference drugs.

CompoundCancer Cell LineIC50 (nM) [Hypothetical for Novel Compound]
Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amineMCF-7 (Breast)25
A549 (Lung)40
HeLa (Cervical)15
PaclitaxelMCF-7 (Breast)5-10
A549 (Lung)10-20
HeLa (Cervical)2-8
VincristineMCF-7 (Breast)1-5
A549 (Lung)5-15
HeLa (Cervical)0.5-3
Combretastatin A-4MCF-7 (Breast)1-10
A549 (Lung)2-15
HeLa (Cervical)0.5-5
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[20][21][22]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine and the reference drugs (Paclitaxel, Vincristine, Combretastatin A-4) in culture medium. Replace the existing medium in the wells with the drug-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[21]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[21]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control cells. Plot the percentage of viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow MTT Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with Compounds Incubate_24h->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Add Solubilization Solution Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining cell viability using the MTT assay.

Mechanistic Elucidation: Cell Cycle Analysis and Apoptosis Detection

To validate the hypothesized mechanism of action, it is crucial to investigate the effects of Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine on the cell cycle and its ability to induce apoptosis.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a powerful technique to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[23][24][25][26] An accumulation of cells in the G2/M phase would support the hypothesis that the compound disrupts microtubule function.

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Culture cancer cells in 6-well plates and treat them with the IC50 concentration of Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine and the reference drugs for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellets by centrifugation.

  • Fixation: Resuspend the cell pellets in ice-cold 70% ethanol while gently vortexing and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS to remove the ethanol, and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity.

  • Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Detection of Apoptosis by Western Blotting

Western blotting can be used to detect key protein markers of apoptosis, such as the cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP).[27][28][29][30][31] The activation of caspase-3 and the subsequent cleavage of its substrate PARP are hallmark events in the apoptotic cascade.

Experimental Protocol: Western Blotting for Apoptosis Markers

  • Protein Extraction: Treat cancer cells with the test compounds for 48 hours. Lyse the cells in a suitable buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for cleaved caspase-3, total caspase-3, cleaved PARP, total PARP, and a loading control (e.g., β-actin or GAPDH).

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of the target proteins. An increase in the ratio of cleaved to total caspase-3 and PARP indicates the induction of apoptosis.

Summary and Future Directions

Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine presents a promising scaffold for the development of a new class of anticancer agents. Based on the known bioactivity of its constituent furan and 3,4,5-trimethoxyphenyl moieties, it is hypothesized to act as a microtubule-destabilizing agent, leading to G2/M cell cycle arrest and apoptosis. The experimental framework outlined in this guide provides a clear and robust pathway for the comprehensive evaluation of this novel compound and its direct comparison with established microtubule-targeting drugs.

Future investigations should also explore its potential as a vascular-disrupting agent, a property observed with the structurally related Combretastatin A-4. In vivo studies in xenograft models will be crucial to determine its therapeutic efficacy and safety profile. The insights gained from these studies will be instrumental in advancing Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine through the drug discovery pipeline.

References

  • Dr.Oracle. (2025, June 24). What is the mechanism of action of paclitaxel?
  • Wikipedia. (n.d.). Vincristine.
  • Wikipedia. (n.d.). Paclitaxel.
  • ResearchGate. (2025, August 6). (PDF)
  • Patsnap Synapse. (2024, July 17).
  • Patsnap Synapse. (2024, July 17).
  • PubMed. (n.d.).
  • Impact Guru. (n.d.). Vincristine - Side Effects, Uses & Price.
  • BOC Sciences. (2024, January 30). Mechanism of Action of Paclitaxel.
  • News-Medical.Net. (n.d.). How Paclitaxel Works.
  • PMC. (n.d.). Vincristine in Combination Therapy of Cancer: Emerging Trends in Clinics.
  • Cancer Research UK. (n.d.). Vincristine.
  • Abcam. (n.d.). Apoptosis western blot guide.
  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
  • Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips.
  • MDPI. (n.d.). Recent Advances in Microtubule Targeting Agents for Cancer Therapy.
  • Scientific Reports. (2016, June 24).
  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry.
  • AACR Journals. (n.d.).
  • PMC. (n.d.). A review of research progress of antitumor drugs based on tubulin targets.
  • PMC - NIH. (n.d.).
  • PMC - NIH. (n.d.). The biology of the combretastatins as tumour vascular targeting agents.
  • JoVE. (2023, April 30).
  • PMC - NIH. (n.d.).
  • Patsnap Synapse. (2025, March 11).
  • BD Biosciences. (n.d.). Cell Cycle Protocols.
  • Benchchem. (n.d.).
  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis.
  • NCBI Bookshelf - NIH. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Abcam. (n.d.).
  • Roche. (n.d.).
  • Abcam. (n.d.). MTT assay protocol.
  • ATCC. (n.d.).
  • Sigma-Aldrich. (n.d.). Apoptosis markers western blot.
  • PubMed - NIH. (n.d.).
  • PubMed. (2017, April 18). 5-(Furan-2-yl)-4-(3,4,5-trimethoxyphenyl)-3H-1,2-dithiol-3-one oxime (6f)
  • ChemicalBook. (n.d.). FURAN-2-YLMETHYL-(3,4,5-TRIMETHOXY-BENZYL)-AMINE.
  • Benchchem. (n.d.). Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine.
  • Semantic Scholar. (2021, November 29). Anticancer activity of novel 3‐(furan‐2‐yl)pyrazolyl and 3‐(thiophen‐2‐yl)pyrazolyl hybrid chalcones.
  • Organic Chemistry Portal. (n.d.). Furan synthesis.
  • ResearchGate. (2025, July 19). (PDF) Anticancer activity of novel 3‐(furan‐2‐yl)pyrazolyl and 3‐(thiophen‐2‐yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies.
  • Reaction Biology. (n.d.).
  • ChemicalBook. (n.d.). furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine.
  • Sinfoo Biotech. (n.d.). furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine.
  • Yaomilab. (n.d.). Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine.
  • NIH. (n.d.). Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)
  • PubMed. (2020, December 16). Furan-Conjugated Tripeptides as Potent Antitumor Drugs.
  • Stratech. (n.d.). Furan-2-ylmethyl-(2-methoxy-benzyl)-amine, min 97%, 1 gram.
  • NIH. (2025, August 31). Novel naphtho[2,3-b]furan-2,4,9(3H)

Sources

A Comparative Guide to the Cross-Reactivity Profile of Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel compound, Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine. Given the absence of extensive public data on this specific molecule, this document synthesizes information from its core structural motifs to propose a likely mechanism of action and a robust strategy for profiling its selectivity. This guide is intended for researchers, scientists, and drug development professionals to inform early-stage compound characterization.

Introduction: The Imperative of Selectivity in Drug Discovery

The journey of a small molecule from a screening hit to a clinical candidate is contingent on a well-defined selectivity profile. Cross-reactivity, the unintended interaction of a compound with proteins other than its primary target, can lead to off-target toxicities or, in some cases, beneficial polypharmacology.[1][2] For Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine, a molecule incorporating several pharmacologically active scaffolds, a prospective analysis of its potential interaction partners is a critical first step in its preclinical evaluation.

This guide will deconstruct the molecule into its key chemical constituents—the furan ring, the benzylamine core, and the 3,4,5-trimethoxybenzyl group—to build a data-driven hypothesis of its biological activities. We will then outline a comprehensive experimental workflow to empirically determine its cross-reactivity and compare its hypothetical profile to established therapeutic agents.

Structural Deconstruction and Target Hypothesis

The structure of Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine suggests a high probability of interaction with specific biological targets based on the well-documented activities of its components.

  • The Furan Moiety : The furan ring is a versatile five-membered aromatic heterocycle present in numerous pharmacologically active compounds.[3] It is recognized for a wide array of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[3][4][5] Its presence suggests that the compound could interact with a broad range of enzymes and receptors.[3][6]

  • The Benzylamine Core : Benzylamine derivatives are integral to many pharmaceuticals and are known to exhibit a range of biological effects, including anti-tumor activity.[7][8][9][10] This structural element can participate in crucial binding interactions with various protein targets.

  • The 3,4,5-Trimethoxybenzyl Group : This is arguably the most informative moiety for predicting the primary target. The 3,4,5-trimethoxyphenyl fragment is a hallmark of a class of potent anticancer agents that function as tubulin polymerization inhibitors.[11][12] These compounds, such as Combretastatin A-4, bind to the colchicine site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[11][13] The 3,4,5-trimethoxybenzyl moiety has also been associated with enhanced anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes.[14]

Primary Target Hypothesis : Based on the potent activity of the 3,4,5-trimethoxybenzyl group, the primary target of Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine is hypothesized to be tubulin , with a mechanism of action involving the disruption of microtubule polymerization.

Comparative Analysis: Benchmarking Against Established Compounds

To contextualize the potential cross-reactivity profile, we will compare our topic compound with two classes of established molecules: tubulin inhibitors and other furan-containing drugs.

Compound Class Representative Compound Primary Target(s) Known Off-Targets/Cross-Reactivities
Tubulin Polymerization Inhibitors Combretastatin A-4β-Tubulin (Colchicine site)Vascular disrupting agent, potential for cardiovascular effects.
Podophyllotoxinβ-Tubulin (Colchicine site)Topoisomerase II inhibition at higher concentrations.
Furan-Containing Drugs RanitidineH2 histamine receptorWeak inhibition of cytochrome P450 enzymes.
NitrofurantoinBacterial ribosomal proteins and DNABroad antibacterial spectrum, potential for host cell toxicity.
Hypothetical Profile Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amineTubulin (predicted) Potential for interactions with various receptors and enzymes due to the furan and benzylamine moieties.

Experimental Workflow for Cross-Reactivity Profiling

A multi-tiered approach is recommended to comprehensively profile the selectivity of Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine.

Caption: Proposed experimental workflow for cross-reactivity profiling.

Detailed Experimental Protocols

Tier 1: Primary Target Validation

  • In Vitro Tubulin Polymerization Assay:

    • Purified tubulin is incubated with the test compound at various concentrations.

    • Tubulin polymerization is induced by raising the temperature to 37°C.

    • The increase in light scattering due to microtubule formation is monitored over time using a spectrophotometer.

    • Known inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel) are used as controls.

    • The IC50 value for inhibition of tubulin polymerization is calculated.

  • Cell-Based Mitotic Arrest Assay:

    • Cancer cell lines (e.g., HeLa, MCF-7) are treated with the test compound for a full cell cycle (e.g., 24 hours).

    • Cells are fixed, permeabilized, and stained with a DNA dye (e.g., DAPI) and an antibody against α-tubulin.

    • The percentage of cells arrested in the G2/M phase of the cell cycle is quantified by flow cytometry or high-content imaging.

    • This confirms the compound's ability to disrupt microtubule function in a cellular context.

Tier 2: Broad Panel Off-Target Screening

To identify potential off-target interactions, high-throughput screening against panels of diverse protein targets is essential.[15][16]

  • Kinase Profiling: A broad kinase panel (e.g., >400 kinases) should be used to assess inhibitory activity. This is crucial as many small molecules exhibit off-target effects on kinases.

  • GPCR Binding Assays: A panel of G-protein coupled receptor (GPCR) binding assays will identify any unintended interactions with this large and diverse family of cell surface receptors.

  • Ion Channel Panels: Functional or binding assays for a panel of key ion channels should be performed to flag potential cardiovascular or neurological liabilities.

Tier 3: Secondary Target Validation and Functional Analysis

Any "hits" from the broad panel screens must be validated through dose-response studies and functional cellular assays to confirm their biological relevance.

Signaling Pathway Analysis: The Tubulin Target

The primary hypothesized target, tubulin, is a critical component of the cytoskeleton and plays a central role in cell division.

G Compound Furan-2-ylmethyl- (3,4,5-trimethoxy-benzyl)-amine Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site (Hypothesized) Microtubules Dynamic Microtubules Compound->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle CellCycle Cell Cycle Progression (Metaphase to Anaphase) MitoticSpindle->CellCycle Apoptosis Apoptosis MitoticSpindle->Apoptosis Spindle Assembly Checkpoint Activation

Caption: Hypothesized mechanism of action via tubulin polymerization inhibition.

Conclusion and Future Directions

Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine is a novel chemical entity with a high probability of acting as a tubulin polymerization inhibitor. This is strongly suggested by the presence of the 3,4,5-trimethoxybenzyl moiety, a key pharmacophore in many potent antimitotic agents.[11][12][13] However, the furan and benzylamine components introduce the potential for a wider range of biological interactions.[3][7]

The proposed multi-tiered experimental approach, beginning with validation of the primary target and followed by broad off-target screening, provides a robust strategy for defining the compound's selectivity profile. The insights gained from these studies will be crucial for guiding its further development, identifying potential safety liabilities, and uncovering any unexpected therapeutic opportunities. A thorough understanding of its cross-reactivity is paramount to advancing this promising molecule through the drug discovery pipeline.

References

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.

  • Synthesis and biological activities of furan derivatives. ResearchGate.

  • Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. National Institutes of Health.

  • FURAN-2-YLMETHYL-(3,4,5-TRIMETHOXY-BENZYL)-AMINE. ChemicalBook.

  • Furan-2-ylmethyl-(2-methoxy-benzyl)-amine, min 97%, 1 gram. Fisher Scientific.

  • Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. PubMed Central.

  • Structure-Based Study to Overcome Cross-Reactivity of Novel Androgen Receptor Inhibitors. MDPI.

  • Cross-Reactivity Assessment. Creative Diagnostics.

  • A Strategic Guide to Chemical Databases in Modern Drug Development. DrugPatentWatch.

  • Antibody Cross-Reactivity Testing Service. Creative Biolabs.

  • Small molecule selectivity and specificity profiling using functional protein microarrays. Springer.

  • Pharmacological activity of furan derivatives. Biomedpress.

  • Furan Derivatives and Their Role in Pharmaceuticals. BioScience Academic Publishing.

  • Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. MDPI.

  • ChEMBL. EMBL-EBI.

  • Pharmacological Study of Some Newly Synthesized Furan Derivatives. Der Pharma Chemica.

  • Drug discovery made easier with natural compound database. Molport.

  • Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. PubMed Central.

  • Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. The Open Medicinal Chemistry Journal.

  • Use of Tissue Cross-reactivity Studies in the Development of Antibody-based Biopharmaceuticals: History, Experience, Methodology, and Future Directions. ResearchGate.

  • (A) Selected benzyl amine-containing examples of FDAapproved... ResearchGate.

  • Unveiling the Potency of 3,4,5-Trimethoxybenzoyl Derivatives: A Comparative Guide to Their Biological Activities. Benchchem.

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry.

  • Development of Cross-Reactive Antibodies for the Identification and Treatment of Synthetic Cannabinoid Receptor Agonist Toxicity. PubMed Central.

  • Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry.

  • Four ways to measure selectivity. ResearchGate.

  • Antibody-Based Protein Multiplex Platforms: Technical and Operational Challenges. PubMed Central.

  • Target-specific compound selectivity for multi-target drug discovery and repurposing. National Institutes of Health.

  • A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Histologix.

  • Natural antitubulin agents: Importance of 3,4,5-trimethoxyphenyl fragment. ResearchGate.

  • Strategies for Compound Selection. ResearchGate.

  • 3,4,5-Trimethoxybenzyl alcohol 97 3840-31-1. Sigma-Aldrich.

  • Target-Specific Novel Molecules with their Recipe: Incorporating Synthesizability in the Design Process. ChemRxiv.

  • Allergy & food intolerance multiplex testing. Macro Array Diagnostics.

  • Benzylamine. Wikipedia.

  • Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D. National Institutes of Health.

  • Immunoassays Reagents and Kits. Revvity.

  • Practical synthesis of 2-(4-benzyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl-[3][17]benzoquinone hydrochloride. ResearchGate.

  • New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine. Google Patents.

  • 3,4,5-Trimethoxybenzyl alcohol. PubChem.

Sources

A Comparative In Silico Docking Guide: Evaluating the Tubulin-Binding Potential of Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth analysis of a hypothetical in silico molecular docking study for the novel compound Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine. We will explore its potential as an anticancer agent by targeting tubulin, a cornerstone of cancer therapy. This document is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but the scientific rationale behind each step, ensuring a robust and reproducible computational experiment.

The microtubule system is a critical component in cell division, making it a prime target for anticancer drug development.[1] Small molecules that interfere with tubulin polymerization can induce mitotic arrest and apoptosis in cancer cells. One of the most studied classes of such agents are those that bind to the colchicine site of β-tubulin. The compound Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine features two key pharmacophores: a furan ring, a versatile scaffold found in numerous biologically active compounds[2][3][4], and a 3,4,5-trimethoxybenzyl group. This latter moiety is a hallmark of potent tubulin inhibitors like Combretastatin A-4, which are known to bind the colchicine site.[1]

Given this structural rationale, we hypothesize that Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine can effectively bind to the colchicine site of tubulin. To test this hypothesis and contextualize its potential, we will perform a comparative docking study against three well-established ligands:

  • Colchicine: The archetypal natural product that defines the binding site.

  • Combretastatin A-4 (CA-4): A powerful natural tubulin inhibitor featuring the key trimethoxyphenyl moiety.[1]

  • 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furan (TMB-Benzofuran): A highly potent synthetic inhibitor, demonstrating the effectiveness of combining the trimethoxybenzoyl group with another heterocyclic system.[1]

This guide will walk through the entire workflow, from target and ligand preparation to docking simulation and in-depth analysis of the binding interactions.

Experimental Design & Rationale

The core of this investigation is a molecular docking simulation, a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] This technique is instrumental in modern drug discovery, allowing for the rapid screening of virtual libraries and providing insights into drug-target interactions at an atomic level.[6]

Our choice of software and databases is guided by principles of accessibility, reliability, and widespread acceptance in the scientific community.

  • Protein Target Source: The crystal structure of the target protein, tubulin, will be obtained from the RCSB Protein Data Bank (PDB), the single global repository for information on 3D structures of biological macromolecules.[7][8][9]

  • Ligand Source: Ligand structures will be sourced from PubChem, a comprehensive public database of chemical molecules and their activities.[10][11][12]

  • Docking Software: We will utilize AutoDock Vina, a widely used open-source program for protein-ligand docking, celebrated for its accuracy and computational speed.[6][13]

  • Analysis & Visualization: Post-docking analysis will be performed using tools like Discovery Studio Visualizer and LigPlot+ to identify and visualize non-covalent interactions, which are crucial for understanding binding affinity.[14][15]

The entire workflow is designed to be a self-validating system. By docking known high-affinity binders (Colchicine, CA-4, TMB-Benzofuran) alongside our test compound, we establish a reliable benchmark. If the docking protocol successfully reproduces the known binding characteristics of these reference compounds, it lends high confidence to the results obtained for our novel molecule.

Detailed Methodologies

The quality of the initial protein structure is paramount for a meaningful docking study. The goal is to prepare a clean, chemically correct receptor model.

  • Structure Retrieval: Download the 3D crystal structure of tubulin complexed with a colchicine-site inhibitor. For this study, we select PDB ID: 1SA0 , which represents the tubulin-colchicine-stathmin-like domain complex. This provides a high-resolution view of our target binding site.

  • Receptor Cleaning: Using a molecular visualization tool like Discovery Studio or PyMOL, remove all non-essential components from the PDB file. This includes water molecules, co-solvents, ions, and the co-crystallized ligand (in this case, colchicine).[16] The rationale is to ensure the binding pocket is empty for the subsequent docking of our new ligands.

  • Protonation and Charge Assignment: Add polar hydrogens to the protein structure.[6][16] This is a critical step as hydrogen atoms are often not resolved in X-ray crystal structures but are essential for forming hydrogen bonds. Assign Gasteiger charges to all atoms, which are necessary for the scoring function to calculate electrostatic interactions.

  • File Format Conversion: Save the prepared receptor structure in the PDBQT file format, which is required by AutoDock Vina. This format includes atomic charges, atom types, and torsional degrees of freedom information.

Each ligand must be prepared to represent its most likely three-dimensional conformation and ionization state at physiological pH.

  • Structure Retrieval: Obtain the 2D structures of Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine, Colchicine, Combretastatin A-4, and the TMB-Benzofuran comparator from the PubChem database.[10]

  • 3D Conversion and Energy Minimization: Convert the 2D structures to 3D. Perform energy minimization using a suitable force field (e.g., MMFF94). This step is crucial to generate a low-energy, stable conformation of the ligand before docking.

  • Torsion Tree Definition: Define the rotatable bonds within each ligand. This allows for ligand flexibility during the docking simulation, enabling it to adapt its conformation to fit the binding pocket.

  • File Format Conversion: Save the prepared ligands in the PDBQT format for use with AutoDock Vina.

This protocol outlines the execution of the docking algorithm.

  • Grid Box Definition: Define a three-dimensional grid box that encompasses the entire colchicine binding site on tubulin.[6] The center of the grid should be set to the geometric center of the co-crystallized ligand from the original PDB file (1SA0). The size of the box (e.g., 25Å x 25Å x 25Å) must be large enough to allow the ligand to move and rotate freely within the site.

  • Configuration File: Create a configuration file that specifies the file paths for the receptor and ligands, the coordinates of the grid box center, the dimensions of the grid, and the exhaustiveness parameter. Exhaustiveness controls the computational effort of the search; a value of 8 or higher is generally recommended for robust sampling.[17]

  • Execution: Run the AutoDock Vina simulation from the command line. Vina will generate an output file containing the predicted binding poses for each ligand, ranked by their binding affinity scores.

The raw output of a docking simulation is a set of scores and poses. The true scientific insight comes from their careful analysis.

  • Binding Affinity Analysis: The primary quantitative result is the binding affinity, reported in kcal/mol.[18] This value represents the Gibbs free energy of binding (ΔG). More negative scores indicate stronger, more favorable binding interactions.[18][19]

  • Pose Visualization: The top-ranked pose (the one with the lowest binding energy) for each ligand should be visually inspected. Use molecular graphics software like PyMOL or UCSF Chimera to view the ligand's orientation within the binding pocket of the protein.

  • Interaction Analysis: Identify the specific non-covalent interactions between the ligand and the protein's amino acid residues.[18] This includes:

    • Hydrogen Bonds: Key for specificity and affinity.

    • Hydrophobic Interactions: Often the primary driver of binding for ligands in buried pockets.

    • π-π Stacking & Cation-π Interactions: Important for aromatic moieties. Tools like the Protein-Ligand Interaction Profiler (PLIP) server or LigPlot+ can automatically generate 2D diagrams of these interactions, providing a clear and detailed summary.[14][15][20]

Comparative Docking Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure described above.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis & Comparison PDB Retrieve Tubulin Structure (PDB ID: 1SA0) Clean_Protein Clean Receptor (Remove Water, Ions, etc.) PDB->Clean_Protein PubChem Retrieve Ligand Structures (PubChem DB) Prep_Ligand 3D Conversion & Energy Minimization PubChem->Prep_Ligand Prep_Protein Add Hydrogens & Charges Clean_Protein->Prep_Protein Save_Protein Save as Receptor.pdbqt Prep_Protein->Save_Protein Vina Run AutoDock Vina Docking Simulation Save_Protein->Vina Save_Ligand Save as Ligands.pdbqt Prep_Ligand->Save_Ligand Save_Ligand->Vina Grid Define Grid Box (Colchicine Site) Grid->Vina Results Generate Poses & Binding Affinities (kcal/mol) Vina->Results Analysis Analyze Ligand-Receptor Interactions (H-Bonds, etc.) Results->Analysis Table Tabulate Comparative Data Analysis->Table Conclusion Draw Conclusions on Binding Potential Table->Conclusion

Caption: In Silico Molecular Docking Workflow.

Anticipated Results & Comparative Analysis

Following the execution of the docking protocol, the results will be compiled into a clear, comparative format. The primary metrics for comparison are the binding affinity and the key interacting residues within the colchicine pocket.

CompoundPubChem CIDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine 44246835-8.5Cys241, Leu248, Leu255, Ala316, Val318, Lys352
Colchicine (Reference 1)6167-8.1Cys241, Leu248, Ala250, Leu255, Thr314, Ala316, Val318
Combretastatin A-4 (Reference 2)5281724-7.9Cys241, Leu255, Ala316, Val318, Asn349
TMB-Benzofuran (Reference 3)44585864-9.2Cys241, Leu248, Ala250, Leu255, Ala316, Val318, Asn349, Lys352

Note: The Binding Affinity and Key Interacting Residues listed above are hypothetical values for illustrative purposes. Actual results would be generated by executing the described protocol.

Discussion of Hypothetical Results:

In this hypothetical scenario, Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine shows a strong predicted binding affinity of -8.5 kcal/mol. This value is more favorable than those of the known natural inhibitors Colchicine and Combretastatin A-4, suggesting a potent interaction. It is, however, slightly less potent than the highly optimized synthetic TMB-Benzofuran derivative.

The analysis of interacting residues would be crucial. We would expect the 3,4,5-trimethoxybenzyl moiety to occupy a hydrophobic pocket formed by residues like Leu255, Ala316, and Val318, similar to other colchicine-site binders. The furan ring's electron-rich nature may allow it to form favorable π-π or other electronic interactions with nearby residues.[2] The secondary amine linker provides flexibility and a potential hydrogen bond donor/acceptor site, which could interact with polar residues like Cys241 or Lys352. A detailed comparison of these interactions against those of the reference compounds would reveal whether our lead compound utilizes a novel binding mode or effectively mimics the interactions of established inhibitors.

Conclusion and Future Directions

This guide outlines a rigorous and scientifically grounded protocol for evaluating the tubulin-binding potential of Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine through a comparative in silico docking study. By benchmarking against known inhibitors, this methodology provides a reliable framework for assessing its promise as a novel anticancer agent targeting the colchicine site.

The hypothetical results suggest that the compound is a strong candidate for further investigation. The logical next steps would be to validate these computational predictions through experimental assays, such as in vitro tubulin polymerization inhibition assays and cytotoxicity studies against various cancer cell lines. This synergy between computational prediction and experimental validation is the hallmark of modern, efficient drug discovery pipelines.

References

  • SwissDock. (n.d.). SwissDock - A Web Service to Carry Out Molecular Dockings. Retrieved from [Link]

  • Tron, G. C., Pirali, T., Sorba, G., Pagliai, F., Busacca, S., & Genazzani, A. A. (2006). Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. Journal of medicinal chemistry, 49(10), 3033–3044. Retrieved from [Link]

  • Wikipedia. (2023). List of protein-ligand docking software. Retrieved from [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • EMBL-EBI. (2012). LigPlot+ v.2.3 - ligand-protein interaction diagrams. Retrieved from [Link]

  • RCSB PDB. (n.d.). RCSB PDB: Homepage. Retrieved from [Link]

  • Graphviz. (2015). Drawing graphs with dot. Retrieved from [Link]

  • ResearchGate. (2024). How to interprete and analyze molecular docking results? Retrieved from [Link]

  • ResearchGate. (2024). (PDF) IN SILICO SCREENING BY MOLECULAR DOCKING OF HETEROCYCLIC COMPOUNDS WITH FURAN OR INDOLE NUCLEUS FROM DATABASE FOR ANTICANCER ACTIVITY AND VALIDATION OF THE METHOD BY REDOCKING. Retrieved from [Link]

  • The Personality Database. (n.d.). Pdb: The Personality Database | MBTI Characters, Enneagram. Retrieved from [Link]

  • Wikipedia. (2023). PubChem. Retrieved from [Link]

  • Tuszynski, J. (2009). Molecular Docking Tutorial. PharmaMatrix workshop in Computational Biophysics. Retrieved from [Link]

  • YouTube. (2025). Analysis of docking results: binding energy, key residues. Retrieved from [Link]

  • Graphviz. (2024). DOT Language. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2021). Synthesis, Molecular Docking and Antimicrobial Activities of 5-(4-substituted-benzyl)-2-(furan/thiophen-2- ylmethylene hydrazono). Retrieved from [Link]

  • Database Commons. (n.d.). PubChem. Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Retrieved from [Link]

  • European Journal of Chemistry. (2022). Crystal structure, in silico molecular docking, DFT analysis and ADMET studies of N-(2-methoxy-benzyl)-acetamide. Retrieved from [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]

  • wwPDB. (n.d.). Worldwide Protein Data Bank. Retrieved from [Link]

  • YouTube. (2020). Molecular docking | Introduction to basic computational chemistry method | drug-target interaction. Retrieved from [Link]

  • CCDC. (n.d.). Protein–Ligand Docking with GOLD. Retrieved from [Link]

  • International Journal of Advanced Biological and Biomedical Research. (2024). Furan: A Promising Scaffold for Biological Activity. Retrieved from [Link]

  • bio.tools. (n.d.). PLIP. Retrieved from [Link]

  • Galaxy Training Network. (2019). Protein-ligand docking. Retrieved from [Link]

  • Reddit. (2021). Which protein ligand docking software is the "best"? Retrieved from [Link]

  • Sketchviz. (n.d.). Simple Graph - GraphViz Examples and Tutorial. Retrieved from [Link]

  • Zaporizhzhia State Medical and Pharmaceutical University. (2024). In silico study of properties in the series of 1-alkyl-4-(((5-nitrofuran-2-yl)methylene)amino)- 1,2,4-triazole halides. Retrieved from [Link]

  • Oxford Academic. (2015). PubChem Substance and Compound databases. Retrieved from [Link]

  • YouTube. (2025). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. Retrieved from [Link]

  • Wikipedia. (2024). Protein Data Bank. Retrieved from [Link]

  • YouTube. (2013). Mod-30 Lec-34 Furan Synthesis. Retrieved from [Link]

  • HADDOCK Web Server. (n.d.). HADDOCK Web Server. Retrieved from [Link]

  • Protein Data Bank in Europe. (n.d.). Homepage. Retrieved from [Link]

  • Data.gov. (n.d.). PubChem. Retrieved from [Link]

  • graphviz documentation. (n.d.). User Guide. Retrieved from [Link]

  • Oxford Academic. (2025). PLIP 2025: introducing protein–protein interactions to the protein–ligand interaction profiler. Retrieved from [Link]

  • National Institutes of Health. (2018). Binding Affinity via Docking: Fact and Fiction. Retrieved from [Link]

  • DergiPark. (2025). In-silico Drug Evaluation by Molecular Docking and ADME Studies, DFT Calculations of 2-(4-Chlorobenzyl)-6. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Synthesis and biological activities of furan derivatives. Retrieved from [Link]

  • YouTube. (2024). Finding Chemical Information in PubChem. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds. Retrieved from [Link]

Sources

A Guide to the Spectroscopic Characterization of Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and Predicted Spectroscopic Highlights

The target molecule, Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine (Molecular Formula: C₁₅H₁₉NO₄, Molecular Weight: 277.32 g/mol ), is a secondary amine formed by linking a furan-2-ylmethyl group and a 3,4,5-trimethoxy-benzyl group.

Key Structural Features for Analysis:

  • Secondary Amine (N-H): A key linkage whose presence or absence is critical to confirm.

  • Furan Ring: An aromatic five-membered heterocycle with characteristic proton and carbon signals.

  • Trimethoxy-Substituted Benzene Ring: A symmetrically substituted aromatic ring leading to simplified NMR signals.

  • Methylene Bridges (-CH₂-): Two distinct methylene groups connecting the amine to the aromatic rings.

  • Methoxy Groups (-OCH₃): Three equivalent methoxy groups providing a strong, singlet signal in ¹H NMR.

Comparative ¹H NMR Spectroscopy Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atom environment in a molecule. The formation of the target secondary amine from its primary amine precursors results in predictable changes in the chemical shifts of the adjacent methylene protons.

Predicted ¹H NMR Data for Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine: The combination of the two fragments into the final secondary amine would lead to a downfield shift of the two methylene groups (d and e) compared to their primary amine precursors, due to the deshielding effect of the shared nitrogen atom. The N-H proton (c) signal is expected to be a broad singlet.

Assignment Precursor: Furfurylamine Precursor: 3,4,5-Trimethoxybenzylamine Predicted: Target Molecule Rationale for Prediction
Furan H-5 δ 7.17 (m, 1H)[1]-~ δ 7.30 (m, 1H)General deshielding effect from molecular combination.
Furan H-3 δ 6.13 (m, 1H)[1]-~ δ 6.25 (m, 1H)Minor shift upon substitution.
Furan H-4 δ 5.95 (m, 1H)[1]-~ δ 6.10 (m, 1H)Minor shift upon substitution.
Aromatic H-2, H-6 -~ δ 6.50 (s, 2H)~ δ 6.55 (s, 2H)Symmetrical protons on the benzene ring, minor shift.
Furfuryl -CH₂- δ 3.62 (s, 2H)[1]-~ δ 3.75 (s, 2H)Deshielding from attachment to secondary amine nitrogen.
Benzyl -CH₂- -~ δ 3.70 (s, 2H)~ δ 3.70 (s, 2H)Deshielding from attachment to secondary amine nitrogen.
Methoxy -OCH₃ -~ δ 3.80 (s, 9H)~ δ 3.82 (s, 9H)Three equivalent methoxy groups, largely unaffected.
Amine -NH- δ 1.30 (s, 2H, -NH₂)[1]~ δ 1.5 (br s, 2H, -NH₂)~ δ 1.8 (br s, 1H)Broad signal characteristic of N-H protons, fewer protons.

Comparative ¹³C NMR Spectroscopy Analysis

Carbon NMR provides insight into the carbon framework of the molecule. The key changes expected upon formation of the target compound are the shifts of the methylene carbons attached to the nitrogen.

Predicted ¹³C NMR Data for Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine:

Assignment Precursor: Furfurylamine Precursor: 3,4,5-Trimethoxybenzoic acid Predicted: Target Molecule Rationale for Prediction
Furan C-2 δ 156.8[1]-~ δ 155.0Ipso-carbon attached to the methylene group.
Furan C-5 δ 141.3[1]-~ δ 142.0
Furan C-3 δ 104.8[1]-~ δ 106.0
Furan C-4 δ 110.0[1]-~ δ 110.2
Aromatic C-1 -δ 126.38[2]~ δ 135.0Ipso-carbon of the benzyl group.
Aromatic C-3, C-5 -δ 153.11[2]~ δ 153.3Carbons bearing methoxy groups.
Aromatic C-4 -δ 141.81[2]~ δ 137.0Carbon bearing a methoxy group.
Aromatic C-2, C-6 -δ 106.98[2]~ δ 105.0
Furfuryl -CH₂- δ 39.2[1]-~ δ 45.0Significant downfield shift upon secondary amine formation.
Benzyl -CH₂- --~ δ 50.0Significant downfield shift upon secondary amine formation.
Methoxy C-4 (-OCH₃) -δ 60.55[2]~ δ 60.7Para-methoxy carbon.
Methoxy C-3, C-5 (-OCH₃) -δ 56.35[2]~ δ 56.1Meta-methoxy carbons.
Data for 3,4,5-Trimethoxybenzylamine was inferred from the closely related 3,4,5-Trimethoxybenzoic acid.

Comparative Infrared (IR) Spectroscopy Analysis

IR spectroscopy is invaluable for identifying functional groups. The most telling diagnostic signal for the formation of the target molecule is the change in the N-H stretching region.

Vibrational Mode Precursor: Furfurylamine (Primary Amine) Predicted: Target Molecule (Secondary Amine) Rationale for Comparison
N-H Stretch Two sharp bands ~3379, 3298 cm⁻¹[1]A single, weaker, sharp band ~3350-3310 cm⁻¹Primary amines (R-NH₂) exhibit both symmetric and asymmetric N-H stretches, while secondary amines (R₂-NH) show only one.
C-H Stretch (Aromatic) ~3115 cm⁻¹ (furan)[1]~3115 cm⁻¹ (furan), ~3050 cm⁻¹ (benzene)Characteristic C-H stretches for both aromatic ring types are expected.
C-H Stretch (Aliphatic) ~2915, 2855 cm⁻¹[1]~2930, 2850 cm⁻¹C-H stretches from the two methylene bridges.
C=C Stretch (Aromatic) ~1600, 1504 cm⁻¹ (furan)[1]~1600, 1500 cm⁻¹ (furan and benzene)Overlapping signals from both aromatic systems are expected.
C-N Stretch ~1339 cm⁻¹[1]~1250-1020 cm⁻¹The C-N stretching vibration is characteristic of aliphatic amines.
C-O Stretch (Ether) ~1006 cm⁻¹ (furan C-O-C)[1]~1125 cm⁻¹ (Ar-OCH₃), ~1010 cm⁻¹ (furan)A strong, characteristic band for the aryl ether methoxy groups will be a prominent feature.

Comparative Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. The key fragmentation pathway for amines is alpha-cleavage.

  • Molecular Ion (M⁺): The target molecule has a molecular weight of 277.32. According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. Therefore, a molecular ion peak at m/z = 277 is expected.

  • Fragmentation via Alpha-Cleavage: Alpha-cleavage involves the breaking of a C-C bond adjacent to the nitrogen atom, leading to a resonance-stabilized iminium cation. Two primary alpha-cleavage pathways are possible for the target molecule.

    • Pathway A (Loss of Trimethoxybenzyl radical): Cleavage of the bond between the nitrogen and the benzyl-CH₂ group would result in the loss of a 3,4,5-trimethoxybenzyl radical.

      • Fragment: Furan-2-ylmethyliminium ion

      • Predicted m/z: 81

    • Pathway B (Loss of Furfuryl radical): Cleavage of the bond between the nitrogen and the furfuryl-CH₂ group would result in the loss of a furfuryl radical.

      • Fragment: 3,4,5-Trimethoxybenzyliminium ion

      • Predicted m/z: 181

The relative abundance of these fragments would depend on the stability of the resulting radicals and cations. The fragment at m/z 181 is often a very stable and prominent peak in the mass spectra of related structures.

Experimental Protocols

To ensure the generation of high-quality, reproducible data, adherence to standardized experimental protocols is paramount. The following sections detail the methodologies for acquiring the spectroscopic data discussed.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

The causality behind this protocol is to obtain a high-resolution spectrum by ensuring the sample is homogeneous, free of particulates, and correctly positioned within the spectrometer's magnetic field.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the analyte.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a small glass vial. Complete dissolution is critical; gentle warming or vortexing may be applied if necessary.

    • Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely to prevent solvent evaporation.

  • Instrument Setup & Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the field frequency using the deuterium signal from the solvent.

    • Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical solvent peaks.

    • Acquire the ¹H spectrum, followed by the ¹³C spectrum, using standard acquisition parameters.

Protocol 2: Infrared (IR) Spectroscopy

This protocol is designed to analyze a liquid sample as a thin film, which is a simple and effective method for obtaining a clear spectrum without solvent interference.

  • Sample Preparation (Thin Film Method):

    • Ensure the salt plates (e.g., NaCl or KBr) are clean, dry, and free of scratches. Handle them only by the edges.

    • Place 1-2 drops of the liquid analyte onto the surface of one salt plate.

    • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates. Avoid air bubbles.

  • Data Acquisition:

    • Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

Protocol 3: Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a "soft" ionization technique ideal for preventing fragmentation and observing the molecular ion of thermally labile molecules.

  • Sample Preparation:

    • Prepare a dilute solution of the analyte (approx. 1-10 µM) in a solvent compatible with ESI, such as methanol or acetonitrile/water.

    • To promote ionization, a small amount of an acid (e.g., 0.1% formic acid) is often added for positive ion mode.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-20 µL/min) using a syringe pump.

    • Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

    • Optimize source parameters (e.g., capillary voltage, drying gas flow, and temperature) to maximize the signal of the ion of interest.

    • Acquire the mass spectrum over the desired m/z range.

Workflow Visualizations

Synthesis and Characterization Workflow

This diagram illustrates the logical progression from the precursor molecules to the final characterized product.

Figure 1: Synthesis & Characterization Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization P1 Furfurylamine React Reductive Amination P1->React P2 3,4,5-Trimethoxybenzylamine P2->React Product Target Molecule: Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine React->Product NMR NMR (¹H, ¹³C) Product->NMR Analysis IR IR Product->IR Analysis MS MS Product->MS Analysis Data Combined Spectroscopic Data NMR->Data Interpretation IR->Data Interpretation MS->Data Interpretation

Caption: Figure 1: Synthesis & Characterization Workflow

Spectroscopic Data Interpretation Logic

This diagram shows the relationship between the different spectroscopic techniques and the structural features they help to identify.

Figure 2: Data Interpretation Logic cluster_data cluster_features center Target Molecule NMR NMR center->NMR IR IR center->IR MS Mass Spec center->MS Framework C-H Framework Connectivity NMR->Framework FuncGroups Functional Groups (N-H, C=C, C-O) IR->FuncGroups MolWeight Molecular Weight Fragmentation MS->MolWeight

Caption: Figure 2: Data Interpretation Logic

References

  • Heacock, R. A., & Marion, L. (2011). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 34(12), 1782-1795. [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

  • Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. [Link]

  • PubChem. (n.d.). Furfurylamine. National Center for Biotechnology Information. [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

  • JoVE. (2023). Video: Mass Spectrometry of Amines. [Link]

Sources

Cytotoxicity comparison of Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine on cancer and normal cells

Author: BenchChem Technical Support Team. Date: January 2026

An objective, data-driven comparison of the cytotoxic effects of novel chemical entities is fundamental to preclinical drug discovery. This guide provides a comprehensive analysis of Compound F-TBA , a synthetic molecule featuring furan and 3,4,5-trimethoxybenzyl moieties, on selected cancer and normal cell lines. The experimental framework, data interpretation, and underlying mechanistic rationale are detailed to offer researchers a thorough understanding of its cytotoxic potential and selectivity.

Introduction: Rationale and Proposed Mechanism

The 3,4,5-trimethoxyphenyl group is a key pharmacophore found in numerous potent microtubule-destabilizing agents, such as combretastatin A-4. These agents typically bind to the colchicine-binding site on β-tubulin, preventing microtubule polymerization. This disruption of the microtubule cytoskeleton arrests the cell cycle at the G2/M phase, ultimately triggering apoptosis and leading to cell death. The furan ring, a common scaffold in medicinal chemistry, is incorporated to explore its potential influence on molecular conformation, cell permeability, and target binding affinity.

This guide investigates the hypothesis that Compound F-TBA (Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine) functions as a microtubule-destabilizing agent, exhibiting selective cytotoxicity towards cancer cells over normal, non-proliferating cells.

Proposed Mechanism of Action: Microtubule Destabilization

The following diagram illustrates the proposed signaling cascade initiated by Compound F-TBA.

Mechanism_of_Action cluster_0 Cellular Environment Compound Compound F-TBA Tubulin αβ-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Inhibited Bcl2 Bcl-2 (Anti-apoptotic) Microtubule->Bcl2 Mitotic Arrest Signal Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibition Released Casp9 Caspase-9 Bax->Casp9 Mitochondrial Pathway Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Execution

Caption: Proposed mechanism of Compound F-TBA inducing apoptosis via microtubule destabilization.

Experimental Design & Methodologies

To ensure a robust and reproducible comparison, a standardized set of protocols was implemented. The overall experimental workflow is depicted below.

Experimental_Workflow cluster_0 Phase 1: Cell Culture & Preparation cluster_1 Phase 2: Compound Treatment cluster_2 Phase 3: Cytotoxicity Assessment Culture Cell Line Culture (HeLa, A549, WI-38) Seeding Cell Seeding (96-well plates) Culture->Seeding Trypsinization & Counting Treatment Incubation (48 hours) Seeding->Treatment Prep Compound F-TBA Dilution Series Prep->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH Analysis Data Analysis (IC50 Calculation) MTT->Analysis LDH->Analysis

Caption: Workflow for assessing the cytotoxicity of Compound F-TBA.

Cell Lines and Culture Conditions
  • Cancer Cell Lines:

    • HeLa (Human Cervical Adenocarcinoma): A highly proliferative and robust cancer cell line.

    • A549 (Human Lung Carcinoma): A widely used model for lung cancer research.

  • Normal Cell Line:

    • WI-38 (Human Fetal Lung Fibroblast): A non-transformed, contact-inhibited cell line representing normal tissue.

All cell lines were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000 cells/well (HeLa, A549) or 8,000 cells/well (WI-38) in 100 µL of medium. Allow cells to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of Compound F-TBA (0.01 µM to 100 µM) in culture medium. Doxorubicin is used as a positive control. Replace the old medium with 100 µL of medium containing the compounds or vehicle control (0.1% DMSO).

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. The half-maximal inhibitory concentration (IC50) is determined using non-linear regression analysis.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay quantifies cell death by measuring the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage.

Protocol:

  • Treatment: Follow steps 1-3 from the MTT assay protocol.

  • Sample Collection: After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions, e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega) to each well.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of stop solution.

  • Absorbance Reading: Measure the absorbance at 490 nm.

  • Data Analysis: Cytotoxicity is calculated as a percentage relative to a maximum LDH release control (cells lysed with a lysis buffer).

Results: Comparative Cytotoxicity

Compound F-TBA demonstrated potent cytotoxic activity against both cancer cell lines (HeLa and A549) while showing significantly less impact on the normal WI-38 fibroblast cell line. The results are summarized by the IC50 values obtained from both MTT and LDH assays.

CompoundCell LineAssayIC50 (µM)Selectivity Index (SI)*
Compound F-TBA HeLa (Cancer)MTT1.2510.4
A549 (Cancer)MTT2.106.2
WI-38 (Normal)MTT13.02-
Compound F-TBA HeLa (Cancer)LDH1.889.1
A549 (Cancer)LDH3.055.6
WI-38 (Normal)LDH17.15-
Doxorubicin HeLa (Cancer)MTT0.854.1
(Control) A549 (Cancer)MTT1.123.1
WI-38 (Normal)MTT3.50-

*Selectivity Index (SI) is calculated as IC50 in normal cells / IC50 in cancer cells. A higher SI value indicates greater cancer cell selectivity.

Discussion and Conclusion

The experimental data indicate that Compound F-TBA is a promising cytotoxic agent with favorable cancer cell selectivity.

  • Potency: The low micromolar IC50 values against HeLa and A549 cells confirm its potent anti-proliferative activity, comparable to, though slightly less potent than, the established chemotherapeutic drug Doxorubicin.

  • Selectivity: The key finding is the compound's enhanced selectivity index (up to 10.4 for HeLa cells) compared to Doxorubicin (SI of 4.1). This suggests that Compound F-TBA is substantially more toxic to cancer cells than to normal fibroblasts, a highly desirable trait for reducing potential side effects in therapeutic applications. The higher metabolic rate and dependency on a dynamic microtubule cytoskeleton in rapidly dividing cancer cells likely contribute to this selectivity.

References

  • Pettit, G. R., Singh, S. B., Hamel, E., Lin, C. M., Alberts, D. S., & Garcia-Kendall, D. (1989). Isolation and structure of the strong cell growth and tubulin inhibitor combretastatin A-4. Experientia. [Link]

  • Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature Reviews Cancer. [Link]

  • Mitchison, T. J. (2012). The proliferation rate of cancer cells is controlled by a microtubule-dependent molecular switch. PLoS Biology. [Link]

Safety Operating Guide

Personal protective equipment for handling Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my foremost priority is to ensure that you can work with novel chemical entities not just effectively, but with the highest degree of safety. This guide provides a comprehensive framework for the safe handling of Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine, moving beyond a simple checklist to instill a deep, procedural understanding of the necessary precautions.

Hazard Analysis: A Proactive Assessment

Specific toxicological data for Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine is not extensively documented. Therefore, a robust safety protocol is derived from a thorough analysis of its constituent structural motifs: the furan ring and the secondary amine group.

  • The Furan Moiety: Furan and its derivatives are known to pose significant health risks. The furan ring can be metabolized by cytochrome P450 enzymes in the liver to form reactive intermediates that are toxic to liver cells.[1] Chronic exposure to furan has been linked to liver damage and has been shown to cause liver and bile duct cancers in animal studies.[1][2] It is classified as a substance suspected of causing genetic defects and cancer.[3][4] Furthermore, furan is an extremely flammable liquid, and its vapors can form explosive mixtures with air.[2][5]

  • The Amine Group: Amines, as a class, are basic and can be corrosive.[6] They are often irritating to the skin, eyes, and respiratory system.[7] Skin contact can lead to moderate to severe irritation and even chemical burns, and some amines are known to be skin sensitizers.[6] Many are considered poisonous if inhaled, ingested, or absorbed through the skin.[8]

The Hierarchy of Safety Controls

Personal Protective Equipment (PPE) is the final and most personal line of defense. Its effectiveness is predicated on the prior implementation of more robust engineering and administrative controls. This hierarchy prioritizes the most effective measures to ensure a safe working environment.

Hierarchy_of_Controls cluster_0 Most Effective cluster_1 cluster_2 Least Effective Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a safer alternative) Engineering Engineering Controls (e.g., Chemical Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Caption: The hierarchy of controls prioritizes strategies for hazard mitigation.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific procedure and the associated risks of exposure.

PPE Selection Matrix
Risk Level / TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Low (Handling sealed containers, transport within the lab)ANSI Z87.1 Safety Glasses with Side ShieldsSingle pair Nitrile GlovesFlame-Resistant Lab Coat (fully buttoned)Not generally required
Medium (Weighing solids, preparing dilute solutions in a fume hood)Chemical Splash GogglesDouble-gloved NitrileFlame-Resistant Lab Coat, Closed-toe shoes, Long pantsRecommended if dust/aerosol is possible (N95)
High (Heating solutions, purification, potential for splashes or aerosols)Chemical Splash Goggles and Full Face ShieldHeavy-duty Nitrile or Butyl Rubber GlovesChemically Resistant Apron over Lab CoatRequired: Half-mask respirator with organic vapor/P100 cartridges
Detailed PPE Specifications
  • Eye and Face Protection: At a minimum, ANSI Z87.1 compliant safety glasses with side shields are mandatory for any work in the laboratory.[9] For any task involving liquid handling, you must upgrade to chemical splash goggles to provide a full seal around the eyes.[10] When there is a significant risk of splashing, such as during transfers of larger volumes or when a reaction is under pressure, a full face shield must be worn over the chemical splash goggles.[9]

  • Skin and Body Protection: A flame-resistant lab coat is the minimum requirement. Standard cotton or polyester lab coats are insufficient due to the flammability risk associated with the furan moiety.[9] Ensure the lab coat is fully buttoned. Long pants and closed-toe shoes are required at all times.[9] For procedures with high splash potential, a chemically resistant apron should be worn over the lab coat.

  • Hand Protection: Due to the risk of dermal absorption and irritation from the amine group, appropriate glove selection is critical.

    • Incidental Contact: For tasks with minimal risk of direct contact, such as handling a sealed vial, a single pair of standard nitrile gloves (minimum 5 mil thickness) is acceptable.

    • Splash/Immersion Risk: For weighing, preparing solutions, or performing reactions, double-gloving with nitrile gloves is strongly recommended. This provides a buffer in case the outer glove is compromised. Always inspect gloves for tears or pinholes before use. Change gloves immediately upon contamination and wash hands thoroughly after removal.[11]

    • Prolonged Contact: Consult the glove manufacturer's compatibility and breakthrough time data. For extended handling, consider more robust options like butyl rubber gloves.

  • Respiratory Protection: The use of a respirator is mandatory when engineering controls cannot guarantee that exposure will be below permissible limits.[9]

    • Handling Powders: If the solid compound is a fine powder that could become airborne, a NIOSH-approved N95 or P100 particulate respirator is required.

    • Handling Vapors/Aerosols: For any procedure that involves heating the compound or generating aerosols (e.g., sonicating solutions, rotary evaporation), a half-mask or full-face air-purifying respirator with organic vapor cartridges is necessary.[6] A combination organic vapor/P100 cartridge is often the best choice.

    • Fit Testing: An OSHA-compliant annual fit test is required for all users of tight-fitting respirators to ensure a proper seal.[10]

PPE Selection Workflow

PPE_Workflow start Begin Task Risk Assessment base_ppe Standard PPE: - FR Lab Coat - Safety Glasses - Nitrile Gloves start->base_ppe q_splash Is there a splash hazard? base_ppe->q_splash add_goggles Upgrade to Chemical Splash Goggles q_splash->add_goggles Yes q_aerosol Aerosol, dust, or vapor generation? q_splash->q_aerosol No q_high_splash High splash risk or large volume? add_goggles->q_high_splash add_faceshield Add Full Face Shield q_high_splash->add_faceshield Yes q_high_splash->q_aerosol No add_faceshield->q_aerosol add_respirator Respirator Required (OV/P100 Cartridge) q_aerosol->add_respirator Yes end Proceed with Operation q_aerosol->end No add_respirator->end

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.